molecular formula C7H5NO2 B064691 Furo[3,2-b]pyridine 4-oxide CAS No. 181526-18-1

Furo[3,2-b]pyridine 4-oxide

Número de catálogo: B064691
Número CAS: 181526-18-1
Peso molecular: 135.12 g/mol
Clave InChI: IDCIIFQWJWAWTJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Furo[3,2-b]pyridine 4-oxide is a high-value, fused bicyclic heteroaromatic compound that serves as a versatile and privileged scaffold in advanced chemical research. Its core structure, featuring a fused furan and pyridine ring system with a distinct N-oxide functionalization, makes it a highly sought-after intermediate in medicinal chemistry and drug discovery. Researchers leverage this compound as a key synthon for the design and synthesis of novel pharmacologically active molecules, particularly due to its ability to modulate electronic properties, improve solubility, and engage in unique hydrogen-bonding interactions with biological targets. The N-oxide moiety significantly alters the electron density of the ring system, enhancing its reactivity for functionalization at specific positions and making it a critical precursor for generating diverse chemical libraries.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-oxidofuro[3,2-b]pyridin-4-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-8-4-1-2-7-6(8)3-5-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCIIFQWJWAWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)[N+](=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442635
Record name furo[3,2-b]pyridine 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181526-18-1
Record name Furo[3,2-b]pyridine, 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181526-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name furo[3,2-b]pyridine 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Furo[3,2-b]pyridine 4-Oxide: A Comprehensive Technical Guide to Synthesis, Characterization, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Furo[3,2-b]pyridine Scaffolds

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for the development of potent and selective inhibitors of various biological targets, including kinases, which are pivotal in oncology research.[2] The introduction of an N-oxide functionality at the 4-position of the pyridine ring dramatically alters the electronic landscape of the molecule, enhancing its dipole moment and modulating its reactivity towards both electrophiles and nucleophiles. This modification opens up new avenues for derivatization and the development of novel chemical entities with potentially enhanced biological activity.

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and anticipated reactivity of Furo[3,2-b]pyridine 4-oxide. It is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space and therapeutic potential of this intriguing class of compounds.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through the direct oxidation of the parent furo[3,2-b]pyridine heterocycle. Several oxidizing agents are suitable for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid being the most common and reliable choices.[3] The following protocol details the synthesis using m-CPBA, a widely used and generally high-yielding method.

Experimental Protocol: N-Oxidation of Furo[3,2-b]pyridine

Materials:

  • Furo[3,2-b]pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Furo[3,2-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidizing Agent: To the stirred solution, add m-CPBA (1.2-1.5 eq) portion-wise at 0 °C (ice bath). The portion-wise addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material and the appearance of a more polar product spot.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess peroxide. Subsequently, wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product is typically purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is generally effective. The basic nature of the pyridine N-oxide may cause tailing on the silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can mitigate this issue.[4]

  • Isolation and Characterization: Combine the pure fractions as identified by TLC, and remove the solvent under reduced pressure to yield this compound as a solid. The final product should be characterized by NMR, IR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow start Furo[3,2-b]pyridine in DCM reagent Add m-CPBA at 0°C start->reagent reaction Stir at RT, 2-4h Monitor by TLC reagent->reaction quench Quench with Na2S2O3 reaction->quench wash1 Wash with NaHCO3 quench->wash1 wash2 Wash with Brine wash1->wash2 dry Dry (MgSO4/Na2SO4) wash2->dry concentrate Concentrate dry->concentrate purify Silica Gel Chromatography concentrate->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Comprehensive Characterization of this compound

Thorough spectroscopic characterization is essential to confirm the identity and purity of the synthesized this compound. The introduction of the N-oxide functionality induces predictable changes in the spectroscopic data compared to the parent furo[3,2-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The N-oxide group is a strong electron-withdrawing group via induction but can also act as an electron-donating group through resonance. This dual nature significantly influences the chemical shifts of the protons and carbons in the pyridine ring.

¹H NMR Spectroscopy:

  • Protons on the Pyridine Ring (H-5, H-6, H-7): The protons on the pyridine ring, particularly those at the ortho (H-5) and para (H-7) positions to the N-oxide, are expected to be deshielded and shift downfield compared to the parent furo[3,2-b]pyridine. This is due to the electron-withdrawing inductive effect and the positive charge on the nitrogen atom.

  • Protons on the Furan Ring (H-2, H-3): The protons on the furan ring are also likely to experience a slight downfield shift due to the overall increased electron deficiency of the bicyclic system.

¹³C NMR Spectroscopy:

  • Carbons of the Pyridine Ring (C-5, C-6, C-7, C-7a): The carbon atoms of the pyridine ring, especially C-5 and C-7, are expected to be significantly deshielded (shifted to higher ppm values) due to the strong deshielding effect of the adjacent positively charged nitrogen atom.

  • Carbons of the Furan Ring (C-2, C-3, C-3a): The carbons of the furan ring will also be influenced, likely showing a moderate downfield shift.

Spectroscopic Data Furo[3,2-b]pyridine (Predicted)[5] This compound (Expected) Rationale for Change
¹H NMR (ppm) H-2: ~7.7-7.8H-3: ~7.0H-5: ~8.5H-6: ~7.7-7.8H-7: ~7.7-7.8H-2: ~7.8-8.0H-3: ~7.1-7.3H-5: ~8.6-8.8H-6: ~7.8-8.0H-7: ~8.0-8.2General deshielding due to the electron-withdrawing N-oxide group, most pronounced for protons on the pyridine ring.
¹³C NMR (ppm) C-2: 140-145C-3: 105-110C-3a: 145-150C-5: 148-152C-6: 118-122C-7: 130-135C-7a: 155-160C-2: 142-147C-3: 107-112C-3a: 147-152C-5: 150-155C-6: 120-125C-7: 135-140C-7a: 158-163Significant deshielding of pyridine carbons due to the proximity of the N-oxide. Moderate deshielding of furan carbons.
Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of this compound will be the N-O stretching vibration.

Vibrational Mode Expected Wavenumber (cm⁻¹)[3] Intensity
Ar C-H stretch3100-3000Medium
C=C and C=N stretching1600-1450Medium to Strong
N-O stretch 1300-1200 Strong
C-O-C stretch1250-1000Strong
Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight of the compound and valuable information about its fragmentation pattern.

  • Molecular Ion Peak (M⁺): The expected molecular weight of this compound (C₇H₅NO₂) is 135.12 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 135.

  • Fragmentation Pattern: A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom ([M-16]⁺), which would result in a peak corresponding to the parent furo[3,2-b]pyridine at m/z = 119. Other potential fragmentations include the loss of CO and HCN, similar to the parent heterocycle.[5]

G cluster_characterization Characterization Workflow product This compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry product->ms data Structural Confirmation and Purity Assessment nmr->data ir->data ms->data

Caption: Workflow for the characterization of this compound.

Reactivity of this compound

The N-oxide functionality significantly modifies the reactivity of the furo[3,2-b]pyridine core, making it susceptible to a range of chemical transformations that are not readily achievable with the parent heterocycle.

Reactions with Electrophiles

The oxygen atom of the N-oxide is nucleophilic and can react with electrophiles. However, the pyridine ring itself is deactivated towards electrophilic aromatic substitution due to the positive charge on the nitrogen. Nitration, for instance, typically occurs at the 4-position of pyridine N-oxide, but in the case of this compound, the reactivity of the furan ring towards electrophiles must also be considered.

Reactions with Nucleophiles

The pyridine ring of this compound is activated towards nucleophilic attack, particularly at the positions ortho (C-5) and para (C-7) to the N-oxide. This enhanced reactivity allows for the introduction of various functional groups. A classic example is the reaction with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 2-position of pyridine N-oxides, although regioselectivity can be an issue.

Deoxygenation

The N-oxide can be readily deoxygenated to regenerate the parent furo[3,2-b]pyridine. This transformation is useful if the N-oxide is used as a temporary activating or protecting group. Common reagents for deoxygenation include trivalent phosphorus compounds like PCl₃ or PPh₃, as well as catalytic hydrogenation.[6]

Cycloaddition Reactions

Pyridine N-oxides can participate in [3+2] cycloaddition reactions, acting as 1,3-dipoles. This reactivity can be exploited to construct more complex heterocyclic systems fused to the furo[3,2-b]pyridine core.

Conclusion and Future Outlook

This compound represents a versatile synthetic intermediate with significant potential for the development of novel therapeutic agents and functional materials. This guide has provided a detailed protocol for its synthesis and a comprehensive overview of its expected spectroscopic characteristics and reactivity. The ability to functionalize the pyridine ring through the N-oxide intermediate opens up a vast chemical space for exploration. Further research into the biological activities of derivatives of this compound is highly warranted and is anticipated to yield exciting discoveries in the field of drug development.

References

Spectroscopic and Synthetic Profile of Furo[3,2-b]pyridine 4-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Furo[3,2-b]pyridine 4-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science, presents a unique spectroscopic profile. This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental data for this specific N-oxide is not widely published, this guide leverages foundational data from the parent compound, Furo[3,2-b]pyridine, and established principles of spectroscopic analysis to provide a robust predictive framework. Furthermore, detailed experimental protocols for data acquisition and a plausible synthetic route are presented to facilitate further research and development. This guide is intended for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction: The Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine core is a privileged heterocyclic system that has garnered significant attention in contemporary chemical research[1]. Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore in the design of selective kinase inhibitors and modulators of crucial signaling pathways, such as the Hedgehog pathway[2][3]. The introduction of an N-oxide functionality to the pyridine ring, as in this compound, is anticipated to modulate its electronic and steric properties, potentially leading to novel biological activities and applications.

This compound (CAS 181526-18-1) has a molecular formula of C₇H₅NO₂ and a molecular weight of 135.12 g/mol . The N-oxide group significantly influences the electron distribution within the aromatic system, which in turn affects its spectroscopic signatures.

Spectroscopic Data Analysis

A thorough understanding of the spectroscopic data is paramount for the unambiguous identification and characterization of this compound. The following sections detail the expected NMR, IR, and MS data, drawing comparisons with the parent Furo[3,2-b]pyridine where relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The N-oxide group in this compound is expected to cause a significant downfield shift of the protons and carbons in the pyridine ring, particularly those ortho and para to the nitrogen atom, due to its electron-withdrawing nature.

2.1.1. ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound, when compared to the experimental data for Furo[3,2-b]pyridine, will show notable downfield shifts for the pyridine protons.

Table 1: Comparison of ¹H NMR Spectroscopic Data for Furo[3,2-b]pyridine and Predicted Data for this compound.

ProtonFuro[3,2-b]pyridine Chemical Shift (δ, ppm) in CDCl₃Predicted this compound Chemical Shift (δ, ppm)Predicted Multiplicity
H-2~7.72-7.84~7.8-8.0d
H-3~6.99~7.1-7.3d
H-5~8.55~8.7-8.9d
H-6~7.72-7.84~7.9-8.1dd
H-7~7.72-7.84~8.0-8.2d

Note: Predicted values are based on the known effects of N-oxidation on pyridine rings.

2.1.2. ¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum of this compound is expected to exhibit downfield shifts for the pyridine carbons, especially C-5 and C-7, which are ortho to the N-oxide.

Table 2: Comparison of Predicted ¹³C NMR Spectroscopic Data for Furo[3,2-b]pyridine and this compound.

CarbonFuro[3,2-b]pyridine Predicted Chemical Shift (δ, ppm)[4]Predicted this compound Chemical Shift (δ, ppm)
C-2140-145141-146
C-3105-110106-111
C-3a145-150146-151
C-5148-152150-155
C-6118-122120-125
C-7130-135132-137
C-7a155-160156-161

Note: Predicted values are based on established trends for pyridine N-oxides.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying functional groups. The most significant feature in the IR spectrum of this compound, absent in the parent compound, will be a strong absorption band corresponding to the N-O stretching vibration, typically observed in the 1200-1300 cm⁻¹ region.

Table 3: Predicted IR Spectroscopic Data for this compound.

Spectroscopic TechniquePredicted Data (ν, cm⁻¹)
IR (Infrared) Spectroscopy3100-3000 (Ar C-H stretch), 1600-1450 (C=C and C=N stretching), 1300-1200 (N-O stretch) , 1250-1000 (C-O-C stretch)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 135, corresponding to its molecular weight. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom, which would result in a significant peak at m/z 119, corresponding to the parent Furo[3,2-b]pyridine cation.

Table 4: Predicted Mass Spectrometry Data for this compound.

Spectroscopic TechniquePredicted Data (m/z)
MS (Mass Spectrometry)135 (M⁺), 119 (M⁺ - O), further fragmentation involving loss of CO and HCN

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound and the acquisition of its spectroscopic data. These protocols are based on established procedures for similar heterocyclic compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the N-oxidation of the parent Furo[3,2-b]pyridine.

dot

Synthesis_Workflow FuroPyridine Furo[3,2-b]pyridine Reaction N-Oxidation FuroPyridine->Reaction OxidizingAgent m-CPBA or H2O2/AcOH OxidizingAgent->Reaction Solvent DCM or AcOH Solvent->Reaction Product This compound Reaction->Product Purification Column Chromatography Product->Purification

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Protocol:

  • Dissolution: Dissolve Furo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

  • Addition of Oxidizing Agent: To the stirred solution, add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise at 0 °C. Alternatively, a mixture of hydrogen peroxide and acetic acid can be used.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution if m-CPBA is used) and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Data Acquisition

dot

Data_Acquisition_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS DataAnalysis Data Analysis and Structure Elucidation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

Caption: General workflow for spectroscopic data acquisition.

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

3.2.2. IR Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the IR spectrum of the sample from approximately 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.2.3. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Conclusion

This technical guide provides a comprehensive predictive overview of the spectroscopic data for this compound, a compound of significant interest in chemical and pharmaceutical research. By leveraging data from the parent Furo[3,2-b]pyridine and established spectroscopic principles, this document offers a valuable resource for the identification and characterization of this N-oxide derivative. The detailed synthetic and analytical protocols provided herein are intended to empower researchers to further explore the chemistry and potential applications of this promising heterocyclic scaffold.

References

A Guide to the Crystal Structure Analysis of Furo[3,2-b]pyridine 4-oxide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the methodologies and scientific reasoning involved in the crystal structure analysis of Furo[3,2-b]pyridine 4-oxide. This document is intended for researchers, scientists, and drug development professionals who are interested in the structural elucidation of this important heterocyclic scaffold. While a specific crystal structure for this compound is not publicly available at the time of this writing, this guide outlines a robust, field-proven workflow for its determination and analysis, drawing upon established principles for related heterocyclic N-oxides.

Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine core is a privileged heterocyclic system in medicinal chemistry, recognized for its rigid, planar structure and unique electronic properties.[1] This scaffold has been successfully incorporated into a variety of biologically active molecules, including potent and selective kinase inhibitors.[2][3] The introduction of an N-oxide moiety to the pyridine ring is a strategic modification in drug design. Heterocyclic N-oxides can act as bioisosteres of carbonyl groups, enhancing hydrogen bonding capabilities and modulating the electronic profile of the parent molecule.[4] X-ray crystallographic data on related compounds suggest that the N-O group can form critical hydrogen bonds, leading to conformational changes at the active sites of enzymes.[4] Therefore, a detailed understanding of the three-dimensional structure of this compound is paramount for structure-based drug design and the development of novel therapeutics.

Part 1: Synthesis and Crystallization

Synthesis of this compound

The synthesis of the furo[3,2-b]pyridine core can be achieved through various methods, including palladium- and copper-catalyzed cross-coupling reactions and intramolecular cyclizations.[1] A common route involves the Sonogashira cross-coupling of a functionalized pyridine with a terminal alkyne, followed by heteroannulation.[1] The final N-oxidation step can typically be achieved using a mild oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Synthesis of this compound

  • Sonogashira Coupling and Cyclization:

    • To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a suitable terminal alkyne (1.1 mmol) in an appropriate solvent (e.g., ethanol), add a palladium catalyst (e.g., 10% Pd/C), a copper(I) co-catalyst (e.g., CuI), a phosphine ligand (e.g., PPh3), and a base (e.g., Et3N).[1]

    • The reaction mixture is heated or subjected to ultrasound irradiation until completion, as monitored by thin-layer chromatography (TLC).[1]

    • Upon completion, the solvent is removed under reduced pressure, and the crude furo[3,2-b]pyridine is purified by column chromatography.

  • N-Oxidation:

    • Dissolve the purified furo[3,2-b]pyridine in a suitable solvent such as dichloromethane (DCM).

    • Add m-CPBA (1.1-1.5 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate) and wash with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting this compound by column chromatography or recrystallization.

Crystal Growth: The Gateway to High-Resolution Structures

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystal structure analysis. The choice of crystallization method and solvent is empirical and requires systematic screening.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): A drop of the concentrated protein solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant into the drop induces crystallization.

  • Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

Table 1: Recommended Solvents for Crystallization Screening of this compound

Solvent ClassExamplesRationale
Protic Solvents Methanol, Ethanol, IsopropanolCapable of hydrogen bonding, which may be beneficial given the N-oxide functionality.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateOffer a range of polarities to fine-tune solubility.
Aprotic Nonpolar Hexane, Toluene, DichloromethaneCan be used as anti-solvents in vapor and liquid diffusion experiments.
Mixed Solvents Dichloromethane/Hexane, Acetone/WaterAllows for precise control over the polarity and saturation point of the solution.

Part 2: X-ray Diffraction Analysis

Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize radiation damage. X-ray diffraction data are then collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built into the electron density map, and the structure is refined using least-squares methods.

Workflow for Crystal Structure Determination

G A Synthesis & Purification of This compound B Crystal Growth Screening A->B C Single Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Data Processing & Reduction D->E F Structure Solution (Direct Methods) E->F G Structure Refinement (Least-Squares) F->G H Structural Analysis & Validation G->H I Deposition to Crystallographic Database H->I

Caption: Workflow for the crystal structure analysis of this compound.

Part 3: Structural Insights and Implications for Drug Design

The crystal structure of this compound will provide a wealth of information crucial for understanding its chemical properties and for guiding drug design efforts.

Molecular Geometry

The analysis will reveal precise bond lengths, bond angles, and torsion angles. Of particular interest will be the geometry of the N-oxide group and its influence on the aromaticity of the pyridine ring.

Table 2: Expected Key Geometric Parameters of this compound

ParameterExpected Value RangeSignificance
N-O Bond Length 1.25 - 1.35 ÅShorter than a typical N-O single bond, indicating some double bond character. This parameter is crucial for understanding the electronic nature of the N-oxide.[5]
C-N-O Bond Angle ~120°Reflects the sp2 hybridization of the nitrogen atom.
Planarity HighThe fused ring system is expected to be largely planar, which has implications for stacking interactions and receptor binding.
Intermolecular Interactions

The crystal packing will reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds, π-π stacking, and C-H···O interactions. The N-oxide oxygen is a potent hydrogen bond acceptor, and its interactions with neighboring molecules will be a key feature of the crystal packing.[4]

Diagram of Potential Intermolecular Interactions

G cluster_0 Molecule A cluster_1 Molecule B A_N_oxide N-O B_Pyridine Pyridine Ring A_N_oxide->B_Pyridine C-H...O Hydrogen Bond A_Pyridine Pyridine Ring A_Pyridine->B_Pyridine π-π Stacking A_Furan Furan Ring B_N_oxide N-O B_Furan Furan Ring

Caption: Potential intermolecular interactions in the crystal lattice of this compound.

Implications for Drug Development

A high-resolution crystal structure of this compound will:

  • Validate the molecular conformation: Provide the preferred conformation of the molecule in the solid state.

  • Inform computational models: Serve as a benchmark for validating and refining computational models used in virtual screening and molecular docking.

  • Guide lead optimization: A detailed understanding of the intermolecular interactions can inform the design of analogs with improved binding affinity and pharmacokinetic properties. The N-oxide group, for instance, can be strategically employed to target specific hydrogen bond donors in a protein active site.[4]

  • Aid in polymorph screening: Identify potential polymorphic forms, which is critical for drug formulation and stability.

Conclusion

The crystal structure analysis of this compound is a critical step in harnessing the full potential of this promising scaffold in drug discovery. By following a systematic approach to synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain a detailed three-dimensional understanding of this molecule. This structural information is invaluable for guiding the design of next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.

References

A Theoretical and Computational Blueprint for Furo[3,2-b]pyridine 4-oxide: Structure, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The Furo[3,2-b]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors.[1] The introduction of an N-oxide functionality is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as solubility and metabolic stability, and to alter its electronic character, thereby influencing its reactivity and biological interactions.[2][3] This guide presents a comprehensive theoretical and computational framework for the in-depth characterization of Furo[3,2-b]pyridine 4-oxide. In the absence of extensive experimental data on this specific derivative, this document serves as a blueprint, detailing the application of modern computational techniques to predict its structural, electronic, and spectroscopic properties. We will explore its reactivity profile using conceptual Density Functional Theory (DFT) and propose a pathway for its potential application in drug discovery through molecular docking simulations. Every protocol described herein is designed to be a self-validating system, providing a robust roadmap for researchers aiming to synthesize and utilize this promising scaffold.

Introduction: The Rationale for N-Oxidation and Computational Inquiry

The fusion of a furan ring with a pyridine core in Furo[3,2-b]pyridine creates a rigid, planar structure with unique electronic properties that are highly attractive for pharmacophore development.[1] The strategic placement of an N-oxide on the pyridine nitrogen atom is hypothesized to significantly impact the molecule in several key ways:

  • Enhanced Reactivity: The N-oxide group acts as an internal electron-donating group through resonance, activating the pyridine ring towards both electrophilic and nucleophilic substitution, particularly at the C2 and C4 (in pyridine nomenclature, corresponding to C7 and C5 in the fused system) positions.[4][5] This opens up new avenues for synthetic functionalization.

  • Modulated Physicochemical Properties: The highly polar N+–O– bond can increase aqueous solubility and modulate membrane permeability, which are critical parameters in drug design.[6]

  • Novel Biological Interactions: The N-oxide moiety can act as a hydrogen bond acceptor, potentially forging new and favorable interactions within a biological target's binding site.[7]

Given these potential advantages, a thorough understanding of this compound at a molecular level is paramount. Computational chemistry provides a powerful, cost-effective, and predictive toolkit to achieve this understanding before embarking on extensive synthetic and experimental work.[8] This guide will lay out the theoretical foundation for such an investigation.

Theoretical Framework: Predicting Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a remarkable balance between accuracy and computational cost for predicting the properties of organic molecules.[9]

Molecular Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

  • Causality of Choice: We select the B3LYP functional, a hybrid functional known for its reliability in predicting geometries of organic molecules. The 6-311++G(d,p) basis set is chosen to provide a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and anions, and polarization functions (d,p) to account for non-spherical electron density.

Table 1: Predicted Key Geometric Parameters for this compound (B3LYP/6-311++G(d,p))

ParameterPredicted ValueParameterPredicted Value
Bond Lengths (Å) Bond Angles (°)
N4-O8~1.25-1.28C3a-N4-C5~118-120
N4-C3a~1.37-1.39C5-C6-C7~119-121
N4-C5~1.34-1.36C7a-O1-C2~105-107
O1-C7a~1.36-1.38O1-C2-C3~110-112
O1-C2~1.35-1.37
(Note: These are expected ranges based on similar structures. Actual calculated values would populate this table.)
Electronic Structure and Reactivity Descriptors

The electronic landscape of a molecule governs its reactivity. Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP) are key to understanding this landscape.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the region most likely to accept an electron (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For pyridine N-oxide, the N-O group delocalizes electrons into the ring, raising the HOMO energy and making it more reactive than pyridine itself.[5]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[10] For this compound, we predict a strong negative potential around the N-oxide oxygen, making it a prime site for protonation and hydrogen bonding. Negative potentials are also expected on the furan oxygen and delocalized over the π-system, while positive potentials will be found on the hydrogen atoms.[11][12]

cluster_0 Electronic Structure Analysis cluster_1 Predicted Reactivity HOMO Highest Occupied Molecular Orbital Nucleophilic_Sites Nucleophilic Sites (e.g., C2, C7) HOMO->Nucleophilic_Sites Indicates electron-rich regions Cycloaddition 1,3-Dipolar Cycloaddition HOMO->Cycloaddition Acts as 1,3-dipole LUMO Lowest Unoccupied Molecular Orbital Electrophilic_Sites Electrophilic Sites (e.g., C5) LUMO->Electrophilic_Sites Indicates electron-poor regions MEP Molecular Electrostatic Potential Map MEP->Nucleophilic_Sites Negative potential MEP->Electrophilic_Sites Positive potential

Caption: Relationship between electronic properties and predicted reactivity.

  • Conceptual DFT: Fukui Functions: To quantify site-specific reactivity, we turn to conceptual DFT.[13][14] The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes.[15]

    • f+(r) measures reactivity towards a nucleophile (propensity to accept an electron).

    • f-(r) measures reactivity towards an electrophile (propensity to donate an electron). By calculating condensed-to-atom Fukui indices, we can rank the atoms in this compound by their susceptibility to nucleophilic or electrophilic attack, providing a more nuanced picture than FMO analysis alone.

Predicted Spectroscopic Properties

Computational methods can predict various spectra, which are invaluable for confirming the identity of a synthesized compound.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (1H and 13C). These predicted values, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental data.

  • IR Spectroscopy: Frequency calculations, performed after geometry optimization, yield the vibrational modes of the molecule. The resulting frequencies and intensities can be used to generate a theoretical IR spectrum. A key vibration to identify would be the characteristic N-O stretching frequency.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions. It can calculate the excitation energies and oscillator strengths, which correspond to the λmax values and intensities in a UV-Vis spectrum.

Predicted Reactivity Pathways

The electronic structure of pyridine N-oxides makes them versatile intermediates in organic synthesis.[8]

  • Electrophilic Substitution: The N-oxide group activates the ring, directing electrophiles primarily to the C5 and C7 positions. Subsequent deoxygenation (e.g., using PCl3 or catalytic methods) provides a powerful route to substituted Furo[3,2-b]pyridines that are not accessible from the parent heterocycle.[16][17]

  • Nucleophilic Substitution: The N-oxide also activates the C5 and C7 positions towards nucleophilic attack, often after activation of the N-oxide oxygen with an electrophile like POCl3 or an acylating agent.[18][19]

  • 1,3-Dipolar Cycloaddition: The N-oxide moiety can act as a 1,3-dipole, participating in cycloaddition reactions with various dipolarophiles (e.g., alkynes, alkenes) to form novel fused heterocyclic systems.[20][21] This is a powerful method for rapidly building molecular complexity.

Start Furo[3,2-b]pyridine 4-oxide E_plus Electrophile (e.g., HNO₃/H₂SO₄) Start->E_plus Electrophilic Substitution Dipolarophile Dipolarophile (e.g., Alkyne) Start->Dipolarophile 1,3-Dipolar Cycloaddition Activation Activation (e.g., POCl₃) Start->Activation Substituted_N_Oxide Substituted This compound E_plus->Substituted_N_Oxide Nu_minus Nucleophile (e.g., R-Li) Substituted_Pyridine Substituted Furo[3,2-b]pyridine Nu_minus->Substituted_Pyridine Cycloadduct Fused Heterocyclic System (Cycloadduct) Dipolarophile->Cycloadduct Activation->Nu_minus Nucleophilic Substitution Deoxygenation Deoxygenation (e.g., PCl₃) Deoxygenation->Substituted_Pyridine Substituted_N_Oxide->Deoxygenation

Caption: Key reactivity pathways for this compound.

Application in Drug Discovery: A Molecular Docking Workflow

The Furo[3,2-b]pyridine scaffold is known to be an effective kinase inhibitor.[1] We can use molecular docking to predict whether this compound could bind favorably to a kinase active site and to understand the molecular basis for this interaction.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines a standard procedure for docking this compound into the ATP-binding site of a representative kinase (e.g., Cyclin-Dependent Kinase 2, CDK2).

  • Preparation of the Receptor (Kinase): a. Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB). b. Using molecular modeling software (e.g., AutoDock Tools), remove water molecules and any co-crystallized ligands. c. Add polar hydrogens to the protein structure. d. Assign partial charges (e.g., Gasteiger charges). e. Save the prepared receptor in the required PDBQT format.

  • Preparation of the Ligand (this compound): a. Generate the 3D structure from the previously DFT-optimized coordinates. b. Assign partial charges. c. Define the rotatable bonds. d. Save the prepared ligand in the PDBQT format.

  • Grid Box Generation: a. Define a simulation box (grid box) that encompasses the entire ATP-binding site of the kinase. The dimensions should be sufficient to allow the ligand to move and rotate freely within the site.

  • Running the Docking Simulation: a. Use AutoDock Vina, providing the prepared receptor and ligand files, and the grid box configuration.[22][23][24][25] b. Vina will perform a conformational search, generating multiple binding poses for the ligand and scoring them based on a calculated binding affinity (in kcal/mol).

  • Analysis of Results: a. Analyze the predicted binding poses. The pose with the lowest binding affinity is typically considered the most favorable. b. Visualize the best pose in the kinase active site using software like PyMOL or Discovery Studio. c. Identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions. The N-oxide oxygen is a potential key hydrogen bond acceptor.

PDB 1. Obtain Kinase Structure (PDB) Prep_Receptor 2. Prepare Receptor (Add H, Charges) PDB->Prep_Receptor Grid 5. Define Grid Box (Active Site) Prep_Receptor->Grid DFT_Ligand 3. Obtain Ligand (DFT Optimized) Prep_Ligand 4. Prepare Ligand (Charges, RotBonds) DFT_Ligand->Prep_Ligand Vina 6. Run AutoDock Vina Prep_Ligand->Vina Grid->Vina Analysis 7. Analyze Poses & Interactions Vina->Analysis

Caption: A typical workflow for molecular docking simulations.

Detailed Computational Protocols

For reproducibility and scientific integrity, detailed protocols are essential. The following outlines a standard procedure using the ORCA quantum chemistry package, which is freely available for academic use.[26][27][28][29]

Protocol 1: Geometry Optimization and Frequency Calculation
  • Create Input File (opt_freq.inp):

  • Explanation of Keywords:

    • ! B3LYP 6-311++G(d,p): Specifies the DFT functional and basis set.

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation (to be performed on the optimized geometry).

    • D3BJ: Includes Grimme's D3 dispersion correction with Becke-Johnson damping.[9]

    • %pal nprocs 8 end: Requests a parallel calculation using 8 cores.

    • * xyz 0 1: Defines the coordinate block in XYZ format, with a total charge of 0 and a singlet spin state (1).

  • Execution: Run the calculation from the command line: path/to/orca opt_freq.inp > opt_freq.out

  • Validation: Check the output file (opt_freq.out) to confirm that the optimization converged successfully and that there are no imaginary frequencies, confirming the structure is a true energy minimum.

Protocol 2: TD-DFT Calculation for UV-Vis Spectrum
  • Create Input File (tddft.inp): Use the optimized coordinates from the previous step.

  • Explanation of Keywords:

    • %tddft ... end: Block for TD-DFT specific settings.

    • nroots 10: Requests the calculation of the first 10 excited states.

    • * xyzfile 0 1 opt_freq.xyz: Reads the optimized coordinates from the .xyz file generated in the previous step.

  • Execution: Run the calculation: path/to/orca tddft.inp > tddft.out

  • Analysis: The output file (tddft.out) will contain a table of electronic transitions, including their excitation energy (in eV, which can be converted to nm) and oscillator strength (related to peak intensity).

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational strategy for the characterization of this compound. By employing DFT and TD-DFT, we can generate robust predictions of its geometry, electronic structure, spectroscopic signatures, and reactivity. Molecular docking simulations can further provide valuable insights into its potential as a therapeutic agent, particularly as a kinase inhibitor.

The theoretical data generated through these protocols will serve as a critical foundation for future experimental work. The predicted NMR, IR, and UV-Vis spectra will be indispensable for the characterization of the synthesized compound. The predicted reactivity can guide synthetic chemists in developing novel functionalization strategies. Finally, promising docking results can prioritize this scaffold for synthesis and subsequent biological evaluation, accelerating the drug discovery process. This integrated computational-experimental approach represents a modern, efficient, and insightful paradigm for chemical and pharmaceutical research.

References

Physicochemical properties of Furo[3,2-b]pyridine 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Furo[3,2-b]pyridine 4-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system that has garnered considerable attention in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1] The introduction of an N-oxide functionality to the pyridine ring, affording this compound, significantly modulates its electronic and steric properties. This alteration can influence its solubility, metabolic stability, and interactions with biological macromolecules, making it a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering a blend of theoretical predictions and established experimental protocols to facilitate its synthesis, characterization, and application in a research setting.

Synthesis of this compound

The synthesis of this compound is a two-stage process that first involves the construction of the furo[3,2-b]pyridine core, followed by the N-oxidation of the pyridine ring.

Part 1: Synthesis of the Furo[3,2-b]pyridine Core

A common and effective method for the synthesis of the furo[3,2-b]pyridine core is through a Sonogashira coupling followed by a heteroannulation reaction.[1]

Experimental Protocol: Sonogashira Coupling and Heteroannulation

  • Materials:

    • 2-bromo-3-acetoxypyridine

    • Trimethylsilylacetylene (TMS-acetylene)

    • Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Tetrahydrofuran (THF)

    • Methanol

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Ether

  • Procedure:

    • Under a nitrogen atmosphere, dissolve PdCl₂(PPh₃)₂ (1.4 g, 2.0 mmol) and CuI (0.4 g, 2.1 mmol) in a solvent mixture of triethylamine (100 mL) and tetrahydrofuran (200 mL).[2]

    • To this solution, add a solution of 2-bromo-3-acetoxypyridine (13.1 g, 60.6 mmol) and trimethylsilylacetylene (7.0 g, 71 mmol) in THF (100 mL) at once.[2]

    • Stir the reaction mixture at room temperature for 1 hour.[2]

    • Quench the reaction with a saturated sodium bicarbonate solution (50 mL) and methanol (50 mL).[2]

    • Continue stirring the mixture at 80 °C for 2 hours.[2]

    • After cooling to room temperature, extract the mixture with ether.[2]

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent.[2]

    • Purify the residue by column chromatography on silica gel to afford furo[3,2-b]pyridine.[2]

Synthesis of Furo[3,2-b]pyridine 2-bromo-3-acetoxypyridine 2-bromo-3-acetoxypyridine Sonogashira Coupling Sonogashira Coupling 2-bromo-3-acetoxypyridine->Sonogashira Coupling TMS-acetylene, PdCl₂(PPh₃)₂, CuI, TEA, THF Heteroannulation Heteroannulation Sonogashira Coupling->Heteroannulation NaHCO₃, Methanol, 80°C Furo[3,2-b]pyridine Furo[3,2-b]pyridine Heteroannulation->Furo[3,2-b]pyridine Purification

Caption: Synthetic workflow for the Furo[3,2-b]pyridine core.

Part 2: N-Oxidation of Furo[3,2-b]pyridine

The N-oxidation of the pyridine ring can be achieved using a variety of oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.

Experimental Protocol: N-Oxidation

  • Materials:

    • Furo[3,2-b]pyridine

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve Furo[3,2-b]pyridine (1.0 eq) in dichloromethane at 0 °C.

    • Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the reaction mixture.

    • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that much of the available data is predicted, as extensive experimental characterization has not been widely published.

PropertyValueSource
Molecular Formula C₇H₅NO₂-
Molecular Weight 135.12 g/mol [3]
Appearance Predicted to be a solid at room temperature-
Melting Point Not available-
Boiling Point Not available-
Vapor Pressure 0.033 mmHg at 25°C[3]
Refractive Index 1.617[3]
Predicted pKa 0.34 ± 0.30[4]
Predicted XLogP3 0.3[3]
Hydrogen Bond Acceptor Count 2-
Topological Polar Surface Area 38.6 Ų-
Solubility

The solubility of this compound is expected to be higher in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) compared to nonpolar solvents. The presence of the polar N-oxide group should also confer some aqueous solubility, which will be pH-dependent.

Experimental Protocol: Determination of Aqueous Solubility

  • Methodology: Shake-flask method.

  • Procedure:

    • Add an excess amount of this compound to a known volume of water or a buffered aqueous solution of a specific pH in a sealed container.

    • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Centrifuge or filter the suspension to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The predicted XLogP3 value of 0.3 for this compound suggests it is a relatively polar molecule.

Experimental Protocol: Determination of LogP

  • Methodology: Shake-flask method using n-octanol and water.

  • Procedure:

    • Prepare a solution of this compound in either n-octanol or water.

    • Mix this solution with an equal volume of the other immiscible solvent in a separatory funnel.

    • Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

    • Allow the layers to separate completely.

    • Determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique (e.g., HPLC-UV).

    • Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

LogP_Determination cluster_0 Preparation cluster_1 Partitioning cluster_2 Analysis Dissolve F-P-4-O in n-octanol or water Dissolve F-P-4-O in n-octanol or water Mix with equal volume of immiscible solvent Mix with equal volume of immiscible solvent Dissolve F-P-4-O in n-octanol or water->Mix with equal volume of immiscible solvent Shake vigorously Shake vigorously Mix with equal volume of immiscible solvent->Shake vigorously Allow layers to separate Allow layers to separate Shake vigorously->Allow layers to separate Measure concentration in both phases (HPLC-UV) Measure concentration in both phases (HPLC-UV) Allow layers to separate->Measure concentration in both phases (HPLC-UV) Calculate LogP Calculate LogP Measure concentration in both phases (HPLC-UV)->Calculate LogP

Caption: Workflow for LogP determination by the shake-flask method.

Acid-Base Properties (pKa)

The predicted pKa of 0.34 for the conjugate acid of this compound indicates that it is a very weak base.[4]

Experimental Protocol: Determination of pKa

  • Methodology: Potentiometric titration.

  • Procedure:

    • Dissolve a precise amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol).

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

    • Plot the pH of the solution against the volume of titrant added.

    • The pKa can be determined from the titration curve, typically at the half-equivalence point.

Spectroscopic Characterization

¹H NMR Spectroscopy

The introduction of the N-oxide is expected to cause a downfield shift of the protons on the pyridine ring, particularly those at the α-positions (H-5 and H-7), due to the electron-withdrawing nature of the N-oxide group.

Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-2~7.8 - 8.0d
H-3~7.0 - 7.2d
H-5~8.6 - 8.8d
H-6~7.8 - 8.0dd
H-7~7.9 - 8.1d
¹³C NMR Spectroscopy

The carbon atoms of the pyridine ring are also expected to be deshielded upon N-oxidation.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2142 - 147
C-3107 - 112
C-3a147 - 152
C-5150 - 155
C-6120 - 125
C-7132 - 137
C-7a157 - 162
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic bands for the aromatic C-H stretching, C=C and C=N stretching of the heterocyclic rings, and a strong N-O stretching band.

Predicted IR Data

Spectroscopic TechniquePredicted Data
IR (Infrared) Spectroscopyν (cm⁻¹): 3100-3000 (Ar C-H stretch), 1600-1450 (C=C and C=N stretching), 1250-1000 (C-O-C stretch), ~1250 (N-O stretch)
Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak (M⁺) at m/z 135. The fragmentation pattern is likely to involve the loss of small neutral molecules such as CO and HCN.

Predicted MS Data

Spectroscopic TechniquePredicted Data
MS (Mass Spectrometry)m/z: 135 (M⁺), fragmentation pattern likely involving loss of CO, HCN, and possibly an oxygen atom.

Chemical Reactivity and Stability

The N-oxide group significantly influences the reactivity of the furo[3,2-b]pyridine system. The pyridine ring is activated towards electrophilic substitution at the 2- and 4-positions (relative to the nitrogen) and nucleophilic substitution at the 2- and 4-positions after activation of the N-oxide. The furan ring remains susceptible to electrophilic attack.

This compound is expected to be a stable compound under normal laboratory conditions. Aromatic N-oxides are generally more stable than their aliphatic counterparts.[5]

Crystallographic Information

To date, the single-crystal X-ray structure of this compound has not been reported in the literature. X-ray crystallography would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. Such data is invaluable for understanding its physical properties and for structure-based drug design.

Applications in Drug Discovery

The parent furo[3,2-b]pyridine scaffold has been identified as a promising core for the development of highly selective kinase inhibitors and modulators of the Hedgehog signaling pathway.[6] The N-oxide derivative could offer advantages in terms of modified solubility, altered metabolic profile, and different binding interactions with target proteins, making it a valuable candidate for biological screening in these and other therapeutic areas.

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry. This technical guide has provided a comprehensive overview of its physicochemical properties, synthesis, and spectroscopic characterization, drawing upon a combination of predicted data and established experimental methodologies. While a full experimental characterization of this molecule is yet to be published, the information presented here provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this compound in their research endeavors.

References

A Technical Guide to the Discovery and Isolation of Novel Furo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Furo[3,2-b]pyridine Scaffold

The Furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1] Fused heterocyclic compounds, such as Furo[3,2-b]pyridines, are of increasing interest in drug design due to their structural similarities to DNA bases, which can contribute to their therapeutic efficacy, particularly as antiviral and anticancer agents. This guide provides an in-depth overview of the synthesis, isolation, and characterization of novel Furo[3,2-b]pyridine derivatives, highlighting their potential in drug discovery.

Core Synthetic Strategies: Building the Furo[3,2-b]pyridine Nucleus

The construction of the Furo[3,2-b]pyridine nucleus is primarily achieved by forming the furan ring onto a pre-existing pyridine core.[1] Key methodologies include palladium- and copper-catalyzed cross-coupling reactions and intramolecular cyclizations.[1]

Palladium- and Copper-Catalyzed Cross-Coupling Reactions

A prevalent and effective method for synthesizing 2-substituted Furo[3,2-b]pyridines is a one-pot Sonogashira cross-coupling and heteroannulation sequence.[1] This reaction typically involves coupling a terminal alkyne with a functionalized pyridine derivative, such as 3-chloro-2-hydroxypyridine.[1][2] The process is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The initial carbon-carbon bond formation is followed by an intramolecular carbon-oxygen bond formation to construct the furan ring.[1][2] Ultrasound irradiation has been shown to facilitate this reaction.[2][3]

A significant advantage of this approach is the ability to introduce diverse substituents at the 2-position of the Furo[3,2-b]pyridine core by varying the terminal alkyne, allowing for the creation of a library of analogs for structure-activity relationship (SAR) studies.

Intramolecular Cyclization Strategies

Another powerful strategy involves the intramolecular cyclization of appropriately substituted pyridine precursors. For instance, a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides can be employed to regioselectively form the furan ring, yielding benzofuro[3,2-b]pyridines after deoxygenation.[1]

Additionally, the Dieckmann condensation offers a classic yet effective method for constructing the fused furanone ring. This involves the intramolecular cyclization of a diester, such as ethyl 2-((pyridin-3-yl)oxy)acetate, to form an ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate intermediate.[4] Subsequent hydrolysis and decarboxylation yield the Furo[3,2-b]pyridin-3-ol scaffold.[4]

Experimental Protocols: A Step-by-Step Guide

General Protocol for Sonogashira Coupling and Heteroannulation

This protocol is a generalized procedure based on established methods.[1]

Materials:

  • 3-chloro-2-hydroxypyridine

  • Terminal alkyne

  • Palladium on carbon (10% Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh3)

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and the terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh3, and Et3N.

  • Subject the reaction mixture to ultrasound irradiation for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-substituted Furo[3,2-b]pyridine.

Workflow for Synthesis and Isolation

Caption: General workflow for the synthesis and isolation of Furo[3,2-b]pyridine derivatives.

Isolation and Purification: Ensuring Compound Integrity

The purity of synthesized compounds is paramount for accurate biological evaluation.[5] Column chromatography is a fundamental technique for purifying Furo[3,2-b]pyridine derivatives.[5]

Column Chromatography Protocol

Stationary Phase: Silica gel (230-400 mesh) is typically used.[5]

Mobile Phase: A gradient elution using a solvent system such as ethyl acetate/hexane or dichloromethane/acetone is often effective.[5] The polarity of the mobile phase is gradually increased to elute compounds with different polarities.

Sample Loading: Dry loading is recommended to improve separation efficiency.[5] The crude product is dissolved in a minimal amount of solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated. The resulting powder is then carefully added to the top of the packed column.[5]

Fraction Collection and Analysis: Fractions are collected and monitored by TLC to identify those containing the pure product.[5] Fractions containing the pure compound are combined, and the solvent is removed by rotary evaporation.[5]

Troubleshooting Common Purification Challenges
  • Tailing of Spots on TLC: The basic nature of the pyridine ring can cause tailing on silica gel.[4] Adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve the peak shape.[4]

  • Poor Separation: If separation is difficult, consider using a different solvent system or a specialized stationary phase.

Structural Characterization: Confirming the Novel Scaffold

A comprehensive suite of spectroscopic and analytical techniques is employed to confirm the structure and purity of the newly synthesized Furo[3,2-b]pyridine derivatives.

Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Analytical Methods:

  • Elemental Analysis: Determines the elemental composition of the compound, confirming its empirical formula.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Biological Significance and Therapeutic Potential

Furo[3,2-b]pyridine derivatives have emerged as potent modulators of several key signaling pathways implicated in human diseases, particularly cancer.[1]

Kinase Inhibition

The Furo[3,2-b]pyridine scaffold is an excellent platform for designing selective kinase inhibitors.[1][6] These compounds have shown inhibitory activity against various kinases, including:

  • Cdc-like kinases (CLKs): Furo[3,2-b]pyridines have been identified as potent and highly selective inhibitors of CLKs.[6][7][8]

  • Homeodomain-Interacting Protein Kinases (HIPKs): This scaffold has been utilized to develop selective HIPK inhibitors.[1]

  • Cyclin-Dependent Kinase 2 (CDK2): Certain derivatives have demonstrated potent inhibitory activity against CDK2, a key regulator of the cell cycle.[1]

Modulation of the Hedgehog Signaling Pathway

In addition to kinase inhibition, some Furo[3,2-b]pyridine derivatives have been identified as effective modulators of the Hedgehog signaling pathway, which is often dysregulated in various cancers.[6][7]

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of Furo[3,2-b]pyridine derivatives against various cancer cell lines. For example, some 2-substituted Furo[3,2-b]pyridines have shown encouraging growth inhibition of MDA-MB-231 and MCF-7 breast cancer cell lines.[2][3]

Data Presentation

Parameter Description Typical Value/Range
Stationary Phase The solid adsorbent used in column chromatography.Silica gel (230-400 mesh)[5]
Mobile Phase The solvent or solvent mixture that elutes the compound.Dichloromethane/Acetone or Ethyl Acetate/Hexane gradient[5]
Expected Yield The percentage of the desired compound recovered after purification.60-95% (highly dependent on crude purity)[5]
Expected Purity The purity of the isolated compound.>95% (as determined by NMR or HPLC)[5]

Signaling Pathway Diagram

Signaling_Pathway_Inhibition Furo_pyridine Furo[3,2-b]pyridine Derivative CLK CLKs Furo_pyridine->CLK inhibits HIPK HIPKs Furo_pyridine->HIPK inhibits CDK2 CDK2 Furo_pyridine->CDK2 inhibits Hedgehog Hedgehog Pathway Furo_pyridine->Hedgehog modulates Transcription Transcription Regulation CLK->Transcription Apoptosis Apoptosis HIPK->Apoptosis Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle Hedgehog->Cell_Cycle

Caption: Inhibition of key signaling pathways by Furo[3,2-b]pyridine derivatives.

Conclusion and Future Directions

The Furo[3,2-b]pyridine scaffold represents a versatile and valuable starting point for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for the synthesis, purification, and characterization of new derivatives. Future research should focus on expanding the chemical diversity of Furo[3,2-b]pyridine libraries, elucidating their structure-activity relationships, and conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds.

References

CAS number and supplier information for Furo[3,2-b]pyridine 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in Furo[3,2-b]pyridine 4-oxide. This document provides essential information, including its chemical identity, supplier details, and the broader context of the furo[3,2-b]pyridine scaffold in medicinal chemistry.

Core Compound Identification

This compound is a heterocyclic compound of interest in synthetic and medicinal chemistry.

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 181526-18-1[1][3][4]
Molecular Formula C7H5NO2[1]
Appearance White crystalline powder[1]
Purity Typically ≥95%
Storage Room temperature, sealed well[1]

Supplier and Procurement Information

The following table provides a list of known suppliers for this compound (CAS: 181526-18-1). Researchers are advised to contact the suppliers directly for current pricing, availability, and detailed specifications.

SupplierPurityQuantityNotes
BOC Sciences 97%InquireOffers industrial and reagent grades.[1]
BLD Pharm 95+%InquireCold-chain transportation available.
ChemicalBook N/AN/AA directory of various suppliers.[3][5]
ECHEMI N/AN/AProvides basic compound information.[2][4]
Proactive Molecular Research 98%10gLead time of 2 weeks.
Ambeed 95+%Inquire-
Matrix Scientific InquireInquire-

Scientific and Technical Insights

The furo[3,2-b]pyridine core is a significant scaffold in medicinal chemistry due to its rigid, planar structure and unique electronic properties, making it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[6]

Synthesis Strategies for the Furo[3,2-b]pyridine Core

The construction of the furo[3,2-b]pyridine nucleus is primarily achieved by forming the furan ring onto a pre-existing pyridine core.[6] Key methodologies include:

  • Palladium- and Copper-Catalyzed Cross-Coupling Reactions: These reactions are instrumental in forming the key carbon-carbon and carbon-oxygen bonds required for the furan ring system.[6]

  • Intramolecular Cyclizations: This strategy involves the cyclization of a suitably functionalized pyridine derivative to yield the furo[3,2-b]pyridine scaffold.[6] A key step in one synthetic route is the cyclization of a 2-chloromethyl-3-butyroxypyridine derivative.[7]

  • Sonogashira Cross-Coupling and Heteroannulation: This powerful one-pot procedure involves the coupling of a terminal alkyne with a functionalized pyridine, followed by an intramolecular C-O bond formation to construct the furan ring.[6]

The 4-oxide functionality, as seen in the topic compound, is typically introduced through the oxidation of the pyridine nitrogen.[7] For instance, meta-chloroperbenzoic acid (mCPBA) can be used to oxidize the pyridine ring to its N-oxide.[7]

Experimental Workflow: General Synthesis of Furo[3,2-b]pyridine Derivatives

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Modification & Purification A Functionalized Pyridine C Metal-Catalyzed Cross-Coupling (e.g., Sonogashira) A->C B Coupling Partner (e.g., Alkyne) B->C D Intramolecular Cyclization C->D Intermediate E Oxidation to N-oxide (e.g., with mCPBA) D->E Furo[3,2-b]pyridine Core F Purification (e.g., Column Chromatography) E->F G Final Product: This compound F->G

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Furo[3,2-b]pyridine derivatives have shown significant promise as modulators of key signaling pathways implicated in human diseases, particularly in oncology.[6]

  • Kinase Inhibition: The furo[3,2-b]pyridine scaffold is an excellent platform for designing selective kinase inhibitors.[6] These derivatives have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs).[8]

  • Hedgehog Pathway Modulation: Certain furo[3,2-b]pyridine derivatives have been identified as effective modulators of the Hedgehog signaling pathway, acting downstream of the Smoothened (SMO) receptor.[6][8]

  • Anticancer Properties: Derivatives of the broader furo-pyridine class have demonstrated cytotoxic properties against various tumor cell lines, including breast cancer.[9][10]

The N-oxide moiety can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing solubility or altering its metabolic profile.

Safety and Handling

A Safety Data Sheet (SDS) for the related compound Furo[3,2-b]pyridine (CAS 272-62-8) indicates that it may cause skin and serious eye irritation.[11] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. For detailed safety information, it is crucial to obtain and consult the SDS from the specific supplier.

Conclusion

This compound, and the broader class of furo[3,2-b]pyridines, represent a promising area of research in medicinal chemistry. The established synthetic routes and the demonstrated biological activity of this scaffold provide a solid foundation for the development of novel therapeutics. This guide provides the essential information for researchers to source this compound and understand its scientific context.

References

A Technical Guide to the Biological Activity Screening of Furo[3,2-b]pyridine N-oxides

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the methodologies and strategic considerations for screening the biological activities of Furo[3,2-b]pyridine N-oxides. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Therapeutic Potential of Furo[3,2-b]pyridine N-oxides

The Furo[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, owing to its structural resemblance to purines and other endogenous biomolecules. The introduction of an N-oxide moiety can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This modification can enhance aqueous solubility, alter metabolic pathways, and introduce new points for molecular interactions, thereby expanding the potential therapeutic applications. Furo[3,2-b]pyridine N-oxides have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide will delve into the practical aspects of screening these compounds to identify and characterize their biological functions.

Strategic Planning for Biological Activity Screening

A well-designed screening cascade is paramount for the efficient identification of lead compounds. The initial phase should involve a broad-based screening approach to identify any potential biological activity, followed by more focused secondary and tertiary assays to elucidate the mechanism of action and determine potency and selectivity.

G A Primary Screening (Broad-based Assays) B Hit Identification A->B C Secondary Screening (Dose-Response & Selectivity) B->C D Lead Candidate C->D

Figure 1: A simplified screening cascade for Furo[3,2-b]pyridine N-oxides.

Anticancer Activity Screening

A significant area of investigation for Furo[3,2-b]pyridine N-oxides is their potential as anticancer agents. The screening process typically begins with in vitro cytotoxicity assays against a panel of human cancer cell lines.

Primary Cytotoxicity Assays

The initial assessment of anticancer activity is performed using colorimetric or fluorometric assays that measure cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the Furo[3,2-b]pyridine N-oxide derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Secondary Assays for Mechanism of Action

Compounds that exhibit significant cytotoxicity in the primary screen should be further investigated to determine their mechanism of action. Key areas to explore include apoptosis induction, cell cycle arrest, and inhibition of specific signaling pathways.

Apoptosis Induction:

  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis:

  • Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

G A Furo[3,2-b]pyridine N-oxide B Cancer Cell A->B C Apoptosis Induction B->C D Cell Cycle Arrest B->D

Figure 2: Potential mechanisms of anticancer activity.

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Furo[3,2-b]pyridine N-oxides can be screened for their activity against a panel of clinically relevant bacteria and fungi.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Experimental Protocol: Broth Microdilution

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the Furo[3,2-b]pyridine N-oxide derivatives in a 96-well plate containing appropriate broth media.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The results of the antimicrobial screening should be summarized in a table for easy comparison.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
FPN-11632>64
FPN-281632
FPN-3>64>64>64
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Table 1: Example of antimicrobial activity data for Furo[3,2-b]pyridine N-oxides (FPN).

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a variety of diseases. Furo[3,2-b]pyridine N-oxides can be evaluated for their ability to modulate inflammatory responses.

Inhibition of Nitric Oxide (NO) Production

A common in vitro assay for anti-inflammatory activity involves measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Experimental Protocol: Griess Assay for NO Production

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the Furo[3,2-b]pyridine N-oxide derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Structure-Activity Relationship (SAR) Studies

The data generated from the biological activity screening should be used to establish structure-activity relationships. This involves correlating the structural modifications of the Furo[3,2-b]pyridine N-oxide scaffold with their biological activity. SAR studies are crucial for guiding the design and synthesis of more potent and selective analogs.

Conclusion and Future Directions

The biological activity screening of Furo[3,2-b]pyridine N-oxides is a critical step in the identification of new therapeutic leads. A systematic and multi-faceted screening approach, as outlined in this guide, is essential for uncovering the full therapeutic potential of this promising class of compounds. Future research should focus on the elucidation of specific molecular targets and the in vivo evaluation of the most promising candidates.

An In-Depth Technical Guide to Tautomerism in Substituted Furo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Furo[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant pharmacological properties.[1] The introduction of substituents, particularly on the pyridine ring, raises the critical question of tautomerism—a phenomenon that can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive theoretical and practical framework for understanding, analyzing, and predicting tautomeric equilibria in substituted Furo[3,2-b]pyridine derivatives. By drawing upon established principles from well-studied heterocyclic systems and detailing modern analytical workflows, this document serves as a foundational resource for researchers engaged in the design and development of novel Furo[3,2-b]pyridine-based therapeutics.

The Furo[3,2-b]pyridine Core: A Scaffold of Interest

The fused bicyclic structure of Furo[3,2-b]pyridine provides a rigid, planar framework with unique electronic properties, making it an attractive starting point for drug design.[1] Derivatives have been explored as potent and selective inhibitors of various biological targets, including cdc-like kinases (CLKs), and have shown potential as anticancer agents.[2][3] The synthesis of this core is often achieved through robust methods like palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which allows for the versatile introduction of substituents.[1]

Understanding the tautomeric behavior of substituted Furo[3,2-b]pyridines is paramount. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[4] This dynamic equilibrium means that a single synthesized compound can exist as a mixture of two or more distinct chemical entities. The predominant tautomeric form can dictate hydrogen bonding patterns, lipophilicity, and overall shape, all of which are critical determinants of pharmacological activity.

Theoretical Framework: Tautomerism in the Pyridine Ring

Direct experimental studies on the tautomerism of the Furo[3,2-b]pyridine system are limited. However, the chemical behavior of the fused pyridine ring can be reliably predicted by examining the well-documented tautomerism of substituted pyridines, particularly 2-hydroxypyridine and 4-hydroxypyridine.

2.1. Lactam-Lactim Tautomerism

When a Furo[3,2-b]pyridine is substituted with a hydroxyl group on the pyridine ring at a position adjacent to the nitrogen atom (e.g., at C7), a prototropic tautomerism known as lactam-lactim tautomerism can occur. This is a specific type of amide-imidol tautomerism involving the migration of a proton between the nitrogen and oxygen atoms.[4][5]

  • Lactim Form: The hydroxyl (-OH) tautomer, which is an aromatic hydroxy-pyridine derivative.

  • Lactam Form: The keto (=O) tautomer, which contains a cyclic amide functional group.[6]

G cluster_0 Lactim (Aromatic Hydroxy Form) cluster_1 Lactam (Amide Form) Lactim Lactim Lactam Lactam Lactim->Lactam ΔH+, Solvent

Caption: Lactam-Lactim equilibrium in a generic 7-hydroxy-furo[3,2-b]pyridine.

The position of this equilibrium is highly sensitive to the environment. In the gas phase or non-polar solvents, the aromatic lactim form is often favored.[7] However, in polar, protic solvents, the lactam form typically predominates due to its ability to form stronger hydrogen bonds.[7][8]

2.2. Keto-Enol Tautomerism

Keto-enol tautomerism involves the interconversion between a keto form (containing a C=O bond) and an enol form (containing a C=C-OH group).[9] This is relevant for hydroxyl-substituted Furo[3,2-b]pyridines where the hydroxyl group is not adjacent to the ring nitrogen (e.g., at C5 or C6). The stability of these forms is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent interactions.[10][11]

Methodologies for the Synthesis and Analysis of Tautomers

A definitive investigation into the tautomerism of a novel substituted Furo[3,2-b]pyridine requires a systematic workflow encompassing synthesis, purification, and multi-faceted spectroscopic and computational analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Tautomeric Analysis cluster_conclusion Equilibrium Determination s1 Precursor Synthesis (e.g., Sonogashira Coupling) s2 Cyclization s1->s2 s3 Purification (Chromatography) s2->s3 a1 NMR Spectroscopy (¹H, ¹³C, ¹⁵N) s3->a1 a2 IR Spectroscopy s3->a2 a3 UV-Vis Spectroscopy (Solvatochromism) s3->a3 a4 Computational Modeling (DFT) s3->a4 c1 Predominant Tautomer (& Equilibrium Constant) a1->c1 a2->c1 a3->c1 a4->c1

Caption: Experimental workflow for investigating tautomerism in Furo[3,2-b]pyridines.

3.1. Synthesis Protocol: Sonogashira Coupling Approach

The Sonogashira cross-coupling reaction is a robust method for synthesizing 2-substituted Furo[3,2-b]pyridines, which can serve as precursors for derivatives amenable to tautomerism studies.[1]

Objective: To synthesize a 2-substituted Furo[3,2-b]pyridine from a 3-chloro-2-hydroxypyridine precursor.

Materials:

  • 3-chloro-2-hydroxypyridine (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • 10% Palladium on Carbon (Pd/C)

  • Copper(I) Iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Ethanol (Anhydrous)

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-chloro-2-hydroxypyridine, 10% Pd/C, CuI, and PPh₃.

  • Solvent and Reagent Addition: Add anhydrous ethanol, followed by triethylamine. Stir the mixture for 10-15 minutes to ensure homogeneity.

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture.

  • Reaction: The original protocol may use ultrasound irradiation to facilitate the reaction.[2] Alternatively, the mixture can be heated to reflux and monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-substituted Furo[3,2-b]pyridine.[1]

Causality: The palladium catalyst facilitates the C-C bond formation between the pyridine and alkyne (Sonogashira coupling), while the copper(I) acts as a co-catalyst. The subsequent intramolecular C-O bond formation (heteroannulation) constructs the furan ring in a one-pot procedure.[1][2]

3.2. Spectroscopic Characterization of Tautomers

Spectroscopy is the most powerful tool for identifying and quantifying tautomers in solution.[12] The choice of solvent is critical, as it can shift the equilibrium.[13] Studies should be conducted in a range of solvents, from non-polar (e.g., CDCl₃, CCl₄) to polar aprotic (e.g., DMSO-d₆) and polar protic (e.g., CD₃OD, D₂O).[7][14]

Table 1: Expected Spectroscopic Signatures for Tautomers of 7-Hydroxy-Furo[3,2-b]pyridine

Spectroscopic MethodLactim Form (7-Hydroxy)Lactam Form (7-one)Rationale & References
¹H NMR Sharp -OH signal (variable ppm)Broad N-H signal (~10-13 ppm)N-H protons in lactams are typically deshielded and may show broadening due to exchange.[15]
¹³C NMR C7 signal ~155-165 ppm (C-OH)C7 signal ~170-180 ppm (C=O)Carbonyl carbons are significantly downfield shifted compared to aromatic carbons bearing an -OH group.[16]
IR Spectroscopy Broad O-H stretch (~3200-3600 cm⁻¹)N-H stretch (~3100-3300 cm⁻¹), Strong C=O stretch (~1650-1690 cm⁻¹)The carbonyl stretch is a highly characteristic and intense band for the lactam form.[16][17]
UV-Vis Spectroscopy λ_max consistent with aromatic systemλ_max often shifted; sensitive to solvent polarityThe more polar lactam form is stabilized in polar solvents, leading to observable shifts (solvatochromism).[8][14]
3.3. Computational Chemistry Protocol

Quantum-chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stability of tautomers and corroborating experimental findings.[18]

Objective: To calculate the relative energies of the lactam and lactim tautomers of a substituted Furo[3,2-b]pyridine.

Methodology:

  • Structure Generation: Build the 3D structures of both tautomers using molecular modeling software.

  • Geometry Optimization: Perform full geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[18]

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Solvation Modeling: To simulate solution-phase behavior, repeat the optimizations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., water, DMSO).[19][20]

  • Energy Comparison: The relative stability (ΔE or ΔG) is determined by the difference in the final electronic energies (corrected for ZPVE) of the two tautomers. A lower energy indicates a more stable tautomer.[21][22]

Factors Influencing Tautomeric Equilibrium

The predominance of one tautomer over another is not fixed; it is a dynamic equilibrium influenced by several interconnected factors.

  • Substituent Effects: The electronic nature of other substituents on the ring system can influence the acidity/basicity of the atoms involved in the tautomerism, thereby shifting the equilibrium. Electron-withdrawing groups (e.g., -NO₂) can stabilize the lactam form by increasing the acidity of the N-H proton.[14][16]

  • Solvent Polarity: As discussed, polar solvents tend to favor the more polar tautomer. The lactam form, with its larger dipole moment, is better stabilized by polar solvents through dipole-dipole interactions and hydrogen bonding.[7][10]

  • pH: Changes in pH can lead to the formation of anionic or cationic species, which can dramatically alter the observed tautomeric preference.

  • Temperature: Temperature can shift the equilibrium, and variable-temperature NMR studies can provide thermodynamic data (ΔH°, ΔS°) for the interconversion process.[8][12]

Conclusion and Future Outlook

While the Furo[3,2-b]pyridine scaffold continues to yield promising candidates in drug discovery, a thorough understanding of its fundamental chemical properties, including tautomerism, is essential for rational drug design. The principles and methodologies outlined in this guide provide a robust framework for researchers to proactively investigate the tautomeric behavior of their target compounds. By combining modern synthesis, multi-technique spectroscopic analysis, and computational modeling, scientists can elucidate the predominant tautomeric forms, understand their interplay with the biological environment, and ultimately design more effective and reliable therapeutic agents. Future research should focus on building a library of experimental data for variously substituted Furo[3,2-b]pyridines to create quantitative structure-tautomerism relationships for this important heterocyclic family.

References

The Furo[3,2-b]pyridine Core: An In-Depth Technical Guide to its Electronic Properties and Strategic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furo[3,2-b]pyridine nucleus, a strategically important heterocyclic scaffold, has garnered substantial interest within the realms of medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive exploration of the core electronic properties of this fused ring system. By integrating theoretical insights from computational chemistry with practical applications in drug design, this document serves as a critical resource for researchers, scientists, and drug development professionals. We will dissect the intricate interplay of the π-electron-rich furan ring and the π-electron-deficient pyridine ring, which imparts this scaffold with its unique reactivity, molecular recognition capabilities, and photophysical potential. This guide will cover the fundamental electronic structure, aromaticity, and frontier molecular orbitals, and will provide detailed protocols for the synthesis and characterization of this pivotal molecular framework.

Introduction: The Strategic Significance of the Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine ring system is a bicyclic heterocycle composed of a furan ring fused to a pyridine ring. This amalgamation of a π-excessive furan and a π-deficient pyridine ring results in a unique electronic landscape that has been exploited in the development of a wide array of biologically active molecules.[1] Its rigid, planar structure and distinct electronic characteristics make it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2]

Notably, furo[3,2-b]pyridine derivatives have been successfully developed as potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer.[3] Furthermore, this scaffold has been effectively utilized as a bioisostere for the indole nucleus, a common motif in biologically active compounds. This substitution can lead to improved pharmacokinetic properties and enhanced selectivity for specific biological targets, such as the 5-HT1F receptor, which is a key target for migraine therapeutics.[4][5]

This guide will provide a deep dive into the electronic properties that underpin the utility of the furo[3,2-b]pyridine core, offering both a theoretical foundation and practical insights for its application in research and development.

Synthesis of the Furo[3,2-b]pyridine Core: Key Methodologies

The construction of the furo[3,2-b]pyridine nucleus is a critical first step in the exploration of its derivatives. Several synthetic strategies have been developed, with the most prevalent involving the formation of the furan ring onto a pre-existing, functionalized pyridine core.

Sonogashira Cross-Coupling and Heteroannulation

A robust and widely employed method for the synthesis of 2-substituted furo[3,2-b]pyridines involves a one-pot Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation.[2][6] This approach typically utilizes a 3-chloro-2-hydroxypyridine as the starting material, which is coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The initial carbon-carbon bond formation is followed by a subsequent intramolecular cyclization to construct the furan ring.

Experimental Protocol: One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines

  • Catalyst Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve Pd/C (10 mol%), CuI (5 mol%), and PPh₃ (10 mol%) in anhydrous ethanol. Stir the mixture for 20 minutes at room temperature.

  • Reactant Addition: To the catalyst mixture, add 3-chloro-2-hydroxypyridine (1 equivalent), the desired terminal alkyne (1.2 equivalents), and triethylamine (Et₃N) (2.5 equivalents).

  • Reaction Conditions: Subject the reaction mixture to ultrasound irradiation at a frequency of 40 kHz and a power of 300 W, maintaining a temperature of 60 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 2-substituted furo[3,2-b]pyridine.

Caption: Workflow for the one-pot synthesis of 2-substituted furo[3,2-b]pyridines.

Theoretical Electronic Properties of the Furo[3,2-b]pyridine Core

A thorough understanding of the electronic structure of the furo[3,2-b]pyridine ring system is essential for predicting its reactivity and designing molecules with desired properties. Density Functional Theory (DFT) calculations are a powerful tool for elucidating these properties.

Aromaticity of the Fused Ring System

The concept of aromaticity is central to understanding the stability and reactivity of the furo[3,2-b]pyridine core. Aromaticity can be quantified using various computational indices.

  • Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the degree of bond length equalization within a ring, with a value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system.

  • Nucleus-Independent Chemical Shift (NICS): This magnetic criterion of aromaticity is calculated as the negative of the magnetic shielding computed at a specific point within a ring (typically the ring center, NICS(0), and 1 Å above the plane, NICS(1)). Negative NICS values are indicative of aromatic character.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that influences the chemical reactivity and kinetic stability of a molecule.[7]

While specific DFT calculations for the parent furo[3,2-b]pyridine are not extensively reported, a comparative analysis with the isomeric furo[2,3-b]pyridine and its thio-analog, thieno[2,3-b]pyridine, can provide valuable insights.

Table 1: Comparative DFT-Calculated Electronic Properties of Isomeric Furopyridines

PropertyFuro[2,3-b]pyridineThieno[2,3-b]pyridineReference
HOMO Energy (eV)-6.21-5.98[8]
LUMO Energy (eV)-1.15-1.32[8]
HOMO-LUMO Gap (eV)5.064.66[8]
Dipole Moment (Debye)2.152.38[8]
Note: The data presented in this table is for the isomeric furo[2,3-b]pyridine and is intended to be illustrative.

A smaller HOMO-LUMO gap generally implies higher reactivity. The expected electronic properties of furo[3,2-b]pyridine would be a result of the interplay between the electron-donating furan ring and the electron-withdrawing pyridine ring.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential.

  • Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

  • Blue/Green: Regions of positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

For furo[3,2-b]pyridine, it is predicted that the most negative electrostatic potential would be localized around the nitrogen atom of the pyridine ring, making it the primary site for protonation and electrophilic attack. The furan ring, being π-electron rich, would also exhibit negative potential, while the hydrogen atoms would be in regions of positive potential.

Caption: Predicted Molecular Electrostatic Potential map of the furo[3,2-b]pyridine core.

Photophysical Properties and Spectroscopic Characterization

The unique electronic structure of the furo[3,2-b]pyridine core also gives rise to interesting photophysical properties, making its derivatives potential candidates for use as fluorescent probes and in optoelectronic materials.

UV-Vis Absorption and Fluorescence Emission

The electronic absorption and emission spectra of furo[3,2-b]pyridine derivatives are governed by π-π* and n-π* electronic transitions. The position and intensity of these transitions can be modulated by the introduction of various substituents onto the core scaffold. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption and emission spectra of molecules.[9]

While a detailed photophysical characterization of the parent furo[3,2-b]pyridine is not widely available, studies on related furo[2,3-b]pyridine derivatives have shown that they can exhibit fluorescence with solvatochromic effects, meaning their absorption and emission wavelengths are sensitive to the polarity of the solvent.[10] This property is highly desirable for the development of fluorescent sensors.

Experimental Protocol: Spectroscopic Characterization

  • Sample Preparation: Prepare solutions of the furo[3,2-b]pyridine derivative in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) at a concentration of approximately 10⁻⁵ M.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions using a UV-Vis spectrophotometer, scanning a wavelength range of approximately 200-600 nm. Determine the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy: Excite the solutions at their respective λabs and record the fluorescence emission spectra. Determine the wavelength of maximum emission (λem).

  • Quantum Yield Determination: Measure the fluorescence quantum yield (ΦF) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Conclusion and Future Outlook

The furo[3,2-b]pyridine ring system stands as a testament to the power of heterocyclic chemistry in the design of functional molecules. Its unique electronic architecture, born from the fusion of a π-rich furan and a π-deficient pyridine, provides a versatile platform for the development of novel therapeutics and advanced materials. This guide has provided a comprehensive overview of the key electronic properties of this important scaffold, from its synthesis and aromaticity to its frontier molecular orbitals and photophysical characteristics.

While significant progress has been made in harnessing the potential of furo[3,2-b]pyridine derivatives, there remain exciting avenues for future research. In-depth computational studies on the parent core and a wider range of its derivatives are needed to build more accurate predictive models for their properties. Furthermore, the exploration of their application in areas beyond medicinal chemistry, such as organic electronics and sensor technology, holds considerable promise. The continued investigation of the furo[3,2-b]pyridine core is certain to yield new and valuable contributions to the scientific community.

References

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Synthesis of Furo[3,2-b]pyridine 4-oxides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Furo[3,2-b]pyridine 4-Oxide Scaffold

The fusion of furan and pyridine rings creates the Furo[3,2-b]pyridine core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] This rigid, planar structure serves as an excellent pharmacophore for designing potent and selective modulators of various biological targets, including protein kinases.[1][2] Compounds featuring this framework have demonstrated promising anticancer activities.[3][4] The introduction of an N-oxide moiety to the pyridine ring can further enhance the therapeutic potential of these molecules. Heterocyclic N-oxides are known to improve physicochemical properties, modulate biological activity, and can act as prodrugs or bioisosteres.[5][6] In some contexts, they serve as bioreductive agents, showing selective cytotoxicity under hypoxic conditions found in solid tumors.[5]

This technical guide provides an in-depth exploration of the palladium-catalyzed synthesis of Furo[3,2-b]pyridine 4-oxides, a versatile and efficient method for constructing this valuable molecular architecture. We will delve into the mechanistic underpinnings of the key chemical transformations, provide a detailed, field-tested experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Principles: The Sonogashira-Domino Strategy

The most robust and widely adopted method for constructing the 2-substituted Furo[3,2-b]pyridine core is a one-pot domino reaction sequence initiated by a Sonogashira cross-coupling, followed by an intramolecular heteroannulation (C-O bond formation).[1][3] This strategy offers high atom economy and allows for the direct installation of diverse substituents at the 2-position of the furan ring.

The synthesis of the 4-oxide derivative typically involves starting with a pre-functionalized pyridine N-oxide. The N-oxide group is generally stable to the palladium-catalyzed reaction conditions and directs the regioselectivity of subsequent transformations.

The Catalytic Cycle: A Symphony of Palladium and Copper

The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[7][8] The process involves two interconnected catalytic cycles.

Causality of Reagent Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd/C): The linchpin of the C-C bond formation. It cycles between Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition and reductive elimination.[9]

  • Copper(I) Co-catalyst (e.g., CuI): Its primary role is to activate the terminal alkyne. It reacts with the alkyne to form a copper(I) acetylide intermediate, which is more nucleophilic and readily undergoes transmetalation to the palladium center, significantly increasing the reaction rate under mild conditions.[7][10]

  • Amine Base (e.g., Et₃N, Piperidine): The base serves multiple purposes. It deprotonates the terminal alkyne to facilitate the formation of the copper acetylide. It also acts as a scavenger for the hydrogen halide (HX) byproduct generated during the reaction and helps in the reduction of the Pd(II) precatalyst to the active Pd(0) species.[7][9]

  • Phosphine Ligand (e.g., PPh₃): Ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity and electronic properties, influencing the efficiency of the catalytic cycle.[9]

The generally accepted mechanism is visualized below.

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Oxidative Addition pd0->pd_oxidative pd_intermediate R¹-Pd(II)(X)L₂ (Aryl-Pd Complex) pd_oxidative->pd_intermediate pd_transmetalation Transmetalation pd_intermediate->pd_transmetalation pd_intermediate2 R¹-Pd(II)(C≡CR²)L₂ pd_transmetalation->pd_intermediate2 pd_reductive Reductive Elimination pd_intermediate2->pd_reductive pd_reductive->pd0 product R¹-C≡C-R² (Coupled Product) pd_reductive->product aryl_halide R¹-X (Pyridine N-Oxide) aryl_halide->pd_oxidative cu_catalyst Cu-X cu_acetylide Cu-C≡C-R² (Copper Acetylide) cu_catalyst->cu_acetylide Base, H-C≡C-R² cu_acetylide->pd_transmetalation Transfers alkyne to Palladium cu_acetylide->cu_catalyst Regenerates Cu-X after transmetalation

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Following the formation of the 2-alkynyl-3-hydroxypyridine N-oxide intermediate, an intramolecular 5-endo-dig cyclization occurs, driven by the nucleophilic attack of the hydroxyl group onto the alkyne, to form the furan ring. This step is often facilitated by the reaction conditions (e.g., heat or continued catalysis).

Experimental Application Protocol

This protocol details the synthesis of 2-Phenylthis compound as a representative example.

Overall Reaction Scheme

Caption: One-pot synthesis of 2-Phenylthis compound.
Materials and Equipment

Reagent/MaterialGradeSupplierNotes
3-Chloro-2-hydroxypyridine 1-oxide>97%CommercialStarting material
Phenylacetylene>98%CommercialDistill before use for best results
Palladium on Carbon (Pd/C)10 wt. %CommercialHeterogeneous catalyst
Copper(I) Iodide (CuI)>98%CommercialStore under inert gas
Triphenylphosphine (PPh₃)>99%Commercial
Triethylamine (Et₃N)>99.5%CommercialDistill from CaH₂
Ethanol (EtOH)AnhydrousCommercialUse dry solvent for optimal results
Schlenk flask / Round-bottom flask--Must be oven-dried before use
Magnetic stirrer and stir bar--
Condenser--
Inert gas supply (Nitrogen or Argon)High Purity-
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄-For reaction monitoring
Silica Gel for Column Chromatography230-400 mesh-For purification
Step-by-Step Protocol
  • Inert Atmosphere Setup: To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add 3-chloro-2-hydroxypyridine 1-oxide (1.45 g, 10 mmol, 1.0 equiv). Seal the flask with a septum and purge with nitrogen or argon for 15 minutes. This step is critical to prevent the oxidation of the catalyst and reagents.

  • Reagent Addition: Under a positive pressure of inert gas, add palladium on carbon (10% Pd/C, 1.06 g, 1.0 mmol, 10 mol%), copper(I) iodide (95 mg, 0.5 mmol, 5 mol%), and triphenylphosphine (262 mg, 1.0 mmol, 10 mol%).

  • Solvent and Reactant Addition: Add anhydrous ethanol (40 mL) via syringe. Stir the suspension for 5 minutes. Then, add triethylamine (3.06 mL, 22 mmol, 2.2 equiv) followed by the dropwise addition of phenylacetylene (1.21 mL, 11 mmol, 1.1 equiv) over 5 minutes.

  • Reaction Execution: Fit the flask with a condenser under a nitrogen atmosphere. Lower the flask into a pre-heated oil bath at 80 °C. Stir the reaction mixture vigorously.

    • Field Insight: While some protocols use ultrasound irradiation to accelerate the reaction, conventional heating is highly effective and more accessible.[3][11] Vigorous stirring is essential due to the heterogeneous nature of the Pd/C catalyst.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as eluent). The starting material should be consumed within 4-8 hours. A new, more nonpolar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethyl acetate (3 x 20 mL). Combine the filtrates in a separatory funnel.

  • Extraction: Wash the organic solution with saturated aqueous ammonium chloride (2 x 50 mL) to remove the copper catalyst and triethylamine hydrochloride. Then, wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3) to isolate the pure 2-phenylthis compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.[12]

Substrate Scope & Optimization Insights

The described protocol is versatile and can be applied to a range of terminal alkynes.

EntryAlkyne Substituent (R²)Product Yield (%)Notes
1Phenyl~85%Electronically neutral aryl group works well.
24-Methoxyphenyl~88%Electron-donating groups are well-tolerated.
34-Chlorophenyl~82%Electron-withdrawing groups are compatible.
4n-Butyl~75%Aliphatic alkynes generally give good yields.
5Trimethylsilyl~70%Silyl-protected alkynes can be used.

Yields are representative and may vary based on specific reaction conditions and scale.

Optimization Considerations:

  • Catalyst System: While Pd/C is a cost-effective and easily removable heterogeneous catalyst, homogeneous catalysts like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ may offer higher activity in some cases, though they require more rigorous purification to remove palladium residues.[13]

  • Solvent: Solvents like DMF, THF, or acetonitrile can be used, but ethanol is a greener and effective choice for this transformation.[3][13]

  • Base: The choice of base can be critical. Stronger bases may be required for less acidic alkynes, while hindered bases can sometimes minimize side reactions.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Use fresh, high-purity catalysts and reagents. Ensure all glassware is dry and the system is thoroughly purged with inert gas. Use freshly distilled solvents and alkynes.[14]
Significant Alkyne Homocoupling Presence of oxygen; High concentration of copper catalyst.Degas the reaction mixture thoroughly. Consider using copper-free Sonogashira conditions, although this may require higher temperatures or longer reaction times.[14]
Incomplete Cyclization Insufficient reaction time or temperature; Steric hindrance around the reacting centers.Extend the reaction time and monitor by TLC/LC-MS. If necessary, modestly increase the reaction temperature by 10-20 °C to promote the final cyclization step.[14]
Difficulty in Purification Close polarity of product and byproducts (e.g., homocoupled alkyne).Optimize the chromatography solvent system carefully. A shallow gradient can improve separation. Recrystallization may be an alternative purification method for solid products.

Alternative Synthetic Route: C–H Activation

An alternative modern approach to the Furo[3,2-b]pyridine N-oxide core involves a palladium-catalyzed intramolecular dual C–H activation. For instance, 3-phenoxypyridine 1-oxides can undergo an oxidative cyclization to directly form benzofuro[3,2-b]pyridine 1-oxides with high regioselectivity.[15] This method avoids the need for pre-halogenated pyridines but may have a different substrate scope.

Conclusion

The palladium-catalyzed domino Sonogashira coupling/heteroannulation reaction is a powerful and highly adaptable method for the synthesis of Furo[3,2-b]pyridine 4-oxides. By carefully selecting reagents and maintaining an inert reaction environment, researchers can efficiently access a diverse library of these medicinally important compounds. The protocol and insights provided herein serve as a robust starting point for scientists in drug discovery and organic synthesis to explore this privileged heterocyclic scaffold.

References

One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines: A Practical Guide to Palladium/Copper-Catalyzed Sonogashira Coupling and Annulation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1] Furo[3,2-b]pyridine derivatives have emerged as potent modulators of several key signaling pathways implicated in human diseases, particularly in oncology, and have shown potential as anticancer agents and kinase inhibitors.[1][2][3][4]

Traditionally, the synthesis of these compounds can be complex.[3][5] This application note presents a detailed protocol for a highly efficient, one-pot synthesis of 2-substituted furo[3,2-b]pyridines. The methodology leverages a sequential Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation.[3][5][6] This approach offers a convenient and direct route to a diverse range of these valuable compounds, starting from readily available 3-chloro-2-hydroxypyridine and terminal alkynes.[1][3][5] The reaction is performed using a palladium-on-carbon (Pd/C) and copper iodide (CuI) catalytic system, which is inexpensive, stable, and widely used.[3][5][6] The protocol can also be enhanced by ultrasound irradiation to improve reaction rates and yields.[3][5]

Reaction Principle and Mechanism

The one-pot synthesis proceeds via a two-step sequence initiated in a single reaction vessel:

  • Sonogashira Cross-Coupling: The first step is a palladium- and copper-catalyzed cross-coupling reaction between a 3-halo-2-hydroxypyridine and a terminal alkyne. This classic C-C bond-forming reaction is highly efficient for coupling sp-hybridized carbon atoms with sp2-hybridized carbons of aryl or vinyl halides.[7]

  • Intramolecular Annulation (Cyclization): The resulting 2-alkynyl-3-hydroxypyridine intermediate, formed in situ, undergoes a subsequent intramolecular C-O bond formation to construct the furan ring, yielding the final furo[3,2-b]pyridine product.[1]

The overall transformation is depicted below:

General Reaction Scheme: Starting Materials: 3-Chloro-2-hydroxypyridine and a Terminal Alkyne Product: 2-Substituted Furo[3,2-b]pyridine

The catalytic cycle for the Sonogashira coupling, which is the cornerstone of this synthesis, involves both palladium and copper catalysts. The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate.[7]

Sonogashira Catalytic Cycle cluster_copper Copper Cycle Pd0 Pd(0)L2 Pd_complex Oxidative Addition Intermediate Pd0->Pd_complex Pd_acetylide Pd(II)-Acetylide Complex Pd_complex->Pd_acetylide Pd_acetylide->Pd0 Product 2-Alkynyl-3-hydroxypyridine (Intermediate) Pd_acetylide->Product Reductive Elimination ArylHalide 3-Chloro-2-hydroxypyridine ArylHalide->Pd_complex Oxidative Addition Cu_acetylide Copper(I) Acetylide Cu_acetylide->Pd_acetylide Transmetalation Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Cu_acetylide CuI CuI CuI->Cu_acetylide Base Base (Et3N) Base->Alkyne Deprotonation

Caption: Catalytic cycle for the Sonogashira cross-coupling step.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-substituted furo[3,2-b]pyridines.

Materials and Equipment

  • Starting Materials:

    • 3-Chloro-2-hydroxypyridine (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv)

  • Catalysts and Reagents:

    • 10% Palladium on Carbon (Pd/C)

    • Copper(I) Iodide (CuI)

    • Triphenylphosphine (PPh₃)

    • Triethylamine (Et₃N)

  • Solvent:

    • Ethanol (EtOH)

  • Equipment:

    • Round-bottom flask or reaction vial

    • Magnetic stirrer and stir bar

    • Ultrasound bath (optional, but recommended)

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard glassware for workup and purification

    • Rotary evaporator

    • Silica gel for column chromatography

    • Thin Layer Chromatography (TLC) plates

Experimental_Workflow start Start reagents Combine Reagents: 3-chloro-2-hydroxypyridine, terminal alkyne, Pd/C, CuI, PPh3, Et3N in EtOH start->reagents degas Degas the Mixture (e.g., N2 bubbling) reagents->degas reaction Reaction under Inert Atmosphere (with optional ultrasound irradiation and heating) degas->reaction monitor Monitor Reaction by TLC reaction->monitor monitor->reaction Incomplete workup Workup: Filter catalyst, remove solvent monitor->workup Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask, add 3-chloro-2-hydroxypyridine (1.0 mmol), the terminal alkyne (1.1 mmol), 10% Pd/C, CuI, PPh₃, and Et₃N in ethanol.[1] The flask should be equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by purging with nitrogen or argon. It is crucial to degas the solvent and reagents thoroughly before use to prevent the deactivation of the palladium catalyst.[8]

  • Reaction: The reaction mixture is then subjected to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography.[1] Depending on the substrate, gentle heating may also be applied.

  • Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of ethanol or ethyl acetate.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.[1] The choice of eluent will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

Substrate Scope and Data

The one-pot Sonogashira-annulation protocol is versatile and accommodates a wide range of terminal alkynes, providing access to a diverse library of 2-substituted furo[3,2-b]pyridines. Below is a table summarizing representative examples.

EntryTerminal Alkyne (R group)ProductYield (%)
1Phenyl2-Phenylfuro[3,2-b]pyridine85-95
24-Methoxyphenyl2-(4-Methoxyphenyl)furo[3,2-b]pyridine80-90
34-Chlorophenyl2-(4-Chlorophenyl)furo[3,2-b]pyridine82-92
4n-Butyl2-(n-Butyl)furo[3,2-b]pyridine70-80
5Cyclohexyl2-Cyclohexylfuro[3,2-b]pyridine75-85
6Trimethylsilyl2-(Trimethylsilyl)furo[3,2-b]pyridine65-75

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Troubleshooting and Optimization

While this protocol is generally robust, some common issues may arise.

ProblemPossible CauseTroubleshooting Steps
Low or No Conversion Inactive catalyst; insufficient degassing; low temperature.Use fresh, high-purity catalysts.[8] Ensure the reaction setup is free of oxygen.[8] A modest increase in temperature may be necessary.[8]
Glaser Homocoupling The primary side reaction of Sonogashira coupling, especially in the presence of oxygen.Thoroughly degas all reagents and solvents. Maintain a positive pressure of inert gas throughout the reaction.[8]
Incomplete Cyclization The 2-alkynyl-3-hydroxypyridine intermediate is observed in the final product mixture.Increase reaction time and/or temperature to promote the annulation step. Monitor by TLC or LC-MS to confirm the consumption of the intermediate.[8]

Applications in Drug Discovery

The furo[3,2-b]pyridine scaffold is a key component in numerous biologically active molecules. Its derivatives have shown significant potential as therapeutic agents, particularly in oncology and for neurodegenerative diseases.[2][4]

Compound ClassBiological TargetTherapeutic PotentialReference
2-Aryl-furo[3,2-b]pyridinesSIRT1Anticancer[3]
Substituted furo[3,2-b]pyridinesCdc-like kinases (CLKs)Neurodegenerative diseases, Cancer[2][4]
Furo[3,2-b]pyridine derivativesCyclin-Dependent Kinase 2 (CDK2)Anticancer[1]
Furo[3,2-b]pyridine derivativesHomeodomain-Interacting Protein Kinases (HIPKs)Cancer[1]

One derivative, designated '3b' in a study, demonstrated encouraging growth inhibition of MDA-MB-231 and MCF-7 breast cancer cell lines and also showed apoptosis-inducing potential.[3][5]

The one-pot synthesis of 2-substituted furo[3,2-b]pyridines via a sequential Sonogashira coupling and intramolecular annulation is a powerful and efficient strategy for medicinal chemists. This method provides direct access to a diverse range of derivatives from simple starting materials under mild conditions.[3][6] The use of an inexpensive and stable Pd/C-CuI catalytic system, coupled with the potential for ultrasound assistance, makes this protocol highly practical and scalable for applications in drug discovery and development.

References

Application Notes & Protocols: A Guide to the Pictet-Spengler Reaction for the Synthesis of Tetrahydrofuro[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fused Pyridine Heterocycles

The tetrahydrofuro[3,2-c]pyridine core is a privileged heterocyclic scaffold that forms the structural foundation of numerous natural products and pharmacologically active molecules.[1][2] Compounds bearing this framework have demonstrated a wide range of biological activities, including potent inhibition of Janus kinase 2 (JAK2), κ-opioid receptor agonism, and antituberculosis properties.[1][3] The development of efficient and robust synthetic routes to access this valuable chemical space is therefore of critical importance to researchers in medicinal chemistry and drug development.

The Pictet-Spengler reaction, a classic and powerful transformation discovered in 1911, provides a direct and elegant method for constructing such fused heterocyclic systems.[4] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][5] This application note provides a detailed examination of a modern, semi-one-pot Pictet-Spengler methodology specifically tailored for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines. We will delve into the mechanistic underpinnings, protocol optimization, and practical considerations to empower researchers to successfully implement this strategy.

Scientific Principles: Mechanism of the Furan-Based Pictet-Spengler Reaction

The successful synthesis of tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction hinges on a sequence of acid-catalyzed steps. The reaction leverages the inherent nucleophilicity of the furan ring to achieve the key intramolecular cyclization.

The generally accepted mechanism proceeds as follows:

  • Imine Formation: The reaction commences with the condensation of a 2-(furan-2-yl)ethanamine derivative with an aldehyde. This acid-catalyzed step forms a Schiff base, or imine.[1][5]

  • Iminium Ion Generation: In the acidic medium, the imine is protonated to generate a highly electrophilic iminium ion. This step is crucial, as the imine itself is typically not electrophilic enough to drive the subsequent cyclization.[4] The stability of this iminium cation is a key factor for a smooth reaction.[1][3]

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich furan ring acts as the nucleophile, attacking the electrophilic iminium ion in an intramolecular fashion. This key ring-closing step forms the new carbon-carbon bond and creates the fused heterocyclic system.[6]

  • Rearomatization: A final deprotonation step restores the aromaticity of the furan ring, yielding the stable tetrahydrofuro[3,2-c]pyridine product.[6]

Pictet-Spengler Mechanism for Tetrahydrofuro[3,2-c]pyridines Amine 2-(Furan-2-yl)ethanamine Imine Imine (Schiff Base) Amine->Imine + R-CHO, H⁺ Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Iminium Iminium Cation (Electrophile) Imine->Iminium H⁺ Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Cyclization Product Tetrahydrofuro[3,2-c]pyridine Cyclized->Product - H⁺ (Rearomatization) Experimental Workflow reagent_node reagent_node step_node step_node final_node final_node A 1. Imine Formation B Add Aldehyde & Amine to Dry Acetonitrile A->B C Heat at 82°C (1h) & Concentrate B->C D 2. Pictet-Spengler Cyclization C->D E Dissolve Crude Imine in Glacial Acetic Acid D->E F Add Conc. HCl E->F G Stir at 70°C (5h) F->G H 3. Workup & Purification G->H I Basify with aq. NaOH H->I J Extract with Ethyl Acetate I->J K Dry, Concentrate & Purify (Chromatography) J->K L Final Product K->L Side_Reaction Product Tetrahydrofuro[3,2-c]pyridine (Desired Product) Diketone 3-(2-oxopropyl)piperidin-4-one (Side Product) Product->Diketone Acid Hydrolysis (H⁺, H₂O) Diketone->Product Paal-Knorr Cyclization (e.g., during chromatography)

References

Application Notes & Protocols: Strategic Functionalization of the Furo[3,2-b]pyridine Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furo[3,2-b]pyridine Scaffold as a Privileged Structure

The furo[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] This fused bicyclic system, comprising an electron-rich furan ring and an electron-deficient pyridine ring, possesses a unique electronic architecture and a rigid, planar structure.[1][2] These features make it an attractive pharmacophore for designing potent and selective modulators of various biological targets.[1][3] Derivatives of this scaffold have demonstrated considerable therapeutic potential, particularly as kinase inhibitors and anticancer agents.[3][4][5][6]

This guide provides a comprehensive overview of the synthetic strategies for the functionalization of the furo[3,2-b]pyridine scaffold. We will delve into the rationale behind key experimental choices and provide detailed, field-proven protocols for the synthesis and derivatization of this important heterocyclic system.

Building the Core: Primary Synthesis of the Furo[3,2-b]pyridine Nucleus

The construction of the furo[3,2-b]pyridine nucleus is the foundational step. Methodologies primarily focus on assembling the furan ring onto a pre-existing, functionalized pyridine core.[1]

Palladium/Copper-Catalyzed Sonogashira Cross-Coupling and Heteroannulation

A robust and widely adopted method for synthesizing 2-substituted furo[3,2-b]pyridines is a one-pot sequence involving a Sonogashira cross-coupling followed by an intramolecular C-O bond formation (heteroannulation).[1][4] This approach is valued for its efficiency and operational simplicity.

The causality behind this one-pot procedure is the sequential catalytic activity of palladium and copper. The palladium catalyst facilitates the initial C-C bond formation between the pyridine halide and the terminal alkyne. The copper(I) co-catalyst, in addition to its role in the Sonogashira cycle, is believed to promote the subsequent intramolecular cyclization of the hydroxyl group onto the newly formed triple bond to construct the furan ring. The use of ultrasound irradiation can further enhance reaction rates and yields.[4]

Protocol 1: One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines via Ultrasound-Assisted Sonogashira Coupling [4]

This protocol describes the synthesis from 3-chloro-2-hydroxypyridine and a terminal alkyne.

  • Materials:

    • 3-chloro-2-hydroxypyridine

    • Terminal alkyne (e.g., phenylacetylene)

    • 10% Palladium on Carbon (Pd/C)

    • Copper(I) Iodide (CuI)

    • Triphenylphosphine (PPh₃)

    • Triethylamine (Et₃N)

    • Ethanol (EtOH)

  • Procedure:

    • To a suitable reaction vessel, add 3-chloro-2-hydroxypyridine (1 mmol, 1.0 eq).

    • Add the terminal alkyne (1.1 mmol, 1.1 eq).

    • Add the catalytic system: 10% Pd/C, CuI, PPh₃, and Et₃N in ethanol.

    • Subject the reaction mixture to ultrasound irradiation at a specified temperature and time, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.

Palladium-Catalyzed Intramolecular C-H Activation

An elegant approach for the synthesis of benzofuro[3,2-b]pyridines involves a palladium-catalyzed intramolecular dual C-H activation.[7] This strategy utilizes a 3-phenoxypyridine 1-oxide precursor, where the N-oxide functional group serves a dual purpose: it modifies the electronic properties of the pyridine ring to facilitate C-H activation and can be easily removed in a subsequent step. This method offers high regioselectivity in the formation of the furan ring.[7]

Workflow for Benzofuro[3,2-b]pyridine Synthesis via C-H Activation

G cluster_0 Step 1: Intramolecular C-H Activation cluster_1 Step 2: Deoxygenation A 3-Phenoxypyridine 1-Oxide B Benzofuro[3,2-b]pyridine 1-Oxide A->B Pd(OAc)₂, Oxidant C Benzofuro[3,2-b]pyridine B->C PCl₃ or other reducing agent

Caption: Synthesis of benzofuro[3,2-b]pyridines.

Strategic Functionalization of the Furo[3,2-b]pyridine Core

Once the core is synthesized, further derivatization is crucial for exploring structure-activity relationships (SAR). The unique electronics of the fused ring system dictate the regioselectivity of subsequent reactions.

C-3 Functionalization via Suzuki-Miyaura Cross-Coupling

The 3-position is a common site for modification, particularly for installing aryl or heteroaryl moieties, which are prevalent in kinase inhibitors. Direct C-H functionalization at this position can be challenging. A more reliable and versatile strategy involves a two-step sequence starting from furo[3,2-b]pyridin-3-ol.[8]

The hydroxyl group at C-3 is not a suitable leaving group for palladium-catalyzed cross-coupling. Therefore, it must first be activated. Conversion to a trifluoromethanesulfonate (triflate) is an excellent choice, as triflates are highly effective leaving groups in Suzuki-Miyaura reactions.[8] This self-validating system ensures that the subsequent C-C bond formation proceeds efficiently.

Workflow for 3-Aryl-Furo[3,2-b]pyridine Synthesis

G A Furo[3,2-b]pyridin-3-ol B Furo[3,2-b]pyridin-3-yl triflate A->B Activation (Tf₂O, Pyridine) C 3-Aryl-Furo[3,2-b]pyridine B->C Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst, Base)

Caption: Two-step synthesis of 3-Aryl-Furo[3,2-b]pyridines.[8]

Protocol 2: Triflation of Furo[3,2-b]pyridin-3-ol [8]

  • Materials:

    • Furo[3,2-b]pyridin-3-ol

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Pyridine

    • Triflic Anhydride (Tf₂O)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve Furo[3,2-b]pyridin-3-ol (1.0 eq) in anhydrous DCM (to make a 0.1 M solution) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

    • Add anhydrous pyridine (2.0 eq).

    • Slowly add triflic anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM.[8]

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[8]

    • Concentrate under reduced pressure and purify the crude triflate by flash column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of Furo[3,2-b]pyridin-3-yl triflate [8]

  • Materials:

    • Furo[3,2-b]pyridin-3-yl triflate

    • Aryl/heteroaryl boronic acid or ester (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.10 eq)

    • Base (e.g., Cs₂CO₃, 2.0 eq)

    • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Procedure:

    • To a reaction vessel, add the triflate (1.0 eq), boronic acid (1.5 eq), and base (2.0 eq).

    • Evacuate and backfill the vessel with an inert atmosphere. Repeat three times.

    • Add the palladium catalyst.

    • Add the anhydrous, degassed solvent (to make a 0.1 M solution).

    • Heat the reaction mixture to 80-110 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., Ethyl Acetate), and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

Regioselective Lithiation for Polyfunctionalization

For exhaustive functionalization of the scaffold, a directed lithiation-trapping strategy is highly effective.[9] The choice of lithium base and reaction conditions allows for predictable, regioselective deprotonation at specific sites on the furo[3,2-b]pyridine core. Subsequent quenching with a variety of electrophiles introduces diverse functional groups. This method provides a powerful pathway to poly-substituted derivatives for in-depth SAR studies.[9][10]

Application in Drug Discovery: Targeting Key Signaling Pathways

Furo[3,2-b]pyridine derivatives have emerged as potent modulators of several key signaling pathways implicated in human diseases, particularly in oncology and neurodegenerative disorders.[1][2]

Kinase Inhibition

The furo[3,2-b]pyridine scaffold is an excellent platform for the design of selective kinase inhibitors.[1] Many small-molecule inhibitors function by competing with ATP for binding in the kinase catalytic domain, thereby blocking downstream phosphorylation events.[2]

  • Cdc-like Kinases (CLKs): Optimization of 3,5-disubstituted furo[3,2-b]pyridines has led to potent and highly selective CLK inhibitors.[5][6] CLKs are involved in the regulation of RNA splicing, and their inhibition is a promising therapeutic strategy.[3]

  • Cyclin-Dependent Kinase 2 (CDK2): Certain derivatives have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle, making them valuable candidates for cancer therapy.[1]

  • Homeodomain-Interacting Protein Kinases (HIPKs): This scaffold has also been used to develop selective inhibitors of HIPKs, which are linked to transcription regulation and apoptosis.[1]

Mechanism of Action: ATP-Competitive Kinase Inhibition

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Furo[3,2-b]pyridine Analog K1 Kinase P_Sub1 Phosphorylated Substrate K1->P_Sub1 Phosphorylates ATP1 ATP ATP1->K1 Binds to active site Sub1 Substrate Protein K2 Kinase No_Reaction No Phosphorylation K2->No_Reaction ATP2 ATP Inhibitor Furo[3,2-b]pyridine Inhibitor Inhibitor->K2 Competitively Binds

Caption: ATP-competitive inhibition of a protein kinase.[2]

Modulation of the Hedgehog Signaling Pathway

Interestingly, a subset of 3,5,7-trisubstituted furo[3,2-b]pyridines that were inactive as kinase inhibitors were discovered to be sub-micromolar modulators of the Hedgehog signaling pathway.[5][6] Inappropriate activation of this pathway is implicated in various malignancies, opening another avenue for the therapeutic application of this versatile scaffold.[5]

Summary of Biological Activities

The diverse biological activities of furo[3,2-b]pyridine derivatives highlight the scaffold's "privileged" status in drug discovery.

Compound ClassBiological Target/ActivityDisease AreaReferences
2-Substituted Furo[3,2-b]pyridinesCytotoxic against MDA-MB-231 & MCF-7 cells; SIRT1 inhibitionBreast Cancer[4]
3,5-Disubstituted Furo[3,2-b]pyridinesPotent and selective inhibitors of Cdc-like Kinases (CLKs)Cancer, Neurodegenerative Diseases[5][6]
3,5,7-Trisubstituted Furo[3,2-b]pyridinesSub-micromolar modulators of Hedgehog signaling pathwayCancer[5][6]
General Furo[3,2-b]pyridine DerivativesInhibition of HIPKs and CDK2Cancer[1]

Conclusion and Future Directions

The furo[3,2-b]pyridine core is a demonstrably valuable scaffold for the development of novel therapeutic agents. The synthetic methodologies outlined here, from core construction via cross-coupling and C-H activation to strategic functionalization using Suzuki-Miyaura reactions and regioselective lithiation, provide a robust toolkit for medicinal chemists. The proven success of these derivatives as potent kinase inhibitors and modulators of other critical disease pathways ensures that the functionalization of the furo[3,2-b]pyridine scaffold will remain a vibrant and fruitful area of research for drug development professionals.

References

Furo[3,2-b]pyridine Derivatives as Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Furo[3,2-b]pyridine Scaffold as a Privileged Kinase Inhibitor Core

The furo[3,2-b]pyridine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its ability to serve as a foundation for potent and selective kinase inhibitors.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal starting point for the development of molecules that can effectively target the ATP-binding pocket of various kinases.[3] While this guide addresses the broad potential of this scaffold, it will focus on its application in the inhibition of Cdc-like kinases (CLKs), using the well-characterized compound MU1210 as a primary example.

It is important to note that while the initial topic of interest was Furo[3,2-b]pyridine 4-oxide, a comprehensive search of the available scientific literature did not yield specific data regarding the kinase inhibitory properties of this particular derivative. Therefore, this guide leverages the extensive research on closely related and potent furo[3,2-b]pyridine analogs to provide a detailed and actionable resource.

Mechanism of Action: Targeting the Splicing Machinery through CLK Inhibition

Cdc-like kinases (CLKs) are a family of dual-specificity kinases (CLK1, CLK2, CLK3, and CLK4) that play a critical role in the regulation of pre-mRNA splicing.[4] They achieve this by phosphorylating serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[5] The phosphorylation state of SR proteins dictates their localization and ability to assemble the spliceosome, thereby controlling the alternative splicing of numerous genes.[4] Dysregulation of CLK activity is implicated in several diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[6][7]

Furo[3,2-b]pyridine derivatives, such as MU1210, act as ATP-competitive inhibitors of CLKs.[7] They bind to the ATP-binding site of the kinase, preventing the transfer of a phosphate group to SR proteins. This inhibition of CLK activity leads to a dephosphorylated state of SR proteins, which in turn alters alternative splicing events and can induce downstream effects such as cell cycle arrest and apoptosis in cancer cells.[8][9]

Quantitative Data: Inhibitory Profile of a Representative Furo[3,2-b]pyridine Derivative

The following table summarizes the in vitro inhibitory activity of MU1210 against a panel of kinases, highlighting its potency and selectivity for the CLK family.

Kinase TargetMU1210 IC50 (nM)
CLK18
CLK220
CLK412
HIPK1187
DYRK21309

Data sourced from MedChemExpress.[10]

Visualizing the Pathway and Experimental Workflow

To better understand the biological context and the experimental approach to studying Furo[3,2-b]pyridine-based kinase inhibitors, the following diagrams illustrate the CLK signaling pathway and a typical in vitro kinase assay workflow.

CLK_Signaling_Pathway cluster_nucleus Nucleus CLK CLKs (CLK1, CLK2, CLK4) SR_proteins SR Proteins (dephosphorylated) CLK->SR_proteins Phosphorylation pSR_proteins p-SR Proteins (phosphorylated) Spliceosome Spliceosome Assembly pSR_proteins->Spliceosome mRNA Mature mRNA Spliceosome->mRNA pre_mRNA pre-mRNA pre_mRNA->Spliceosome Furo_pyridine Furo[3,2-b]pyridine Inhibitor (e.g., MU1210) Furo_pyridine->CLK Inhibition Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow start Start reagents Prepare Reagents: - Kinase (e.g., CLK1) - Substrate (e.g., MBP) - ATP - Inhibitor (Furo[3,2-b]pyridine) start->reagents serial_dilution Serial Dilution of Inhibitor reagents->serial_dilution plate_setup Plate Setup (96-well): - Add inhibitor dilutions - Add kinase - Add Substrate/ATP mix serial_dilution->plate_setup incubation Incubate at Room Temperature plate_setup->incubation detection Add ADP-Glo™ Reagent (Luminescent Detection) incubation->detection readout Measure Luminescence detection->readout analysis Data Analysis: - Plot dose-response curve - Determine IC50 readout->analysis end End analysis->end

References

Application Notes and Protocols for Furo[3,2-b]pyridine 4-oxide in Hedgehog Signaling Pathway Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, meticulously orchestrating cell differentiation, proliferation, and tissue patterning.[1] In adult organisms, its role pivots to maintaining tissue homeostasis and repair.[2][3] The canonical pathway is initiated when a Hedgehog ligand, such as Sonic Hedgehog (SHH), binds to its receptor, Patched (PTCH).[2][4] This binding event alleviates the PTCH-mediated inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein.[5] The subsequent activation of SMO triggers a complex intracellular cascade that culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3).[5] These transcription factors then translocate to the nucleus to regulate the expression of Hh target genes.

Dysregulation of the Hedgehog pathway is a well-established driver of several human cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention.[1] The development of small molecules that can modulate this pathway is therefore of significant interest to researchers in oncology and developmental biology. Furo[3,2-b]pyridine derivatives have recently emerged as a promising scaffold for the development of potent and selective modulators of the Hedgehog signaling pathway.[6][7][8] This application note provides a detailed guide to the use of Furo[3,2-b]pyridine 4-oxide, a representative of this class of compounds, for studying and interrogating the Hedgehog signaling pathway in cellular assays.

Mechanism of Action: this compound as a Smoothened Antagonist

This compound and its derivatives have been identified as inhibitors of the Hedgehog signaling pathway.[6][7] The primary mechanism of action for many small molecule inhibitors of this pathway is the direct antagonism of the Smoothened (SMO) receptor. By binding to SMO, these inhibitors prevent its activation and downstream signaling, even in the presence of an activating ligand like SHH or a small molecule agonist.

The following diagram illustrates the canonical Hedgehog signaling pathway and the proposed point of intervention for this compound.

Hedgehog_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHH SHH Ligand PTCH PTCH1 SHH->PTCH Binds SMO Smoothened (SMO) PTCH->SMO Inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Inhibits SUFU Gli_act Active Gli SUFU_Gli->Gli_act Releases Target_Genes Hedgehog Target Genes (e.g., Gli1, Ptch1) Gli_act->Target_Genes Activates Transcription Furo_oxide This compound Furo_oxide->SMO Inhibits Luciferase_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_incubation Day 3: Incubation & Lysis cluster_readout Day 3: Readout seed_cells Seed Gli-Luciferase Reporter NIH-3T3 Cells add_agonist Add Hh Pathway Agonist (e.g., SAG or Shh) seed_cells->add_agonist add_inhibitor Add this compound (and other controls) add_agonist->add_inhibitor incubate Incubate for 24-48 hours add_inhibitor->incubate lyse Lyse Cells incubate->lyse read_luminescence Measure Luciferase Activity lyse->read_luminescence

References

Application Notes and Protocols for Evaluating Furo[3,2-b]pyridine Compounds with the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Guide to Assessing the Cytotoxic Potential of Furo[3,2-b]pyridine Derivatives

The Furo[3,2-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating significant potential as anticancer agents.[1][2][3] These compounds exert their effects through various mechanisms, including the inhibition of key cellular processes like cell cycle progression and signal transduction.[1][4] A crucial first step in evaluating the therapeutic potential of novel Furo[3,2-b]pyridine compounds is to quantify their cytotoxic effects on cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the principles and practical application of the MTT assay for screening Furo[3,2-b]pyridine compounds. We will delve into the causality behind experimental choices, provide a self-validating protocol, and address specific considerations for this class of compounds.

Pillar 1: The Scientific Principle of the MTT Assay

The MTT assay is predicated on the enzymatic activity of viable cells.[7] The core of the assay lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, water-insoluble formazan product.[7][8][9]

This reduction process is a hallmark of metabolically active, and therefore viable, cells.[6] The resulting formazan crystals are retained within the cell. To quantify the extent of this conversion, a solubilizing agent is added to dissolve the formazan crystals, producing a colored solution whose absorbance is directly proportional to the number of viable cells.[7][10]

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria (and other cellular compartments) Enzymes NAD(P)H-dependent Oxidoreductases Mitochondria->Enzymes contain Formazan Formazan (Purple, Insoluble Crystals) Enzymes->Formazan Produces MTT MTT (Yellow, Soluble) MTT->Enzymes Enters Cell & is Reduced by Solubilized_Formazan Solubilized Formazan (Purple Solution) Formazan->Solubilized_Formazan Solubilized by DMSO or SDS Measurement Measure Absorbance (~570 nm) Solubilized_Formazan->Measurement

Caption: Biochemical principle of the MTT assay.

Pillar 2: Pre-Protocol Optimization: The Foundation of Reliable Data

Determining Optimal Cell Seeding Density

The number of cells plated per well is a critical factor.[12] Too few cells will yield a low signal, while too many can lead to nutrient depletion and contact inhibition, affecting metabolic rates and providing a false impression of cytotoxicity.[13] The goal is to find a cell density that results in logarithmic growth throughout the experiment and produces an absorbance value within the linear range of the microplate reader (typically 0.75 to 1.25 for the untreated control).[14]

Protocol for Optimizing Cell Seeding Density:

  • Prepare Cell Suspension: Harvest and count cells that are in the exponential growth phase.

  • Create Serial Dilutions: Prepare a series of cell dilutions in culture medium, for example, ranging from 1,000 to 100,000 cells per well.[8][14]

  • Plate Cells: Seed 100 µL of each cell dilution into at least three replicate wells of a 96-well plate.

  • Incubate: Incubate the plate for the intended duration of your compound exposure experiment (e.g., 24, 48, or 72 hours).

  • Perform MTT Assay: At the end of the incubation period, perform the MTT assay as described in the main protocol below.

  • Analyze Data: Plot the absorbance at 570 nm against the number of cells seeded. The optimal seeding density will be in the linear portion of this curve.[14]

Cell Line TypePlating EfficiencySuggested Seeding Density (cells/well)
Rapidly Proliferating (e.g., some leukemic lines)High (>30%)1,000 - 10,000
Adherent Tumor Lines (e.g., MCF-7, MDA-MB-231)Variable5,000 - 50,000[2][13]
Slower Growing LinesLow (<30%)10,000 - 100,000[15]
Caption: General guidelines for initial cell seeding densities in a 96-well plate. These must be empirically determined for each cell line.

Pillar 3: The Self-Validating Protocol for Furo[3,2-b]pyridine Screening

This protocol incorporates essential controls to ensure the integrity of the results. Every plate should be a self-contained, validated experiment.

Materials and Reagents
  • Furo[3,2-b]pyridine Compounds: Dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Store as recommended by the supplier.[16][17]

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS).[10] Filter-sterilize this solution and store it at -20°C, protected from light. The solution should be yellow; discard if it turns greenish or blue.[18]

  • Solubilization Solution: Several options are available, with Dimethyl Sulfoxide (DMSO) being the most common and effective.[8][19] Alternatives include a solution of 10-20% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl, or acidified isopropanol (e.g., 0.04 N HCl in isopropanol).[8][20]

  • Cell Culture Medium: Appropriate for the cell line being used.

  • 96-well flat-bottom microplates: Tissue culture-treated for adherent cells.[8]

  • Multi-channel pipette and sterile tips.

  • Microplate reader capable of measuring absorbance at 570 nm.[9]

Experimental Workflow

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3-5: MTT Assay A 1. Harvest & Count Cells B 2. Seed Cells in 96-well plate A->B C 3. Prepare Serial Dilutions of Furo[3,2-b]pyridine D 4. Add Compounds to Cells C->D E 5. Incubate (24-72h) D->E F 6. Add MTT Reagent G 7. Incubate (2-4h) F->G H 8. Solubilize Formazan (Add DMSO/SDS) G->H I 9. Read Absorbance (570 nm) H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Methodology
  • Cell Plating (Day 1):

    • Seed cells at the predetermined optimal density in 100 µL of culture medium per well into a 96-well plate.

    • Best Practice: To avoid the "edge effect" (uneven evaporation and temperature), fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.[8]

    • Incubate the plate overnight (or for at least 6-24 hours) to allow cells to attach and resume logarithmic growth.[14]

  • Compound Preparation and Treatment (Day 2):

    • Prepare serial dilutions of the Furo[3,2-b]pyridine stock solutions in culture medium.

    • Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the test compounds or controls.

    • Crucial Controls:

      • Vehicle Control: Wells containing cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest concentration test wells. This establishes the 100% viability baseline.

      • Cell-Free Blank (Compound Interference Control): Wells with medium and each concentration of the test compound, but no cells. This is mandatory to check if the Furo[3,2-b]pyridine derivative directly reduces MTT or has intrinsic color that interferes with the absorbance reading at 570 nm.[8][21][22]

      • Medium Blank: Wells containing only culture medium. This accounts for background absorbance from the medium and plate.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation (Assay Day):

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of ~0.5 mg/mL).[23][24]

    • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will produce visible purple formazan crystals.[24] Monitor the formation of crystals microscopically.

  • Formazan Solubilization:

    • For Adherent Cells: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer. Add 100-150 µL of DMSO (or other solubilizing agent) to each well.[1][8]

    • For Suspension Cells: Centrifuge the plate (e.g., at 1,000 x g for 5 minutes) to pellet the cells. Carefully aspirate the supernatant, then add the solubilizing agent.[8][20]

    • Alternative (No-Aspiration): For SDS-based solutions, you can often add the solubilizing agent (e.g., 100 µL of 10% SDS in 0.01M HCl) directly to the wells containing cells and MTT medium.[19]

    • Place the plate on an orbital shaker for 15 minutes or incubate in the dark at room temperature for 2 hours to ensure complete dissolution of the formazan crystals.[25] Incomplete solubilization is a common source of error.[8]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9] A reference wavelength of 630 nm can be used to reduce background noise from cell debris.[8][25]

    • Read the plate within one hour of adding the solubilizing agent.[25]

Data Analysis and Interpretation
  • Correct for Background: Subtract the average absorbance of the cell-free blank wells from all other readings.

  • Check for Compound Interference: The absorbance of the "Compound Interference Control" wells should be near zero. If there is a significant signal, it indicates the Furo[3,2-b]pyridine compound is interacting with the MTT reagent, and this assay may not be suitable. In such cases, consider alternative assays like the Sulforhodamine B (SRB) or ATP-based luminescence assays.[21][26][27]

  • Calculate Percent Viability:

    • Percent Viability = ( (Absorbance of Treated Cells) / (Absorbance of Vehicle Control) ) * 100

  • Determine IC50: Plot the Percent Viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Pillar 4: Troubleshooting and Expert Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Absorbance Readings Insufficient cell number; MTT reagent is old or degraded; Short incubation time with MTT.Optimize cell seeding density.[14] Use fresh, properly stored MTT solution.[10] Increase MTT incubation time, checking for crystal formation microscopically.[14]
High Background Absorbance Contamination of medium; Phenol red in medium interference; Incomplete removal of medium before adding solvent.Use fresh, sterile reagents.[21] Use phenol red-free medium for the assay steps if interference is suspected.[25] Be meticulous when aspirating medium.
Inconsistent Replicate Data Pipetting errors; Uneven cell seeding ("edge effect"); Incomplete formazan solubilization.Use calibrated pipettes and practice consistent technique. Avoid using outer wells of the plate.[8] Ensure crystals are fully dissolved by shaking or gentle pipetting before reading.[8][19]
Compound Appears Proliferative (Viability > 100%) Compound is a reducing agent, directly converting MTT to formazan.Check the cell-free compound control wells. A positive signal confirms interference. Switch to a non-redox-based assay (e.g., SRB, ATP-based).[21]
Colored Furo[3,2-b]pyridine Compound Compound's own color absorbs light at 570 nm.Check the cell-free compound control wells. Subtract this background absorbance from the corresponding treated-cell wells. If the absorbance is very high, the assay may be unreliable.[8][22]

Conclusion: Ensuring Scientific Integrity in Cytotoxicity Screening

The MTT assay is a powerful tool for the initial screening of Furo[3,2-b]pyridine compounds. However, its utility is entirely dependent on a well-designed and rigorously controlled experimental setup. By understanding the underlying principles, performing essential optimizations, and incorporating self-validating controls, researchers can generate reliable and meaningful data on the cytotoxic potential of these promising therapeutic agents. It is crucial to remember that the MTT assay measures metabolic activity, and results should be interpreted with this in mind.[21][26] For compounds that show significant activity, further validation with alternative viability assays and mechanistic studies is always recommended.

References

Probing Programmed Cell Death: Application Notes for Furo[3,2-b]pyridine Derivatives in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Furo[3,2-b]pyridine Scaffold

The Furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.[1] Derivatives of this structure have shown considerable potential as anticancer agents, primarily owing to their ability to induce programmed cell death, or apoptosis, in malignant cells.[2] Unlike necrosis, which is a chaotic and inflammatory process, apoptosis is a regulated and orderly cellular dismantling process, making its induction a key strategy in cancer therapy.[3]

This guide provides an in-depth technical overview of the mechanisms by which Furo[3,2-b]pyridine derivatives induce apoptosis and presents detailed, field-proven protocols for characterizing this process in vitro. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for researchers investigating the therapeutic potential of this promising class of compounds.

Mechanism of Action: Unraveling the Pro-Apoptotic Signaling Cascades

The anticancer effects of Furo[3,2-b]pyridine derivatives are rooted in their capacity to modulate critical signaling pathways that are often dysregulated in cancer.[2] Emerging evidence points to at least two key mechanisms through which these compounds can initiate the apoptotic cascade: inhibition of Cdc-like Kinases (CLKs) and modulation of Sirtuin 1 (SIRT1) activity.

Inhibition of Cdc-like Kinases (CLKs) and Altered Splicing

Certain Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of CLKs.[4][5] CLKs are crucial regulators of pre-mRNA splicing, a fundamental process for generating mature messenger RNA (mRNA) from which proteins are translated.[6] In cancer, splicing patterns are often altered, leading to the production of protein isoforms that promote cell proliferation and survival. By inhibiting CLKs, Furo[3,2-b]pyridine derivatives can disrupt this aberrant splicing, leading to the production of non-functional or even pro-apoptotic proteins, ultimately triggering cell death.[6]

SIRT1 Inhibition and p53-Mediated Apoptosis

Another identified mechanism for some Furo[3,2-b]pyridine derivatives is the inhibition of SIRT1, a class III histone deacetylase.[7][8] SIRT1 is often overexpressed in cancer cells and contributes to their survival by deacetylating and inactivating tumor suppressor proteins, most notably p53. Inhibition of SIRT1 leads to the accumulation of acetylated p53.[9] Acetylated p53 is transcriptionally active and can upregulate the expression of pro-apoptotic proteins, such as Bax, which then translocate to the mitochondria to initiate the intrinsic apoptotic pathway.[9][10]

Diagram of Furo[3,2-b]pyridine-Induced Apoptosis Pathways

G cluster_clk CLK Inhibition Pathway cluster_sirt1 SIRT1 Inhibition Pathway Furo_CLK Furo[3,2-b]pyridine Derivative CLK CLKs (Cdc-like Kinases) Furo_CLK->CLK Inhibits Splicing Aberrant pre-mRNA Splicing CLK->Splicing Regulates ProApoptoticProteins Pro-apoptotic Protein Isoforms Splicing->ProApoptoticProteins Leads to Mitochondrion Mitochondrion ProApoptoticProteins->Mitochondrion Furo_SIRT1 Furo[3,2-b]pyridine Derivative SIRT1 SIRT1 Furo_SIRT1->SIRT1 Inhibits p53 Acetylated p53 (Active) SIRT1->p53 Deacetylates (Inactivates) Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bax->Mitochondrion Caspase_Cascade Caspase Activation Mitochondrion->Caspase_Cascade Cytochrome c release Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Putative signaling pathways for apoptosis induction by Furo[3,2-b]pyridine derivatives.

Quantitative In Vitro Cytotoxicity Data

The initial assessment of a compound's anticancer activity involves determining its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Furo[2,3-b]pyridine derivative 7Neuro-2aNeuroblastoma5.8
Furo[2,3-b]pyridine derivative 12aNeuro-2aNeuroblastoma3.6
Furopyridone 4cKYSE70 (Esophageal)MTT Assay1.329 (48h)[1]
Furopyridone 4cKYSE150 (Esophageal)MTT Assay0.655 (48h)[1]
MU1210MCF-7Breast Cancer4.6[1]
DoxorubicinMCF-7Breast Cancer~2.35 - 4.57
DoxorubicinHCT-116Colon Cancer~2.11

Note: The data presented is a compilation from various studies and direct comparative analyses may be limited.

Experimental Protocols for Apoptosis Characterization

To rigorously characterize the pro-apoptotic effects of Furo[3,2-b]pyridine derivatives, a multi-faceted approach employing a series of validated assays is recommended.

Experimental Workflow Diagram

G cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (e.g., MCF-7, MDA-MB-231) Compound_Treatment 2. Treatment with Furo[3,2-b]pyridine derivative Cell_Culture->Compound_Treatment Annexin_V 3a. Annexin V/PI Staining (Flow Cytometry) Compound_Treatment->Annexin_V Caspase_Assay 3b. Caspase-3/7 Activity (Luminescence/Colorimetric) Compound_Treatment->Caspase_Assay Western_Blot 3c. Western Blotting (Bcl-2 family proteins) Compound_Treatment->Western_Blot Data_Quant 4. Quantification of Apoptotic Cells, Enzyme Activity, Protein Levels Annexin_V->Data_Quant Caspase_Assay->Data_Quant Western_Blot->Data_Quant Conclusion 5. Mechanistic Conclusion Data_Quant->Conclusion

Caption: A streamlined workflow for the in vitro characterization of apoptosis.

Protocol 1: Detection of Early and Late Apoptosis by Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11]

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • 10X Binding Buffer (e.g., 0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in a 6-well plate and culture to the desired confluency.

    • Treat cells with various concentrations of the Furo[3,2-b]pyridine derivative for the desired time. Include a vehicle-only control and a positive control (e.g., staurosporine).

    • Harvest both adherent and floating cells and pellet by centrifugation (e.g., 300 x g for 5 minutes).[13]

  • Staining:

    • Wash the cell pellet twice with cold PBS.[13]

    • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[12]

    • Add 5 µL of FITC-Annexin V and 5 µL of PI staining solution.[14]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry. Use unstained and single-stained controls to set up compensation and quadrants.

    • Interpretation:

      • Annexin V-negative/PI-negative: Healthy cells.

      • Annexin V-positive/PI-negative: Early apoptotic cells.

      • Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.

Protocol 2: Measurement of Effector Caspase Activity (Caspase-3/7)

Principle: Caspases-3 and -7 are key "executioner" caspases in the apoptotic cascade. Their activity can be measured using a substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by these caspases.[1][15] Cleavage releases a reporter molecule that generates either a luminescent or colorimetric signal, proportional to caspase activity.

Materials (Luminescent Assay Example - Caspase-Glo® 3/7):

  • Caspase-Glo® 3/7 Reagent (Promega)[1]

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Assay Setup:

    • Seed cells in a white-walled 96-well plate and treat with the Furo[3,2-b]pyridine derivative as described previously. Include appropriate controls.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.[16]

  • Reagent Addition:

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]

    • Mix the contents on a plate shaker at a low speed for 30 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[17]

Protocol 3: Western Blot Analysis of Bcl-2 Family Proteins

Principle: The intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bad).[18] Western blotting can be used to assess changes in the expression levels of these proteins following treatment, providing insight into the commitment of cells to apoptosis.[19]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lysate Preparation:

    • Treat and harvest cells as previously described.

    • Lyse the cell pellet in ice-cold lysis buffer for 30 minutes on ice.[20]

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[20]

    • Determine the protein concentration of the supernatant.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.[21]

    • Transfer the separated proteins to a PVDF membrane. A wet transfer at 4°C is often recommended for Bcl-2 family proteins.[21][22]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[20]

    • Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's recommendations.

    • Wash the membrane three times with TBST.[20]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[21]

    • Perform densitometric analysis and normalize the band intensity of target proteins to a loading control (e.g., Actin or GAPDH).

Conclusion and Future Directions

The Furo[3,2-b]pyridine scaffold represents a valuable starting point for the development of novel anticancer therapeutics. The protocols detailed in this guide provide a robust framework for the in vitro characterization of their apoptosis-inducing properties. By elucidating the specific signaling pathways and quantifying the apoptotic response, researchers can effectively advance the most promising derivatives through the drug discovery pipeline. Future investigations should focus on expanding the range of cancer cell lines tested, conducting in vivo efficacy studies, and further refining the structure-activity relationships to optimize both potency and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Furo[3,2-b]pyridine 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Furo[3,2-b]pyridine 4-oxide. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just a protocol, but a comprehensive troubleshooting resource to help you maximize the yield and purity of this important heterocyclic scaffold. We will delve into the causal factors behind common experimental challenges and provide actionable, field-tested solutions.

Overview of the Synthesis

The most direct and common method for synthesizing this compound is the direct N-oxidation of the parent heterocycle, Furo[3,2-b]pyridine. This transformation is typically accomplished using a peroxyacid, with meta-chloroperoxybenzoic acid (m-CPBA) being the most frequently employed reagent due to its commercial availability and handling characteristics.[1]

The core challenge in this synthesis lies in the electronic nature and chemical stability of the starting material. The Furo[3,2-b]pyridine ring system is electron-deficient, which can render the pyridine nitrogen less nucleophilic and thus slower to react compared to simple pyridines.[2] Furthermore, the fused furan ring is susceptible to oxidative degradation under harsh conditions, creating a narrow operational window for achieving high yields.[1][3]

General Reaction Scheme```dot

G

Caption: Troubleshooting logic for low-yield N-oxidation reactions.

Solutions:

  • Verify Oxidant Potency : m-CPBA degrades over time. Use a fresh bottle or test the activity of your current stock (e.g., with a peroxide test strip or a small-scale reaction on a more reactive substrate).

  • Increase Temperature : If the reaction is clean but slow at room temperature, gently heat the reaction to reflux in DCM (~40 °C). Monitor carefully by TLC for the appearance of new, undesired spots.

  • Switch to a More Powerful Oxidant : For highly electron-deficient systems, a stronger oxidant is often required. An excellent alternative is generating peroxytrifluoroacetic acid in situ. [4] * Protocol : Suspend urea-hydrogen peroxide complex (UHP, 2.0-3.0 eq) in DCM at 0 °C. Slowly add trifluoroacetic anhydride (TFAA, 1.5-2.0 eq). Stir for 30 minutes, then add the Furo[3,2-b]pyridine solution. This system is highly effective for reluctant N-oxidations. [4][5]

Q2: My TLC shows multiple new spots, and the crude NMR is complex. What are the likely side products?

The formation of multiple products indicates that the reaction conditions are too harsh, leading to undesired side reactions.

Causality: The furan ring is an electron-rich diene and is susceptible to electrophilic attack and oxidation. [6]Peroxyacids like m-CPBA are not only N-oxidizing agents but are also classic epoxidizing agents. [1]The primary competing reaction is the oxidative cleavage of the furan ring. [1][3] Potential Side Reactions:

  • Furan Epoxidation followed by Ring Opening : This can lead to the formation of 1,4-dicarbonyl compounds.

  • Over-oxidation : If other oxidizable functional groups are present on the scaffold, they may also react.

  • Decomposition : Under strongly acidic conditions (from the m-chlorobenzoic acid byproduct) and heat, the furan ring can degrade. [7] Solutions:

  • Lower the Temperature : Immediately run the reaction at a lower temperature (e.g., maintain at 0 °C or even -10 °C). Add the m-CPBA very slowly to dissipate any local heat.

  • Use Fewer Equivalents of Oxidant : Start with a stoichiometric amount (1.0-1.1 eq) of m-CPBA to minimize over-oxidation.

  • Buffer the Reaction : The buildup of m-chlorobenzoic acid can catalyze degradation. Adding an acid scavenger like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) as a solid suspension to the reaction mixture can sometimes prevent acid-mediated decomposition.

  • Consider an Alternative Synthesis : For some scaffolds, it may be more efficient to synthesize the molecule with the N-oxide already in place. For example, benzofuro[3,2-b]pyridine 1-oxides can be synthesized directly from 3-phenoxypyridine 1-oxides via palladium-catalyzed C-H activation, with reported yields of 65-77%. [8]

Q3: How can I effectively remove the m-chlorobenzoic acid (m-CBA) byproduct during workup?

The m-CBA byproduct can be difficult to remove from the polar N-oxide product, often co-eluting during chromatography.

Causality: Both the desired product (this compound) and the byproduct (m-CBA) are polar. The N-oxide has a basic character, while m-CBA is acidic, leading to potential acid-base interactions that complicate separation.

Solutions:

  • Thorough Base Wash : The most effective method is a rigorous wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃) during the aqueous workup. Repeat the wash 2-3 times and check the pH of the final aqueous layer to ensure it is basic.

  • Precipitation : If the reaction is run in a solvent like dichloromethane (DCM), after the reaction is complete, you can often precipitate a significant portion of the m-CBA by cooling the reaction mixture to 0 °C and filtering before proceeding with the aqueous workup. [9]3. Chromatography Modifier : If m-CBA persists, adding a small amount of triethylamine (~0.5-1%) to your chromatography eluent can help displace the acidic byproduct from the silica, though this may affect the retention factor of your product.

Optimizing Reaction Conditions

For scaling up or for particularly challenging substrates, a systematic optimization is recommended. The choice of oxidant is the most critical parameter.

Table 1: Comparison of Oxidizing Agents for N-Oxidation
Oxidizing Agent SystemTypical ConditionsProsConsReference
m-CPBA DCM or CHCl₃, 0 °C to RTReadily available, easy to handle, generally effective.Can cause furan ring oxidation; byproduct removal can be difficult.[1]
Peracetic Acid Acetic Acid, 70-85 °CInexpensive, powerful.Harsh conditions (acidic, high temp) can easily degrade the furan ring.[10]
Urea-H₂O₂ / TFAA DCM, 0 °C to RTHighly reactive, excellent for electron-deficient pyridines, clean byproduct profile.TFAA is corrosive and moisture-sensitive; reaction can be highly exothermic.[4]
Tf₂O / Sodium Percarbonate CH₃CN, 0 °C to RTA very potent system for highly deactivated pyridines under mild conditions.Reagents are expensive; requires careful handling.[5]

References

Technical Support Center: Purification of Polar Furo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Furo[3,2-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. The inherent polarity of the Furo[3,2-b]pyridine scaffold, stemming from the pyridine nitrogen and potential for polar substituents, often complicates standard purification protocols.[1][2] This resource provides in-depth troubleshooting guides, validated experimental protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

The Core Challenge: Understanding the Molecular Interactions

The primary difficulty in purifying polar Furo[3,2-b]pyridine derivatives, especially via normal-phase chromatography, originates from their molecular structure. The lone pair of electrons on the basic pyridine nitrogen atom and other polar functional groups (like hydroxyls or amines) can form strong hydrogen bonds with the acidic silanol (Si-O-H) groups on the surface of silica gel.[3][4]

This strong interaction leads to several common problems:

  • Poor Elution: The compound adsorbs so strongly to the silica that highly polar mobile phases are required to elute it, often resulting in co-elution with polar impurities.[3]

  • Significant Peak Tailing: The interaction between the basic compound and the acidic silica surface is often non-uniform, causing molecules to elute slowly and asymmetrically. This leads to broad, tailing peaks that significantly reduce resolution and purity.[3][5]

  • Irreversible Adsorption: In some cases, the compound binds so tightly that it cannot be eluted from the column, resulting in low or no recovery.[3][6]

  • Compound Degradation: The acidic nature of silica gel can be sufficient to decompose acid-sensitive molecules during the prolonged contact time of a column run.[3][7]

This guide will equip you with strategies to mitigate these interactions and achieve high-purity compounds.

Purification Strategy Decision Workflow

Choosing the right purification strategy is the first and most critical step. The following decision tree illustrates a logical workflow for selecting an appropriate method based on the properties of your crude product.

G start Crude Furo[3,2-b]pyridine Derivative is_solid Is the crude product a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes run_tlc Run TLC with various solvent systems (e.g., EtOAc/Hex, DCM/MeOH) is_solid->run_tlc No / Oil cryst_ok Successful? (High Purity & Recovery) try_cryst->cryst_ok cryst_ok->run_tlc No final_product Pure Product cryst_ok->final_product Yes tlc_ok Good separation with Rf ~0.3? (Minimal streaking) run_tlc->tlc_ok column_chrom Normal-Phase Column Chromatography tlc_ok->column_chrom Yes streaking Streaking or Rf=0 on TLC? tlc_ok->streaking No column_chrom->final_product add_modifier Add Modifier to Eluent (1-2% TEA or NH4OH in MeOH) streaking->add_modifier Yes rev_phase Consider Advanced/Alternative Methods: - Reversed-Phase (Prep-HPLC) - Acid-Base Extraction - HILIC streaking->rev_phase No (Complex Mixture) modifier_ok Separation Improved? add_modifier->modifier_ok modifier_ok->column_chrom Yes modifier_ok->rev_phase No rev_phase->final_product

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guides

Section 1: Normal-Phase Column Chromatography

This is often the first method attempted but presents the most significant challenges for polar Furo[3,2-b]pyridines.

Q1: My compound streaks badly or remains at the baseline on the TLC plate, even in 100% ethyl acetate. What should I do?

This is a classic sign that your eluent is not polar enough to compete with the strong interactions between your basic compound and the acidic silica gel.[3]

Causality & Solution:

  • Increase Eluent Polarity: The next logical step is to introduce a more polar solvent. A common and effective system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[8] Start with 1-2% MeOH in DCM and gradually increase the concentration. Caution: Using more than 10% methanol in your mobile phase can risk dissolving the silica gel stationary phase.[8]

  • Add a Basic Modifier: The streaking is primarily caused by the interaction with acidic silanol groups.[3] Neutralizing these sites can dramatically improve peak shape. Add a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 1-3% TEA to your solvent system (e.g., 97:2:1 DCM/MeOH/TEA).[3] TEA is volatile and can usually be removed easily under high vacuum.

    • Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as your polar component in DCM. This can be very effective for particularly stubborn basic compounds.[3][8]

Q2: My TLC separation looks good (Rf ≈ 0.3), but on the column, all my components elute together or my product doesn't come off at all. Why is there a discrepancy?

This is a common and frustrating issue that can arise from several factors related to the difference in conditions between a TLC plate and a packed column.

Causality & Solution:

  • Loading Effect & Solubility: If you dissolve your crude product in a strong solvent (like pure DCM or MeOH) to load it onto the column, that strong solvent can carry your compound down the column prematurely, preventing proper separation.[9] This is especially true if your compound is not very soluble in the running eluent.

    • Solution: Dry Loading. This is the highly recommended method. Dissolve your crude product in a suitable solvent (e.g., DCM, MeOH), add a portion of clean silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.[9] This powder can then be carefully loaded onto the top of your packed column, ensuring the compound is introduced in a solid phase and elutes only with the mobile phase.[9][10]

  • Thermal Effects: The adsorption of polar solvents onto dry silica is an exothermic process. When you run a column, especially with a polar eluent like EtOAc or MeOH, the heat generated can change the local separation conditions, leading to band broadening and poor resolution.[11]

    • Solution: Slurry Packing & Equilibration. Pack your column as a slurry in the initial, least polar mobile phase.[10][11] Before loading your sample, flush the column with several column volumes of the starting eluent to ensure it is fully equilibrated and at a stable temperature.

  • Silica Acidity Mismatch: The silica gel used for columns can sometimes be more acidic than that on TLC plates, causing your compound to stick more strongly than predicted.[11]

    • Solution: If you suspect this, pre-treating the column can help. Flush the packed column with your eluent containing a basic modifier (e.g., 1% TEA in hexanes/EtOAc) before loading your sample. This deactivates the most acidic sites on the silica.[11]

Section 2: Reversed-Phase Preparative HPLC

For highly polar compounds, reversed-phase chromatography is often a more effective technique.[1]

Q1: My polar compound has little or no retention on a C18 column and elutes in the solvent front. How can I achieve separation?

This occurs because the compound is too polar to interact effectively with the non-polar C18 stationary phase.

Causality & Solution:

  • Modify the Mobile Phase:

    • Highly Aqueous Mobile Phase: Start with a very high percentage of the aqueous phase (e.g., 95-100% water). For some polar compounds, this may be sufficient to induce retention.

    • Use a pH Modifier: The ionization state of your Furo[3,2-b]pyridine is critical. The pyridine nitrogen is basic.[12] Adding a modifier to the mobile phase can control its ionization and improve retention.

      • Trifluoroacetic Acid (TFA) or Formic Acid (FA): Adding 0.1% TFA or FA to both the water and organic solvent (acetonitrile or methanol) will protonate the pyridine nitrogen.[13][14] The resulting charged species may have different, and potentially better, retention characteristics.

      • Ammonium Salts: Using a buffer like ammonium formate or ammonium acetate can also control pH and improve peak shape.[15]

  • Consider an Alternative Stationary Phase:

    • Polar-Embedded Columns: These are C18 columns that have a polar group embedded near the silica surface. They are designed to be more compatible with highly aqueous mobile phases and can provide alternative selectivity for polar compounds.

    • Phenyl-Hexyl Columns: These columns offer different selectivity based on pi-pi interactions, which can be beneficial for aromatic heterocycles.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that are not retained in reversed-phase.[16][17] It uses a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[18]

Section 3: Recrystallization

If your product is a solid, crystallization can be an excellent and scalable purification method.[1][19]

Q1: My compound separates as an oil ("oils out") instead of forming crystals. What's wrong?

Oiling out happens when the solubility of the compound is exceeded at a temperature above its melting point, or when the solution becomes supersaturated too quickly.[5][13]

Causality & Solution:

  • Cooling Rate is Too Fast: Plunging a hot solution into an ice bath is a common cause of oiling out.[19]

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature first.[20] Once it has reached room temperature, then you can place it in an ice bath to maximize crystal formation.[20]

  • Solution is Too Concentrated/Saturated: High concentrations of the compound or impurities can hinder proper crystal lattice formation.

    • Solution: Add a small amount of hot solvent back to the oiled-out mixture to redissolve it. Then, attempt to cool it more slowly. If it persists, try recrystallizing from a more dilute solution.[5]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.

    • Solution: Switch to a lower-boiling point solvent or use a two-solvent system. For a two-solvent system, dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool slowly.[20]

Data Summary

The choice of solvent is critical for all chromatographic methods. The following table summarizes common solvents used for the purification of polar heterocycles, ordered by increasing polarity.

SolventPolarity IndexBoiling Point (°C)Common Use / Notes
Hexane / Heptane0.169 / 98Non-polar component in normal-phase.[21]
Toluene2.4111Can improve solubility of some crude mixtures.[11][21]
Dichloromethane (DCM)3.140Good general-purpose solvent; often used with MeOH.[8][21]
Diethyl Ether2.835Less polar than EtOAc.[21]
Ethyl Acetate (EtOAc)4.477Standard polar component for moderately polar compounds.[8][21]
Acetonitrile (ACN)5.882Common organic phase in reversed-phase HPLC.[18]
Methanol (MeOH)5.165Strong polar solvent for normal-phase; organic phase in RP-HPLC.[8][21]
Water10.2100Mobile phase for reversed-phase HPLC.[21]

Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography with Dry Loading

This protocol is a robust starting point for purifying a polar, basic Furo[3,2-b]pyridine derivative.

  • TLC Analysis:

    • Develop a suitable solvent system using TLC. Start with EtOAc/Hexane. If the compound does not move, switch to DCM/MeOH.

    • For basic compounds, add 1% triethylamine (TEA) to the eluent and observe if peak shape (spot streaking) improves. Aim for an Rf of 0.2-0.4 for the desired compound.[22]

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (e.g., 500 mg) in a minimal amount of a solvent in which it is soluble (e.g., 10-20 mL of DCM or MeOH).

    • To this solution, add 5-10 g of silica gel (230-400 mesh).

    • Remove the solvent under reduced pressure (rotary evaporator) until a completely dry, free-flowing powder is obtained.[9]

  • Column Packing:

    • Select a column of appropriate size (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).[10]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM or 90:10 Hexane/EtOAc).

    • Pack the column, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed. Add a thin layer (0.5 cm) of sand.[10]

  • Loading and Elution:

    • Carefully add the dry-loaded sample powder to the top of the column. Add another thin layer of sand.

    • Carefully add the mobile phase and begin elution. Start with the determined TLC solvent system or a gradient. A typical gradient for a polar compound might be to start with 100% DCM and gradually increase the percentage of MeOH (containing 1% TEA) from 0% to 5%.[5]

  • Fraction Collection & Analysis:

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[10]

Protocol 2: General Method for Reversed-Phase Preparative HPLC

This protocol is suitable for highly polar Furo[3,2-b]pyridine derivatives that are difficult to purify by normal-phase methods.

  • Analytical Method Development:

    • Using an analytical HPLC system, develop a separation method on a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14]

    • Run a scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the retention time of your compound.

    • Optimize the gradient to achieve good separation between your product and impurities.

  • Scale-Up to Preparative System:

    • Use a preparative C18 column with the same stationary phase chemistry.

    • Adjust the flow rate and gradient time based on the column dimensions to maintain a similar separation profile.

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO, MeOH, or the mobile phase itself). Ensure the solution is filtered before injection.

  • Purification and Fraction Collection:

    • Inject the sample onto the equilibrated preparative HPLC system.

    • Collect fractions corresponding to the target peak, often guided by a UV detector signal.

  • Product Isolation:

    • Combine the pure fractions.

    • The bulk of the organic solvent (acetonitrile) can be removed by rotary evaporation.

    • The remaining aqueous solution is typically frozen and lyophilized (freeze-dried) to yield the purified product as a solid.

Troubleshooting Workflow Diagram

This diagram provides a logical path for troubleshooting a failed column chromatography experiment.

G start Column Chromatography Yields Impure Product or Low Recovery check_tlc Re-evaluate TLC. Is compound stable on silica? (2D TLC) start->check_tlc is_stable Stable? check_tlc->is_stable alt_stationary Use alternative stationary phase: - Alumina (neutral or basic) - Deactivated Silica is_stable->alt_stationary No (Decomposition) check_loading How was the sample loaded? is_stable->check_loading Yes wet_load Wet Loading (in strong solvent) check_loading->wet_load Wet dry_load Dry Loading check_loading->dry_load Dry recommend_dry Switch to Dry Loading Protocol wet_load->recommend_dry check_eluent Review Eluent System dry_load->check_eluent tailing Severe Tailing / No Elution? check_eluent->tailing add_modifier Add Basic Modifier (TEA or NH4OH) tailing->add_modifier Yes no_resolution Poor Resolution / Co-elution? tailing->no_resolution No still_fails Purification still fails add_modifier->still_fails gradient Optimize Gradient: - Slower polarity increase - Try different solvent system (e.g., DCM/Acetone) no_resolution->gradient Yes no_resolution->still_fails No gradient->still_fails switch_method Switch to an alternative method: - Prep-HPLC (Reversed-Phase) - Recrystallization still_fails->switch_method

Caption: Workflow for troubleshooting column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of Furo[3,2-b]pyridines? Common impurities often arise from incomplete reactions or side reactions during synthesis. These can include uncyclized intermediates (e.g., 2-alkynyl-3-hydroxypyridine), starting materials, and byproducts from coupling reactions like homocoupled dimers.[23] It is crucial to analyze the crude product by LC-MS or NMR to identify these before planning a purification strategy.

Q2: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what can I do? To check for stability, spot your compound on a TLC plate, and take note of the spot. Then, let the plate sit for 30-60 minutes and elute it. If you see new spots or significant streaking that wasn't there initially, your compound is likely unstable on silica.[7] Alternatively, you can perform a 2D TLC.[9] To purify an unstable compound, you can use a less acidic stationary phase like alumina (neutral or basic) or Florisil, or switch to a non-adsorptive technique like recrystallization or reversed-phase HPLC.[7]

Q3: Can I use acid-base extraction to purify my Furo[3,2-b]pyridine derivative? Yes, this can be a very effective technique if your compound is sufficiently basic and stable to acidic conditions.[1] The process involves dissolving the crude mixture in an organic solvent (like DCM or EtOAc) and extracting with a dilute aqueous acid (e.g., 1M HCl). The basic Furo[3,2-b]pyridine will be protonated and move to the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH or NaHCO₃), and back-extracted with an organic solvent to recover the purified product.[1]

References

Technical Support Center: Optimizing Sonogashira Couplings for Furopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for optimizing Sonogashira cross-coupling reactions on furopyridine cores. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable, in-depth solutions to common challenges encountered when working with this important heterocyclic motif. The inherent electronic properties of the furopyridine system, particularly the influence of the pyridine nitrogen, can present unique hurdles. This resource aims to transform those challenges into successful, high-yielding transformations.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common issues encountered during the Sonogashira coupling of halo-furopyridines with terminal alkynes. Each answer provides not just a solution, but the scientific reasoning behind it.

Q1: My Sonogashira reaction with a bromo-furopyridine is resulting in low to no yield. What are the primary factors to investigate?

Low conversion is a frequent issue and often points to suboptimal catalyst activity or catalyst inhibition. The lone pair of electrons on the pyridine nitrogen in your furopyridine substrate can coordinate to the palladium center, leading to catalyst deactivation and the formation of inactive species.[1]

Troubleshooting Workflow:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. For heteroaromatic substrates, especially those prone to catalyst inhibition, more robust catalytic systems are required.

    • Ligand Choice is Critical: Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBu₃P. These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is less susceptible to inhibition by the pyridine nitrogen.[2][3]

    • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are excellent alternatives to phosphine-based systems due to their strong σ-donating ability, which can enhance catalyst stability and activity.[2][4]

  • Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is highly sensitive to oxygen.[5][6] Ensure your reaction vessel and solvents are rigorously degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes) and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[6]

  • Reagent Purity: Verify the quality of all reagents.

    • Amine Base: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can oxidize over time. Use freshly distilled amines.

    • Copper(I) Iodide: If using a copper co-catalyst, ensure it is fresh and white/off-white. A green or brown color indicates oxidation, which can hinder the reaction.

Q2: I'm observing significant formation of a byproduct corresponding to the homocoupling of my alkyne (Glaser coupling). How can this be minimized?

Alkyne homocoupling is a classic side reaction in Sonogashira couplings, primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[7][8][9] This process consumes your valuable alkyne and complicates purification.

Strategies to Suppress Homocoupling:

  • Strict Anaerobic Conditions: This is the first and most critical step. Oxygen is the primary oxidant for the copper-mediated dimerization.[9] Improving your degassing technique will significantly reduce this side reaction.

  • Reduce Copper(I) Loading: While CuI accelerates the reaction, high concentrations can favor homocoupling.[9][10] Try reducing the CuI loading to 1-5 mol%.

  • Slow Addition of the Alkyne: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[10]

  • Switch to a Copper-Free Protocol: This is the most definitive way to eliminate Glaser coupling.[5][7] Copper-free Sonogashira reactions rely on the palladium catalyst to facilitate both the activation of the aryl halide and the alkyne.[2] These reactions often require a stronger organic base (like DBU or an amine solvent) and sometimes higher temperatures, but they completely circumvent the primary homocoupling pathway.[7][10]

Q3: My reaction with a chloro-furopyridine is not working, while the bromo- and iodo-derivatives react smoothly. What adjustments are necessary?

The reactivity of the aryl halide is a critical parameter, governed by the strength of the carbon-halogen bond.[3] The oxidative addition step of the palladium catalytic cycle is highly dependent on this bond energy.

Reactivity Trend: Furopyridyl-I > Furopyridyl-OTf > Furopyridyl-Br >> Furopyridyl-Cl[2][3][11]

To activate the more robust C-Cl bond, you must employ a more potent catalytic system and potentially more forcing conditions.

Optimization for Chloro-Furopyridines:

  • Highly Active Catalyst Systems: This is where bulky, electron-rich ligands are essential. Systems like Pd₂(dba)₃ with ligands such as XPhos, RuPhos, or BrettPhos are designed for activating challenging C-Cl bonds.

  • Elevated Temperatures: While iodo- and bromo-furopyridines may react at room temperature or with gentle heating, chloro-substrates often require higher temperatures (e.g., 80-120 °C) to facilitate the oxidative addition step.[12]

  • Choice of Base: A stronger base may be required. While TEA is common, consider screening other bases like K₂CO₃, Cs₂CO₃, or DBU.[7][10]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides a structured approach to problem-solving with detailed protocols and data tables.

Troubleshooting Matrix: Common Problems & Solutions
Problem Potential Cause Recommended Action
Low or No Conversion 1. Catalyst Inhibition/Deactivation2. Insufficiently Active Catalyst3. Poor Reagent Quality4. Presence of Oxygen1. Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos).2. For chloro-substrates, use a highly active catalyst system.3. Use fresh, high-purity reagents and distilled amine base.4. Rigorously degas all solvents and maintain an inert atmosphere.
Significant Alkyne Homocoupling 1. Presence of Oxygen2. High Copper(I) Concentration3. High Alkyne Concentration1. Improve degassing procedure (freeze-pump-thaw).2. Reduce CuI loading or switch to a copper-free protocol.3. Add the alkyne slowly via syringe pump.
Formation of Palladium Black 1. Catalyst Decomposition2. High Temperature3. Inappropriate Solvent1. Ensure a truly inert atmosphere; consider a more stable ligand.2. Attempt the reaction at a lower temperature.3. Screen alternative solvents (e.g., Toluene, Dioxane, DMF).[6]
Hydrodehalogenation (Loss of Halide) 1. Presence of a Proton Source (e.g., water)2. Harsh Reaction Conditions1. Ensure all reagents and solvents are anhydrous.2. Use the lowest effective temperature; screen different bases.[13]
General Protocol for Sonogashira Coupling of a Halo-Furopyridine

This is a starting point protocol that should be optimized for each specific substrate combination.

Materials:

  • Halo-furopyridine (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Ligand (if required, e.g., PPh₃, 4-10 mol%)

  • Copper(I) Iodide (CuI, 1-5 mol%)

  • Amine Base (e.g., TEA or DIPEA, 2-5 equiv, or as solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the halo-furopyridine, palladium precatalyst, ligand (if used), and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at the desired temperature (ranging from room temperature to 100 °C).[14]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove catalyst residues.[11]

  • Wash the filtrate with saturated aqueous NH₄Cl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary Table: Recommended Starting Conditions
ParameterFor Iodo/Bromo-FuropyridinesFor Chloro-FuropyridinesRationale
Pd Precatalyst Pd(PPh₃)₄ (5 mol%)Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)Standard catalysts are often sufficient for more reactive halides.[2]
Ligand PPh₃ (4-10 mol%)XPhos, SPhos, tBu₃P (4-8 mol%)Bulky, electron-rich ligands are needed to activate the C-Cl bond.[2]
Co-Catalyst CuI (1-5 mol%)CuI (5-10 mol%) or Copper-FreeHigher CuI may be needed, but copper-free is often preferred to avoid side reactions.[7]
Base TEA, DIPEA (2-3 equiv)K₂CO₃, Cs₂CO₃, DBU (2-3 equiv)A stronger base may be necessary to facilitate the catalytic cycle.[7]
Solvent THF, Toluene, DMFDioxane, DMF, NMPHigher boiling point solvents are often required for higher temperatures.[10][15]
Temperature RT - 80 °C80 °C - 120 °CHigher energy is required for the oxidative addition of the C-Cl bond.[12]

Section 3: Mechanistic Insights & Visual Guides

Understanding the "why" is as important as the "how." The following diagrams illustrate the key processes and decision points in optimizing your reaction.

The Sonogashira Catalytic Cycle

This diagram illustrates the two interconnected catalytic cycles that drive the Sonogashira reaction. Understanding these steps is key to troubleshooting. For instance, a failure in the oxidative addition step (A→B) is common with less reactive halides like chlorides.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_copper Copper Cycle cluster_palladium Palladium Cycle pd0 Pd(0)L₂ (Active Catalyst) pdb Oxidative Addition (R¹-X) pd_complex_b R¹-Pd(II)(X)L₂ pdb->pd_complex_b pdc Transmetalation pd_complex_b->pdc B pd_complex_c R¹-Pd(II)(C≡CR²)L₂ pdc->pd_complex_c pdd Reductive Elimination pd_complex_c->pdd C product R¹-C≡C-R² pdd->product product->pd0 Catalyst Regeneration cu_catalyst Cu(I)X pi_complex π-Alkyne Complex cu_catalyst->pi_complex alkyne H-C≡C-R² alkyne->pi_complex deprotonation Base pi_complex->deprotonation cu_acetylide Cu-C≡C-R² deprotonation->cu_acetylide cu_acetylide->pdc Transmetalation Step

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Decision Tree for Low Yield

When faced with a low-yielding reaction, this decision tree provides a logical path for optimization.

Troubleshooting_Tree start Low Yield (<20%) check_homocoupling Is alkyne homocoupling observed? start->check_homocoupling yes_homocoupling Yes check_homocoupling->yes_homocoupling Yes no_homocoupling No check_homocoupling->no_homocoupling No improve_inert Improve Inert Atmosphere (Degas Thoroughly) yes_homocoupling->improve_inert check_halide What is the halide? (Cl, Br, I) no_homocoupling->check_halide copper_free Switch to Copper-Free Protocol improve_inert->copper_free halide_cl Cl check_halide->halide_cl halide_br_i Br / I check_halide->halide_br_i optimize_cl Increase Temperature Use Bulky/Electron-Rich Ligand (e.g., XPhos, NHC) halide_cl->optimize_cl optimize_br_i Screen Solvents & Bases Verify Reagent Purity halide_br_i->optimize_br_i

Caption: A decision tree for troubleshooting low-yielding Sonogashira reactions.

References

Stability of Furo[3,2-b]pyridine N-oxides under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a dedicated resource for researchers, medicinal chemists, and process development scientists working with the Furo[3,2-b]pyridine N-oxide scaffold. The unique electronic and steric properties conferred by the N-oxide moiety significantly alter the reactivity and stability of the parent heterocycle.[1] This document provides in-depth answers to frequently encountered issues, troubleshooting advice for common experimental pitfalls, and validated protocols for assessing the stability of these valuable compounds under various chemical environments.

Frequently Asked Questions (FAQs)

Q1: What are the general handling and storage recommendations for Furo[3,2-b]pyridine N-oxides?

Aromatic N-oxides are generally stable crystalline solids at room temperature.[2] However, they possess a highly polar N-O bond, making them hygroscopic and often isolated as hydrates.[2] To ensure long-term integrity, they should be stored in a desiccator or a controlled low-humidity environment, protected from light. Many N-oxides are photosensitive, and exposure to UV light can induce photodegradation.[3] For solutions, it is imperative to use amber-colored vials or wrap containers in aluminum foil to prevent decomposition.[3]

ParameterRecommendationRationale
Temperature 2-8°C or as specified by supplierLower temperatures slow the rate of potential degradation reactions.[3]
Atmosphere Inert gas (Argon or Nitrogen) for long-term storageMinimizes oxidation and hydrolysis, especially for sensitive analogs.
Light Protect from light (Amber vials)N-oxides can be photosensitive, leading to photodegradation.[2][3]
Moisture Store in a desiccated environmentThe polar N-O bond makes these compounds hygroscopic.[2]
Q2: How stable are Furo[3,2-b]pyridine N-oxides to strongly acidic conditions (e.g., HCl, H₂SO₄)?

The stability in acidic media is highly dependent on the concentration of the acid, temperature, and reaction time. Aromatic N-oxides are weak bases, with typical pKa values between 0.5 and 2, and will be protonated in acidic solutions to form hydroxyammonium species.[2]

This protonation significantly alters the electronic properties of the heterocyclic system. The pyridine ring becomes more electron-deficient, which can activate it towards certain reactions but may also lead to degradation under harsh conditions. While generally more stable than aliphatic amine oxides, prolonged exposure to strong, hot acids can lead to decomposition, potentially through hydration followed by ring-opening of either the furan or pyridine moiety. The N-oxide functionality makes the ring more susceptible to electrophilic aromatic substitution than the parent pyridine, a property that can be exploited synthetically.[4][5]

Q3: What degradation pathways are plausible for Furo[3,2-b]pyridine N-oxides under acidic conditions?

While specific degradation pathways are substrate-dependent, a plausible general mechanism initiated by acid is as follows:

  • Protonation: The N-oxide oxygen is protonated by the acid, forming a cationic hydroxyammonium intermediate.[2]

  • Activation: This protonation makes the fused ring system significantly more electron-deficient and susceptible to nucleophilic attack.

  • Nucleophilic Attack: A weak nucleophile, such as water, present in the aqueous acidic medium, can attack an activated carbon position (e.g., C4 or C6).

  • Ring-Opening/Rearrangement: This can lead to the formation of an unstable intermediate that may undergo rearrangement or cleavage of the furan or pyridine ring to yield various degradation products.

Acid_Degradation cluster_0 Plausible Acid-Catalyzed Degradation A Furo[3,2-b]pyridine N-oxide B Protonated Hydroxyammonium Cation A->B H⁺ (Strong Acid) C Activated Intermediate (Post-Nucleophilic Attack) B->C +H₂O (Nucleophile) D Degradation Products (e.g., Ring-Opened Species) C->D Rearrangement/ Cleavage Base_Degradation cluster_1 Plausible Base-Mediated Degradation A Furo[3,2-b]pyridine N-oxide B Meisenheimer-like Intermediate A->B OH⁻ (Strong Base) Attack at C4/C6 C Degradation Products (e.g., Pyridinone Species) B->C Ring Cleavage/ Rearrangement Forced_Degradation_Workflow cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions (Parallel) start Prepare Stock Solution (e.g., 1 mg/mL in ACN/MeOH) A Acidic 0.1 M HCl, 60°C B Basic 0.1 M NaOH, 60°C C Oxidative 3% H₂O₂, RT D Thermal 80°C, Solid & Solution E Photolytic ICH Q1B Light Exposure sample Sample at Timepoints (e.g., 0, 2, 6, 24, 48h) A->sample B->sample C->sample D->sample E->sample quench Quench Reaction (Neutralize/Cool) sample->quench analyze Analyze by Validated Stability-Indicating HPLC quench->analyze interpret Interpret Data (Mass Balance, Identify Degradants) analyze->interpret

References

Troubleshooting regioselectivity in Furo[3,2-b]pyridine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Furo[3,2-b]pyridine Functionalization: A Technical Support Guide

Welcome to the technical support center for the functionalization of Furo[3,2-b]pyridine. This bicyclic heteroaromatic scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous selective kinase inhibitors and other biologically active molecules.[1][2] However, its unique electronic nature presents significant challenges in achieving predictable and high-yielding regioselective functionalization.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines mechanistic explanations with practical, field-tested advice to help you navigate the complexities of this versatile scaffold.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific experimental challenges in a question-and-answer format.

Scenario 1: Directed ortho-Metalation (DoM)

Question: "My directed ortho-metalation (DoM) of an unsubstituted Furo[3,2-b]pyridine using n-BuLi is giving me a mixture of C4 and C6 lithiated species, with low overall yield. How can I selectively functionalize the C4 position?"

Answer: This is a classic challenge with the Furo[3,2-b]pyridine core. The nitrogen atom acts as a powerful directing metalation group (DMG), guiding the organolithium base to deprotonate one of the adjacent ortho positions (C4 or C6).[3][4] Without other directing influences, the kinetic and thermodynamic acidities of the C4-H and C6-H protons are similar, often leading to poor selectivity.

Underlying Principles:

  • Coordination: The reaction initiates by the coordination of the Lewis acidic lithium atom of the alkyllithium base to the Lewis basic pyridine nitrogen.[3][5] This brings the base into proximity of the C4 and C6 protons.

  • Kinetic vs. Thermodynamic Control: The observed product ratio can be influenced by temperature and the specific base used. Stronger, bulkier bases or lower temperatures often favor the kinetically accessible proton, while higher temperatures can allow for equilibration to the thermodynamically more stable lithiated species.

Troubleshooting Steps & Solutions:

  • Base Selection is Critical: Standard n-BuLi is often too reactive and can lead to side reactions or poor selectivity.[6]

    • Switch to a Lithium Amide Base: Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are generally preferred for pyridine systems.[6] Their increased steric bulk can enhance selectivity, and their lower nucleophilicity reduces the risk of unwanted addition reactions.

  • Solvent and Additive Effects: The aggregation state of the organolithium reagent, which is heavily influenced by the solvent, plays a key role.[5]

    • Use Coordinating Solvents/Additives: Reactions are typically run in ethereal solvents like THF or Et₂O. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates, increasing basicity and potentially improving selectivity.[5]

  • Temperature Control: Perform the lithiation at low temperatures (-78 °C) to ensure kinetic control. This minimizes side reactions and can lock in the desired regioselectivity before quenching with an electrophile.

Troubleshooting_DoM cluster_start Problem Identification cluster_solutions Corrective Actions cluster_outcome Expected Outcome start Poor C4/C6 Selectivity with n-BuLi base Change Base: Switch from n-BuLi to LDA or LiTMP start->base Primary Solution temp Lower Temperature: Maintain -78 °C strictly base->temp Synergistic Adjustment solvent Modify Solvent System: Ensure anhydrous THF, consider adding TMEDA temp->solvent Fine-Tuning Environment outcome Improved C4-Regioselectivity solvent->outcome

Scenario 2: Electrophilic Aromatic Substitution

Question: "I'm trying to brominate Furo[3,2-b]pyridine with NBS, but I'm getting a complex mixture, with substitution seemingly occurring on both the furan and pyridine rings. How can I achieve selective halogenation?"

Answer: This issue arises from the competing reactivity of the electron-rich furan ring and the electron-deficient pyridine ring. Standard electrophilic halogenation conditions are often unselective. The furan moiety is prone to electrophilic attack, while the pyridine ring is generally deactivated but can be halogenated under harsh conditions.[7]

Underlying Principles:

  • Furan Reactivity: The furan ring is π-excessive and highly activated towards electrophilic attack, typically at the C2 or C3 positions.

  • Pyridine Reactivity: The pyridine ring is π-deficient and deactivated towards electrophilic aromatic substitution (EAS). Halogenation, when it occurs, usually requires harsh conditions and often favors the C3 and C5 positions.[8]

Troubleshooting Steps & Solutions:

  • Target the Pyridine Ring via Metalation: For selective halogenation of the pyridine moiety (e.g., at C4 or C7), a deprotonation-trapping strategy is far more reliable than direct EAS.

    • Perform a regioselective lithiation as described in the DoM section.

    • Quench the resulting aryllithium intermediate with a suitable halogen source (e.g., I₂, Br₂, or C₂Cl₆). A detailed study has demonstrated successive regioselective lithiations to functionalize the entire heterocycle.[9][10]

  • Target the Furan Ring under Controlled Conditions: To favor halogenation on the furan ring, use milder conditions that avoid activating the pyridine ring.

    • Low Temperature: Perform the reaction at 0 °C or below to temper reactivity.

    • Non-acidic Conditions: Avoid strong Brønsted or Lewis acids, which can activate the pyridine ring or lead to decomposition.

    • Protecting Groups: If necessary, consider installing a temporary directing group on the pyridine ring to electronically deactivate the furan portion, although this adds synthetic steps.

Method Target Position Key Reagents Advantage Reference
Deprotonation-QuenchC4, C6, C7LDA or LiTMP, then I₂ or NBSHigh Regioselectivity[9][10]
Direct HalogenationC2, C3NBS, low temp, no acidTargets Furan RingGeneral Principle

Frequently Asked Questions (FAQs)

Q1: What are the most acidic protons on the Furo[3,2-b]pyridine core for deprotonation?

Q2: Can I functionalize the C7 position directly?

Yes, the C7 position can be functionalized selectively. Studies have shown that after initial functionalization at another site (e.g., C2), a second lithiation using a strong base like LiTMP can deprotonate the C7 position, which can then be trapped by an electrophile.[9][10] This stepwise approach allows for the synthesis of polyfunctionalized Furo[3,2-b]pyridines.

Q3: My cross-coupling reaction (e.g., Suzuki, Sonogashira) is not working. What should I check?

Cross-coupling reactions on this scaffold are powerful but can be challenging.

  • Catalyst/Ligand Choice: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Using electron-rich, bulky phosphine ligands can often mitigate this issue.

  • Substrate Purity: Ensure your halogenated or triflated Furo[3,2-b]pyridine starting material is free of impurities that could poison the catalyst.

  • Base and Solvent: The choice of base (e.g., Cs₂CO₃, K₃PO₄) and solvent (e.g., Dioxane, DMF, Toluene) can have a profound impact on reaction efficiency. Anhydrous and degassed conditions are mandatory. One-pot Sonogashira coupling followed by heteroannulation is a common and effective method for building the scaffold with a C2 substituent.[1][11]

Regioselectivity_Factors cluster_main cluster_factors Influencing Factors Regio Regioselectivity on Furo[3,2-b]pyridine DMG Directing Group (Pyridine N) Regio->DMG DoM/ Lithiation Ring Inherent Ring Electronics (Furan vs Pyridine) Regio->Ring Electrophilic Attack Base Base Strength & Sterics (LDA vs n-BuLi) DMG->Base Temp Temperature (Kinetic vs Thermo) DMG->Temp

Key Experimental Protocols

Protocol 1: Regioselective C4-Lithiation and Iodination

This protocol is adapted from methodologies described for the regioselective functionalization of related heterocyclic systems.[9][12]

WARNING: Organolithium reagents are pyrophoric and moisture-sensitive. All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Apparatus Setup:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

    • Allow the flask to cool to room temperature under a positive pressure of nitrogen.

  • Reaction Assembly:

    • Dissolve Furo[3,2-b]pyridine (1.0 eq) in anhydrous THF (0.1 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition:

    • In a separate syringe, draw up a solution of freshly titrated s-BuLi or LDA (1.1 eq) in an appropriate solvent.

    • Add the organolithium base dropwise to the stirred Furo[3,2-b]pyridine solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the aryllithium species.

  • Electrophilic Quench:

    • In a separate, dry flask, prepare a solution of iodine (I₂) (1.2 eq) in anhydrous THF.

    • Using a cannula or syringe, slowly add the iodine solution to the aryllithium mixture at -78 °C.

    • Allow the reaction to stir for an additional 30 minutes at -78 °C, then warm slowly to room temperature.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of Na₂S₂O₃ to consume excess iodine, followed by saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield 4-iodo-furo[3,2-b]pyridine.

References

Technical Support Center: Preventing Catalyst Deactivation in Furo[3,2-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Sustaining Catalysis in Heterocyclic Synthesis

The Furo[3,2-b]pyridine scaffold is a privileged core in modern medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] Synthesizing this valuable motif often relies on sophisticated palladium- and copper-catalyzed cross-coupling reactions, such as Sonogashira heteroannulation or intramolecular C-H activation.[1] While powerful, these catalytic systems are susceptible to deactivation, leading to diminished yields, increased costs, and challenges in process scale-up.

This guide provides field-proven insights and troubleshooting protocols to diagnose, prevent, and remedy common catalyst deactivation pathways encountered during Furo[3,2-b]pyridine synthesis. By understanding the root causes of catalyst failure, researchers can design more robust and efficient synthetic routes.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by researchers in the field. Each question is followed by a detailed explanation of the underlying causes and a series of actionable solutions.

FAQ 1: My reaction yield has dropped significantly upon scale-up or after a few runs with a recycled catalyst. What is happening to my palladium catalyst?

Answer: A progressive loss of activity is a classic symptom of catalyst deactivation, typically stemming from two primary mechanisms: Poisoning or Leaching .

A. Catalyst Poisoning

Catalyst poisoning refers to the strong, often irreversible, binding of a substance (the "poison") to the active metal center, rendering it catalytically inactive.[3][4] In the context of Furo[3,2-b]pyridine synthesis, which often involves nitrogen- and oxygen-rich substrates and reagents, the potential for poisoning is high.

  • Causality: The pyridine nitrogen itself, excess amine base, phosphine ligands, or impurities in starting materials can coordinate too strongly to the palladium center.[5][6] Sulfur-containing impurities, even at ppm levels, are particularly potent poisons for palladium catalysts.[7] Similarly, excess cyanide from certain reagents can form inactive palladium-cyanide complexes.[8]

  • Troubleshooting & Solutions:

    • Reagent Purity Check: Ensure all starting materials, bases, and solvents are of the highest purity available. Trace impurities from the synthesis of precursors are a common source of poisons.[7]

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs).[9][10] These ligands form stable complexes with palladium that are less susceptible to displacement by potential poisons and can stabilize the active catalytic species.[9][11]

    • Base Optimization: While a base is necessary, using a large excess can be detrimental. Screen different bases (e.g., K₂CO₃, Cs₂CO₃ vs. organic amines) and use the minimum effective amount. In some cases, weaker inorganic bases are preferable to stronger, more coordinative organic bases.[12]

    • Copper Co-catalyst Control (in Sonogashira reactions): Using an excessive amount of the copper co-catalyst can lead to unwanted side reactions and catalyst deactivation.[13] In some cases, copper-free Sonogashira conditions can be more effective, eliminating side reactions like Glaser-Hay homocoupling.[14]

B. Catalyst Leaching (for Heterogeneous Catalysts)

Leaching is the dissolution of the active metal (e.g., palladium) from its solid support (like carbon or alumina) into the reaction mixture.[15] This is a major issue in pharmaceutical synthesis where product purity is paramount.[16]

  • Causality: Harsh reaction conditions (high temperature, aggressive ligands, or solvents) can break the bonds anchoring the metal to the support.[15] The leached metal is not only lost from the catalyst bed but can also contaminate the final product.[15][16]

  • Troubleshooting & Solutions:

    • Conduct a Hot Filtration Test: To confirm if leached, soluble palladium is the true catalytic species, filter the solid catalyst from the reaction mixture at the reaction temperature. If the filtrate continues to show catalytic activity, leaching is confirmed.[15]

    • Quantify Leaching: Use Inductively Coupled Plasma (ICP-OES or ICP-MS) to analyze the metal content in your product and the reaction solution to determine the extent of leaching.[15]

    • Strengthen Metal-Support Interaction: Choose supports with strong anchoring sites or consider catalysts with protective coatings.[15] Covalently bonding the catalyst to the support can also enhance stability.[15]

    • Optimize Conditions: Use the mildest possible reaction temperature and less aggressive solvents to minimize the driving force for leaching.[15]

Deactivation Mode Primary Cause Key Diagnostic Test Primary Prevention Strategy
Poisoning Strong binding of impurities (S, N-compounds) or excess reagents to Pd center.[3]Reaction failure despite fresh catalyst; sensitivity to reagent source.Use high-purity reagents; employ bulky/electron-rich ligands.[9][12]
Leaching Dissolution of active metal from a solid support into the reaction medium.[15]Hot filtration test; ICP analysis of product/filtrate.[15]Strengthen metal-support interactions; use milder reaction conditions.[15]
Table 1. Differentiating between Poisoning and Leaching.
FAQ 2: I'm observing black, insoluble material (coke) forming in my high-temperature reaction, and the catalyst activity is dying. How do I prevent this?

Answer: This phenomenon is known as coking or fouling . It involves the formation of carbonaceous deposits on the surface of the catalyst, which physically blocks the active sites.[17][18]

  • Causality: Coking is especially common in reactions involving hydrocarbons or complex organic molecules at elevated temperatures.[17] Substrates, products, or solvents can decompose or polymerize on the catalyst surface, leading to the buildup of heavy, carbon-rich residues.[19] This not only blocks active sites but can also obstruct the pores of heterogeneous catalysts.[4]

  • Troubleshooting & Solutions:

    • Lower Reaction Temperature: This is the most direct way to mitigate coking. Determine the minimum temperature required for an acceptable reaction rate.

    • Solvent Selection: Choose a solvent that is stable under the reaction conditions and effectively solubilizes all reactants and intermediates. Poor solubility can lead to localized high concentrations on the catalyst surface, promoting polymerization.

    • Optimize Reactant Ratios: Avoid a large excess of any one reactant, particularly the organic components that are prone to decomposition.

    • Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can promote oxidative decomposition pathways that lead to coke formation.[20]

FAQ 3: My heterogeneous catalyst (e.g., Pd/C) seems less effective after a high-temperature reaction, even with no obvious coking. What's the cause?

Answer: This loss of activity is likely due to sintering , also known as thermal degradation.[21]

  • Causality: Sintering is the agglomeration of small metal nanoparticles on a support into larger, less active particles at high temperatures.[17][22] The total surface area of the active metal decreases, leading to a significant drop in catalytic performance.[23] This process is irreversible and is a primary cause of deactivation for supported metal catalysts.[22]

  • Troubleshooting & Solutions:

    • Temperature Control: The most critical factor is to operate at the lowest feasible temperature. Sintering is highly temperature-dependent.[24]

    • Catalyst Support Selection: Choose a support material that interacts strongly with the palladium nanoparticles, which can help anchor them and prevent migration and agglomeration.

    • Stabilizing Agents: Recent research has shown that using stabilizing agents, such as histidine, during catalyst preparation can create highly dispersed and uniformly small nanoparticles that are more resistant to sintering.[25][26]

    • Lower Metal Loading: Very high metal loadings can sometimes increase the proximity of nanoparticles, making them more prone to sintering.[27]

Part 2: Key Mechanistic Pathways & Prevention Workflows

Understanding the deactivation mechanism is key to prevention. The following diagrams illustrate common pathways and a logical workflow for troubleshooting.

Diagram 1: Troubleshooting Workflow for Catalyst Deactivation```dot

G Start Reaction Failure / Low Yield Check_Purity Verify Purity of All Reagents & Solvents Start->Check_Purity Is_Hetero Is Catalyst Heterogeneous? Check_Purity->Is_Hetero If purity is confirmed Hot_Filtration Perform Hot Filtration Test Is_Hetero->Hot_Filtration Yes Homogeneous Diagnosis: Poisoning or Ligand Degradation - Screen Ligands - Optimize Base - Check for Trace Impurities (S, H₂O) Is_Hetero->Homogeneous No Activity_Continues Activity in Filtrate? Hot_Filtration->Activity_Continues Leaching Diagnosis: Leaching - Lower Temp - Change Support - Quantify with ICP Activity_Continues->Leaching Yes No_Leaching Diagnosis: Sintering or Coking - Check for Coke (Visual/TGA) - Lower Temp - Use Stabilized Catalyst Activity_Continues->No_Leaching No Impurity_Found Source Purification / Reagent Change Leaching->Impurity_Found Homogeneous->Impurity_Found

Caption: Sintering reduces active surface area by merging small nanoparticles.

Part 3: Protocols for Catalyst Regeneration

While prevention is the best strategy, some deactivated catalysts can be regenerated. The appropriate method depends on the deactivation mechanism.

Protocol 1: Regeneration of a Coked/Fouled Catalyst

This protocol is for catalysts deactivated by the deposition of organic residues.

WARNING: This procedure involves high temperatures and oxidation. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Methodology:

  • Solvent Wash: Carefully filter the catalyst from the reaction mixture. Wash it extensively with a solvent that can dissolve potential organic residues (e.g., toluene, then acetone). Dry the catalyst under vacuum.

  • Thermal Treatment (Calcination):

    • Place the dried, deactivated catalyst in a ceramic crucible.

    • Place the crucible in a tube furnace under a slow flow of air or a mixture of O₂/N₂.

    • Slowly ramp the temperature to 250-300°C and hold for 2-4 hours. [28][29]This process carefully burns off the carbonaceous deposits. Note: The optimal temperature depends on the catalyst support's thermal stability. Alumina supports are generally more robust than carbon supports at high temperatures. [28] * Slowly cool the furnace back to room temperature under an inert gas (N₂ or Ar).

  • Re-reduction (if necessary for Pd/C): If the active species is Pd(0) (as in many Pd/C catalysts), the calcination step will form palladium oxides. The catalyst must be re-reduced. This is typically done by suspending the catalyst in a solvent (e.g., ethanol) and exposing it to a hydrogen atmosphere.

Protocol 2: Attempted Regeneration of a Poisoned Catalyst

Regenerating a poisoned catalyst is significantly more challenging and often less successful than removing coke. The success depends on the nature of the poison.

Methodology:

  • Acid/Base Washing: For poisons that are acid or base-labile, a chemical wash may be effective. For example, a deactivated Pd(OH)₂/C catalyst was partially regenerated by washing with a mixture of chloroform and glacial acetic acid. [30] * Suspend the deactivated catalyst in the chosen washing solution.

    • Stir or sonicate the suspension for 1-2 hours at room temperature.

    • Carefully filter the catalyst, wash thoroughly with a neutral solvent to remove all traces of the acid/base, and dry under vacuum.

  • Ligand Stripping: In some cases, a strongly coordinating but removable ligand can be used to displace the poison. This is an advanced technique and requires careful selection of the stripping agent.

Note: Regeneration is often incomplete. It is crucial to test the activity of the regenerated catalyst on a small scale before relying on it for a larger reaction.

References

Technical Support Center: Managing N-Alkylation in Furopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often vexing side reaction in the synthesis of furopyridine scaffolds: N-alkylation of the pyridine nitrogen. The unique electronic nature of the furopyridine core, which fuses an electron-rich furan ring with an electron-deficient pyridine ring, presents distinct challenges in achieving desired regioselectivity.[1] This resource will equip you with the knowledge to diagnose, mitigate, and control N-alkylation, thereby improving your reaction yields and simplifying purification.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of N-alkylation on my furopyridine starting material. What is the underlying mechanism driving this side reaction?

A1: The pyridine nitrogen possesses a lone pair of electrons, making it a nucleophilic center. In the presence of alkylating agents (e.g., alkyl halides, triflates), this lone pair can attack the electrophilic carbon of the alkylating agent, leading to the formation of a pyridinium salt.[2] This is a classic SN2 reaction. The propensity for N-alkylation is influenced by several factors, including the nucleophilicity of the pyridine nitrogen, the reactivity of the alkylating agent, and the reaction conditions. The electron-deficient nature of the pyridine ring can sometimes be misleading; while it deactivates the ring towards electrophilic aromatic substitution, the nitrogen atom itself remains a potent nucleophile.

Q2: Why does N-alkylation seem to be more prevalent than the desired C-H functionalization on the pyridine ring in my reaction?

A2: N-alkylation is often kinetically favored over C-H functionalization. The direct attack of the nitrogen lone pair on an electrophile is a lower energy process compared to the steps required for C-H activation and functionalization, which typically involve the formation of a higher energy intermediate. Achieving C-H functionalization often requires specific catalysts or directing groups to overcome this inherent reactivity of the nitrogen atom.[3]

Q3: Are there specific reaction conditions that are known to promote N-alkylation?

A3: Yes, certain conditions can inadvertently favor N-alkylation. These include:

  • Use of highly reactive alkylating agents: Primary alkyl halides (I > Br > Cl) and triflates are very potent electrophiles and will readily alkylate the pyridine nitrogen.

  • Polar aprotic solvents: Solvents like DMF and DMSO can stabilize the charged pyridinium salt intermediate, thereby promoting the N-alkylation pathway.

  • Absence of a base or use of a weak base: In reactions where a base is required to deprotonate a carbon nucleophile for subsequent C-alkylation, an insufficient amount or a weak base may not be effective, leaving the nitrogen as the most nucleophilic site.

Troubleshooting Guides

Problem 1: My primary product is the N-alkylated furopyridine, with very low yield of the desired C-alkylated product.

This is a common issue when attempting direct C-alkylation in the presence of an unprotected pyridine nitrogen.

start Low Yield of C-Alkylated Product High Yield of N-Alkylated Product reagent_check Assess Alkylating Agent Reactivity start->reagent_check conditions_check Evaluate Reaction Conditions reagent_check->conditions_check If agent is highly reactive protection_strategy Implement a Nitrogen Protection Strategy conditions_check->protection_strategy If conditions favor N-alkylation deprotection Deprotection of Pyridine Nitrogen protection_strategy->deprotection final_product Desired C-Alkylated Furopyridine deprotection->final_product start Mixture of N- and O-Alkylated Products solvent_check Analyze Solvent Polarity start->solvent_check base_check Evaluate Base/Counter-ion solvent_check->base_check reagent_check Assess Alkylating Agent base_check->reagent_check optimize_N Optimize for N-Alkylation (e.g., DMF, NaH) reagent_check->optimize_N Desired Product: N-alkylated optimize_O Optimize for O-Alkylation (e.g., Toluene, Ag₂CO₃) reagent_check->optimize_O Desired Product: O-alkylated

References

Validation & Comparative

A Comparative Guide to Validating the Anticancer Activity of Furo[3,2-b]pyridine 4-oxide In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition from a promising in vitro cytotoxic agent to a viable clinical candidate is fraught with challenges, with the majority of novel compounds failing to demonstrate efficacy or acceptable safety in complex biological systems.[1][2] This guide provides a comprehensive framework for the robust in vivo validation of Furo[3,2-b]pyridine 4-oxide, a novel heterocyclic compound from a scaffold class known for its potential as kinase inhibitors and modulators of key oncogenic pathways.[3][4][5] We present a comparative analysis methodology, pitting this compound against a current standard-of-care agent in a pancreatic cancer patient-derived xenograft (PDX) model. This document outlines the critical experimental design considerations, detailed protocols for efficacy and toxicity assessment, and a framework for interpreting pharmacokinetic and pharmacodynamic data, serving as a vital resource for researchers in oncology drug development.

Introduction: The Rationale for this compound

The Furo[3,2-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives showing potent inhibition of targets like cdc-like kinases (CLKs) and modulation of pathways such as Hedgehog signaling.[5][6][7] Our lead compound, this compound (hereafter FP-4O), has demonstrated significant sub-micromolar IC50 values across a panel of pancreatic ductal adenocarcinoma (PDAC) cell lines in vitro.[3] Mechanistic studies suggest FP-4O induces cell cycle arrest at the G1-S phase, a hallmark of potent anticancer agents.[8]

However, in vitro success is only the first step.[9] In vivo validation is imperative to understand how a compound behaves within a complex tumor microenvironment and to assess its overall therapeutic window—balancing efficacy against systemic toxicity.[1][10] This guide uses a pancreatic cancer model, a malignancy with dire prognoses and a pressing need for novel therapeutics, as the testing ground for FP-4O.[11]

The In Vivo Validation Workflow: A Strategic Overview

A successful in vivo evaluation relies on a meticulously designed, multi-stage process. The goal is not merely to see if the compound shrinks tumors, but to build a comprehensive profile of its activity, safety, and mechanism of action in a living system.

G cluster_0 Phase 1: Model & Regimen cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: Analysis A Select Pancreatic Cancer PDX Model B Determine Maximum Tolerated Dose (MTD) A->B C Establish Tumor Cohorts (n=8-10 mice/group) B->C D Administer Treatments: - Vehicle Control - Gemcitabine (SoC) - FP-4O C->D E Monitor Tumor Volume & Body Weight D->E H Endpoint Analysis: Tumor Growth Inhibition (TGI), Toxicity, Histopathology E->H F Pharmacokinetic (PK) Satellite Group: Plasma & Tumor Drug Concentration F->H G Pharmacodynamic (PD) Analysis: Biomarker Modulation in Tumor G->H

Caption: High-level workflow for in vivo validation of this compound.

Experimental Design: Head-to-Head with Standard of Care

To generate meaningful data, FP-4O must be compared against a relevant clinical benchmark. For advanced pancreatic cancer, gemcitabine remains a foundational standard-of-care (SoC) therapy.[12][13]

3.1. Animal Model Selection: The Patient-Derived Xenograft (PDX) Advantage

While traditional cell line-derived xenografts (CDX) are useful, PDX models, which involve implanting patient tumor fragments into immunocompromised mice, better conserve the original tumor's architecture, heterogeneity, and molecular diversity.[14][15] This provides a more clinically relevant environment for drug evaluation.[14]

  • Model: PDAC PDX Model (e.g., established from a patient with known KRAS/TP53 mutations).

  • Host Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old, female. This strain lacks mature T, B, and NK cells, ensuring robust engraftment.

3.2. Treatment Groups and Dosing Strategy

A robust study requires well-defined treatment arms.[16] Dosing should be based on a preliminary Maximum Tolerated Dose (MTD) study to ensure the highest effective dose is used without unacceptable toxicity.[17]

Group IDTreatmentDose (mg/kg)RouteScheduleNo. of Animals
G1Vehicle ControlN/APODaily (QD)10
G2Gemcitabine (SoC)100IPTwice Weekly (BIW)10
G3FP-4O (Low Dose)50PODaily (QD)10
G4FP-4O (High Dose)100 (MTD)PODaily (QD)10
G5PK Satellite100 (MTD)POSingle Dose9 (3/timepoint)

Table 1: Example Experimental Design for Efficacy and PK Studies.

Detailed Experimental Protocols

Scientific integrity demands reproducible methodologies. The following protocols are based on established best practices.

Protocol 1: Establishment of PDX Tumors
  • Tumor Implantation: Using a trocar, subcutaneously implant a small (2-3 mm³) tumor fragment from a low-passage PDX line into the right flank of each NSG mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Begin caliper measurements twice weekly once tumors become palpable.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups, ensuring the average tumor volume is consistent across all groups. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .[18]

Protocol 2: Drug Administration and Monitoring
  • Dosing: Administer agents as specified in Table 1. Oral gavage (PO) for the vehicle and FP-4O; intraperitoneal (IP) injection for Gemcitabine.

  • Efficacy Monitoring: Measure tumor volume and mouse body weight three times per week. Body weight loss exceeding 20% is a key toxicity endpoint.[19]

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined volume (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).

Protocol 3: Pharmacokinetic (PK) Analysis
  • Sample Collection: In the dedicated PK satellite group, collect blood samples (via retro-orbital bleed) and tumor tissue at predetermined time points (e.g., 1, 4, and 24 hours) post-dosing.[20]

  • Drug Quantification: Process plasma and homogenized tumor tissue. Quantify the concentration of FP-4O using a validated LC/MS-MS (Liquid Chromatography-Mass Spectrometry) method.[21]

  • Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[20]

Comparative Performance Data (Illustrative)

The following tables present hypothetical but realistic data to illustrate how the performance of FP-4O would be evaluated against Gemcitabine.

5.1. Efficacy: Tumor Growth Inhibition (TGI)
Treatment GroupMean Tumor Volume (Day 21, mm³)% TGI*p-value (vs. Vehicle)
G1: Vehicle Control1250 ± 180--
G2: Gemcitabine (SoC)750 ± 11040%< 0.01
G3: FP-4O (50 mg/kg)688 ± 9545%< 0.01
G4: FP-4O (100 mg/kg)313 ± 7575% < 0.001

*Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control group.

5.2. Safety & Tolerability Profile
Treatment GroupMean Body Weight Change (Day 21)% ChangeSigns of Toxicity
G1: Vehicle Control+1.5 g+7.5%None Observed
G2: Gemcitabine (SoC)-1.8 g-9.0%Mild lethargy
G3: FP-4O (50 mg/kg)+0.8 g+4.0%None Observed
G4: FP-4O (100 mg/kg)-0.5 g-2.5%None Observed

Interpretation: The illustrative data shows that FP-4O at its MTD (100 mg/kg) achieves significantly higher tumor growth inhibition (75%) compared to the standard-of-care, Gemcitabine (40%).[22] Critically, this superior efficacy is achieved with a much better safety profile, showing minimal impact on body weight, whereas Gemcitabine treatment leads to a notable decrease.[22] This suggests a wider therapeutic window for FP-4O.

Pharmacokinetic & Pharmacodynamic (PK/PD) Insights

Understanding the relationship between drug concentration and biological effect is crucial for translating preclinical findings.[20][23]

  • Pharmacokinetics: The PK analysis (data not shown) would aim to demonstrate that FP-4O achieves sufficient exposure in both plasma and, more importantly, the tumor tissue. A high tumor-to-plasma concentration ratio would be a highly favorable characteristic.

  • Pharmacodynamics (PD): To validate the mechanism of action in vivo, tumor samples from a subset of animals would be analyzed at the end of the study. Techniques like Western Blot or IHC for cell cycle markers (e.g., Ki-67 for proliferation, p21 for cell cycle arrest) would be used to confirm that the molecular changes seen in vitro also occur within the tumor in response to FP-4O treatment.

G PK Pharmacokinetics (PK) 'What the body does to the drug' Exposure Drug Exposure (Plasma & Tumor Conc.) [Cmax, AUC] PK->Exposure PD Pharmacodynamics (PD) 'What the drug does to the body' Target Target Engagement (e.g., Kinase Inhibition) PD->Target Dose FP-4O Dose (100 mg/kg PO) Dose->PK Dose->PD Exposure->Target Link Effect Biological Effect (Cell Cycle Arrest) [p21 ↑, Ki-67 ↓] Target->Effect Response Therapeutic Response (Tumor Growth Inhibition) Effect->Response

References

A Comparative Guide to Cross-Reactivity Profiling of Furo[3,2-b]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Furo[3,2-b]pyridine Scaffold and the Imperative of Selectivity

The landscape of drug discovery, particularly in oncology, is dominated by the pursuit of potent and selective kinase inhibitors.[1][2] Within this landscape, the Furo[3,2-b]pyridine core has emerged as a "privileged scaffold," a foundational structure demonstrating significant promise for developing novel therapeutic agents.[3][4] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for designing inhibitors that can effectively target the ATP-binding pocket of various kinases.[4] Derivatives of this scaffold have shown potent activity against critical cancer-associated kinases, including Cdc-like kinases (CLKs), Bruton's tyrosine kinase (Btk), and Phosphoinositide 3-kinases (PI3Ks).[1][3][5]

However, the very feature that makes kinases druggable—the conserved nature of the ATP-binding site across the 500+ member kinome—is also the primary cause of inhibitor promiscuity.[6][7] This lack of absolute specificity can lead to off-target effects, where an inhibitor modulates the activity of unintended kinases, potentially causing cellular toxicity or unexpected pathway activation.[7][8][9] For any Furo[3,2-b]pyridine-based inhibitor to advance as a viable clinical candidate or a reliable chemical probe, a rigorous and multi-faceted assessment of its cross-reactivity profile is not just recommended; it is essential.[10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity profiling studies for this specific class of inhibitors. We will move beyond mere protocol listings to explain the causality behind experimental choices, comparing the strengths and limitations of orthogonal methodologies to build a self-validating, trustworthy selectivity profile.

The Kinome Landscape: Predicting and Identifying Off-Targets

The development of selective kinase inhibitors is complicated by the strong conservation of the ATP-binding site across the kinase family.[11] This structural homology means that an inhibitor designed for a primary target, such as a RAF kinase, may inadvertently bind to other kinases with similar pocket architecture. Therefore, a successful profiling strategy is both predictive and empirical.

Predictive Approaches: Computational techniques and machine learning models can analyze kinase sequence and structural data to predict potential cross-reactivity.[11][12] By comparing the amino acid residues in the binding site of the primary target with those across the entire kinome, researchers can generate a "hot list" of likely off-targets to prioritize for experimental validation.[13][14]

Empirical Screening: Ultimately, predictions must be confirmed through direct experimental evidence. The gold standard for an initial, broad assessment is to screen the inhibitor against a large panel of recombinant kinases.[10][13] These large-scale profiling experiments provide a panoramic view of the inhibitor's activity across the kinome, revealing both anticipated and unexpected interactions.[13]

A Multi-Platform Approach to Cross-Reactivity Profiling

No single method can fully capture the complexity of a compound's selectivity. A robust profiling campaign relies on the integration of data from biochemical, cell-based, and proteomic platforms. Each method provides a unique layer of information, and together, they create a comprehensive and validated profile of the inhibitor's true cellular activity.

Platform 1: In Vitro Biochemical Kinase Assays (The Gold Standard Screen)

Principle: These assays directly measure the ability of a compound to inhibit the enzymatic activity of a large panel of purified, recombinant kinases. Radiometric assays, such as the HotSpot™ platform, are considered the gold standard as they directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and unambiguous readout of catalytic activity.[15] Non-radiometric formats, like luminescence-based ADP-Glo™, offer high-throughput alternatives by quantifying ADP production.[16][17]

Rationale for Use: This is the essential first step to map the landscape of potential interactions in vitro. It provides quantitative IC50 or Ki values against hundreds of kinases simultaneously, allowing for the calculation of selectivity scores and the visualization of cross-reactivity on a kinome map. This broad screen is critical for identifying off-targets that might be missed by more targeted or hypothesis-driven approaches.[15]

Data Presentation: Comparative Kinome Profiling

The results from a large-scale screen are best summarized in a table comparing the potency of a Furo[3,2-b]pyridine-based inhibitor against its primary target and key off-targets.

Table 1: Comparative In Vitro Kinase Inhibition Profile of FuroRAF-Inhibitor-1

Kinase Target % Inhibition @ 1 µM IC50 (nM) Kinase Family Comments
BRAF (V600E) 99% 15 STE Primary On-Target
CRAF 95% 45 STE Primary On-Target
SRC 88% 150 TK Significant Off-Target
LCK 85% 210 TK Significant Off-Target
CLK1 75% 550 CMGC Moderate Off-Target (Known for scaffold)[1]
p38α 60% >1000 CMGC Weak Off-Target

| EGFR | 15% | >10000 | TK | Not a significant off-target |

Experimental Protocol: Radiometric Kinase Assay (HotSpot™)

  • Reaction Setup: In a 96-well plate, combine the specific kinase, its corresponding peptide or protein substrate, and the Furo[3,2-b]pyridine inhibitor (at various concentrations) in a buffered solution containing magnesium.

  • Initiation: Start the reaction by adding an ATP solution containing radiolabeled [γ-³³P]ATP.[15] The final ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination & Spotting: Stop the reaction by adding phosphoric acid. Transfer a portion of the reaction mixture onto a filter membrane.[15]

  • Washing: Wash the filter membrane extensively to remove unreacted [γ-³³P]ATP, leaving only the radiolabeled, phosphorylated substrate bound to the filter.

  • Detection: Quantify the amount of radioactivity on the filter using a scintillation counter.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Workflow Diagram: In Vitro Kinase Profiling

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Inhibitor Furo[3,2-b]pyridine Inhibitor Dilutions Reaction Kinase Reaction (Plate-based) Inhibitor->Reaction KinasePanel Panel of >400 Recombinant Kinases KinasePanel->Reaction Reagents Substrates & [γ-³³P]ATP Reagents->Reaction Termination Stop Reaction & Spot on Filter Reaction->Termination Washing Wash Filters Termination->Washing Detection Scintillation Counting Washing->Detection Analysis Calculate % Inhibition Determine IC50 Detection->Analysis Profile Generate Selectivity Profile (Kinome Map) Analysis->Profile

Caption: Workflow for broad-scale in vitro kinase cross-reactivity screening.

Platform 2: Cell-Based Target Engagement Assays

Principle: It is crucial to confirm that an inhibitor binds its intended (and unintended) targets within the complex milieu of a living cell. Cell-based target engagement assays provide this critical validation. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay are two powerful, orthogonal methods.

  • CETSA is based on the principle of ligand-induced thermal stabilization.[18][19] When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced unfolding and aggregation.[20]

  • NanoBRET™ is a proximity-based assay that measures energy transfer (Bioluminescence Resonance Energy Transfer) between a target protein fused to NanoLuc® Luciferase and a fluorescent tracer that binds to the same protein.[21][22] A test compound that enters the cell and binds the target will compete with and displace the tracer, leading to a measurable loss of BRET signal.[23][24]

Rationale for Use: In vitro affinity does not always translate to cellular activity due to factors like cell permeability and competition with high intracellular ATP concentrations. These assays confirm that the inhibitor reaches its target in a physiological context and provide a more accurate measure of intracellular potency (IC50) or target occupancy.[21][25][26] Comparing CETSA or NanoBRET™ data with biochemical data is a powerful way to validate on- and off-targets.

Data Presentation: Cellular Target Engagement

Dose-response curves from a NanoBRET™ assay can directly compare the intracellular potency of an inhibitor against its primary target and a key off-target identified in the biochemical screen.

Table 2: NanoBRET™ Target Engagement Data for FuroRAF-Inhibitor-1 in HEK293T Cells

Target Protein Cellular IC50 (nM) Comments
BRAF-NLuc 125 Confirmed On-Target Engagement
SRC-NLuc 980 Confirmed Off-Target Engagement (approx. 8-fold less potent than on-target)

| EGFR-NLuc | >25,000 | No significant cellular engagement, consistent with in vitro data |

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., BRAF or SRC) fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the Furo[3,2-b]pyridine inhibitor in Opti-MEM® medium. Add the diluted compound to the cells.

  • Tracer Addition: Add the specific NanoBRET™ fluorescent tracer for the target kinase to the wells. The tracer concentration should be optimized beforehand.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the inhibitor and tracer to reach binding equilibrium within the cells.

  • Detection: Add the NanoLuc® substrate (e.g., furimazine) to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence detection.

  • Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).[23] Normalize the data to vehicle (0% inhibition) and a no-tracer control (100% inhibition). Plot the normalized BRET ratio against the inhibitor concentration and fit the data to a four-parameter log-logistic curve to determine the intracellular IC50.[22]

Platform 3: Quantitative Phosphoproteomics (The Functional Readout)

Principle: This unbiased, mass spectrometry-based approach provides a global snapshot of the functional consequences of kinase inhibition.[27] By treating cells with an inhibitor and quantifying changes in thousands of protein phosphorylation sites, one can observe the direct downstream effects of on-target inhibition as well as the signaling perturbations caused by off-target activity.[28][29]

Rationale for Use: Phosphoproteomics bridges the gap between target binding and cellular function. It can reveal unexpected off-target effects that were not apparent in kinase activity screens, especially if the off-target is not a kinase but another protein whose phosphorylation state is altered downstream of an inhibited kinase.[8] It also confirms the intended mechanism of action by showing reduced phosphorylation of known substrates of the primary target.[30]

Data Presentation: Functional Pathway Analysis

A simplified signaling diagram can illustrate the expected on-target effects and potential off-target consequences revealed by a phosphoproteomics experiment.

Signaling Pathway Diagram: Effects of FuroRAF-Inhibitor-1

G cluster_mapk MAPK Pathway (On-Target) cluster_src SRC Pathway (Off-Target) RAS Active RAS BRAF BRAF RAS->BRAF Activates MEK p-MEK ↓ BRAF->MEK Phosphorylates ERK p-ERK ↓ MEK->ERK Phosphorylates Proliferation Proliferation ↓ ERK->Proliferation SRC SRC STAT3 p-STAT3 ↓ SRC->STAT3 Phosphorylates Survival Survival Signaling ↓ STAT3->Survival Inhibitor FuroRAF-Inhibitor-1 Inhibitor->BRAF INHIBITS (On-Target) Inhibitor->SRC INHIBITS (Off-Target)

Caption: On- and off-target effects of FuroRAF-Inhibitor-1 on cellular signaling.

Case Study: Profiling "FuroRAF-Inhibitor-1"

To illustrate the power of this integrated approach, let us consider a hypothetical Furo[3,2-b]pyridine-based inhibitor designed to target BRAF V600E.

  • In Vitro Screen: A 468-kinase panel reveals potent inhibition of BRAF and CRAF as intended (Table 1). However, it also flags several SRC family kinases (SRC, LCK) as significant off-targets and CLK1 as a moderate off-target, which is consistent with the known activity of some Furo[3,2-b]pyridine scaffolds.[1][31]

  • Cellular Validation: A NanoBRET™ assay confirms potent target engagement of BRAF in live cells (Table 2). Crucially, it also confirms that FuroRAF-Inhibitor-1 engages SRC at concentrations that are achievable in a cellular context, albeit with lower potency than for BRAF. This validates SRC as a true cellular off-target.

  • Functional Analysis: A quantitative phosphoproteomics experiment in a BRAF V600E mutant melanoma cell line reveals two key findings:

    • On-Target Effect: A significant decrease in the phosphorylation of MEK and ERK, the direct downstream substrates of BRAF, confirms the intended mechanism of action.

    • Off-Target Effect: An unexpected decrease in the phosphorylation of STAT3, a known substrate of SRC, is also observed. This functional readout directly links the off-target binding observed in the NanoBRET assay to a tangible impact on an unrelated signaling pathway. This could have implications for both efficacy and potential side effects.[32]

Conclusion: Building a Trustworthy Selectivity Profile

The development of Furo[3,2-b]pyridine-based inhibitors holds great promise, but their clinical and scientific value is entirely dependent on a deep and accurate understanding of their selectivity. Relying on a single assay is insufficient and can be misleading.

By integrating data from broad biochemical screens, cell-based target engagement assays, and unbiased functional phosphoproteomics, researchers can build a robust, multi-layered, and self-validating profile. This comprehensive approach allows for the confident identification of on-target and off-target activities, provides crucial insights into the compound's true mechanism of action in a physiological setting, and ultimately enables more informed decisions in the progression of these valuable compounds from the lab to the clinic. Achieving this level of scientific integrity is paramount to minimizing off-target effects, understanding potential toxicities, and unlocking the full therapeutic potential of the Furo[3,2-b]pyridine scaffold.[2]

References

The Furo[3,2-b]pyridine Scaffold: A Privileged Motif for Targeted Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with high potency and selectivity is a central theme in modern drug discovery. Within the vast landscape of heterocyclic chemistry, the Furo[3,2-b]pyridine core has emerged as a "privileged scaffold".[1] Its rigid, planar structure and unique electronic properties make it an ideal starting point for the development of potent inhibitors of various biological targets, particularly in the realm of oncology and inflammatory diseases.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Furo[3,2-b]pyridine derivatives, offering a comparative look at their performance against key biological targets, supported by experimental data and detailed methodologies.

The Allure of the Furo[3,2-b]pyridine Core: A Foundation for Potent Bioactivity

The Furo[3,2-b]pyridine ring system, an isostere of indole, provides a versatile template for molecular design.[3] Its fused furan and pyridine rings offer a unique combination of hydrogen bonding capabilities and aromatic interactions, allowing for high-affinity binding to the active sites of various enzymes.[1] This has led to the successful development of Furo[3,2-b]pyridine derivatives as potent modulators of several key signaling pathways implicated in human diseases.[1]

Comparative Analysis of Furo[3,2-b]pyridine Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The Furo[3,2-b]pyridine scaffold has proven to be an excellent platform for the design of selective kinase inhibitors.[1]

Cdc2-like Kinases (CLKs): Targeting RNA Splicing in Cancer

Cdc2-like kinases (CLKs) are crucial regulators of pre-mRNA splicing, a process frequently dysregulated in cancer.[4] Inhibition of CLKs represents a promising therapeutic strategy. Furo[3,2-b]pyridine derivatives have emerged as potent and highly selective inhibitors of this kinase family.[4]

The optimization of a series of 3,5-disubstituted Furo[3,2-b]pyridines has led to the identification of highly potent and cell-active CLK inhibitors.[1] The SAR studies reveal that the nature of the substituents at the 3 and 5 positions of the Furo[3,2-b]pyridine core is critical for their inhibitory activity.

Compound IDR1 (Position 3)R2 (Position 5)CLK1 IC50 (nM)CLK2 IC50 (nM)CLK4 IC50 (nM)Reference
MU1210 Aryl amideSubstituted phenyl82012[5]
Analog A AlkylUnsubstituted phenyl>1000>1000>1000[1]
Analog B Aryl aminePyridyl5015080[4]

This table presents a simplified representation of SAR trends. For detailed structures and a comprehensive list of analogs, please refer to the cited literature.

Key SAR Insights for CLK Inhibition:

  • Aromaticity at Position 3: An aromatic amide or amine at the 3-position is crucial for potent CLK inhibition. Aliphatic substituents at this position lead to a significant loss of activity.

  • Substitutions at Position 5: The nature of the substituent at the 5-position influences both potency and selectivity. Substituted phenyl and pyridyl groups have been shown to be favorable.

Phosphoinositide 3-kinases (PI3Ks): A Central Node in Cancer Signaling

The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, making it a prime target for drug development.[6][7] While the Furo[2,3-d]pyrimidine scaffold has been more extensively explored for PI3K inhibition, the related Furo[3,2-b]pyridine core also holds promise.[6][7]

Compound IDScaffoldR1R2PI3Kα IC50 (nM)PI3Kβ IC50 (nM)Reference
Comp 10b Furo[2,3-d]pyrimidineArylThienyl17571[6][7]
GDC-0941 ThienopyrimidineIndazoleMorpholine333(Comparative)
Furo[3,2-b] Analog C Furo[3,2-b]pyridineArylMorpholine250400(Hypothetical)

Data for Furo[3,2-b]pyridine analogs as PI3K inhibitors is less prevalent in the literature compared to other isomers. The data for "Analog C" is hypothetical to illustrate potential for development.

Projected SAR for Furo[3,2-b]pyridine-based PI3K Inhibitors:

Based on the broader family of furopyrimidines and furopyridines, it is anticipated that morpholine and other heterocyclic substituents at key positions on the Furo[3,2-b]pyridine core will be critical for achieving potent and selective PI3K inhibition.

Modulating the Hedgehog Signaling Pathway: A Non-Kinase Target

The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant activation in adults is linked to several cancers.[8][9] Interestingly, a subset of 3,5,7-trisubstituted Furo[3,2-b]pyridines, while being inactive as kinase inhibitors, have been identified as sub-micromolar modulators of the Hedgehog pathway.[1][5]

Key SAR Insights for Hedgehog Pathway Modulation:

  • Substitution Pattern: Unlike the 3,5-disubstituted kinase inhibitors, potent Hedgehog pathway modulators are typically 3,5,7-trisubstituted.[1] This highlights how subtle changes to the substitution pattern on the same scaffold can lead to a complete switch in biological activity.

Experimental Protocols

Synthesis of a 2-Substituted Furo[3,2-b]pyridine via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and versatile method for the synthesis of 2-substituted Furo[3,2-b]pyridines.[2][10] This procedure involves the coupling of a terminal alkyne with a functionalized pyridine derivative.[10]

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 3-chloro-2-hydroxypyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., DMF or THF) and a suitable base (e.g., triethylamine, 3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted Furo[3,2-b]pyridine.[10]

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[11][12][13]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the Furo[3,2-b]pyridine derivative in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Science: Pathways and Processes

Synthetic Pathway to Furo[3,2-b]pyridines

G Pyridine 3-Halo-2-hydroxypyridine Intermediate Alkynyl-hydroxypyridine Pyridine->Intermediate Sonogashira Coupling (Pd/Cu catalyst) Alkyne Terminal Alkyne Alkyne->Intermediate Furopyridine Furo[3,2-b]pyridine Intermediate->Furopyridine Intramolecular Cyclization

Caption: General synthetic route to Furo[3,2-b]pyridines.

CLK-Mediated Regulation of RNA Splicing

G cluster_nucleus Nucleus CLKs CLKs SR_proteins_dephospho SR Proteins (dephosphorylated) CLKs->SR_proteins_dephospho Phosphorylation SR_proteins_phospho SR Proteins (phosphorylated) Spliceosome Spliceosome Assembly SR_proteins_phospho->Spliceosome Promotes mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Furopyridine Furo[3,2-b]pyridine Inhibitor Furopyridine->CLKs Inhibits

Caption: Inhibition of CLK-mediated RNA splicing by Furo[3,2-b]pyridines.

Experimental Workflow for SAR Studies

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Scaffold Selection (Furo[3,2-b]pyridine) Library Library Synthesis (Diverse Substituents) Start->Library Purify Purification & Characterization Library->Purify Primary Primary Assay (e.g., Kinase Inhibition) Purify->Primary Secondary Secondary Assay (e.g., Cytotoxicity) Primary->Secondary SAR SAR Analysis Secondary->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Library Iterative Design

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

Conclusion and Future Directions

The Furo[3,2-b]pyridine scaffold represents a highly versatile and fruitful starting point for the development of novel, targeted therapeutics. The SAR studies highlighted in this guide demonstrate that subtle modifications to the substitution pattern on this core can lead to potent and selective inhibitors of diverse biological targets, including kinases and components of the Hedgehog signaling pathway. The continued exploration of the chemical space around the Furo[3,2-b]pyridine nucleus, guided by rational drug design and a deep understanding of SAR principles, holds immense promise for the discovery of next-generation therapies for cancer and other debilitating diseases.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of Furo[3,2-b]pyridine 4-oxide Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the methodologies used to establish a robust in vitro-in vivo correlation (IVIVC) for a promising class of heterocyclic compounds: Furo[3,2-b]pyridine 4-oxides. For researchers in oncology and drug development, establishing a predictive relationship between laboratory results and clinical outcomes is paramount. An effective IVIVC serves as a surrogate for in vivo bioequivalence studies, accelerates development, and enhances product quality.[1][2] This document will navigate the critical experimental stages, from initial cell-based assays to preclinical animal models, offering a comparative perspective against established and alternative anticancer agents.

Introduction to Furo[3,2-b]pyridine 4-oxides: A Scaffold of Therapeutic Promise

The Furo[3,2-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry.[3] Its rigid, planar structure and unique electronic properties make it an ideal starting point for developing potent and selective modulators of biological targets.[3] Recent studies have identified derivatives of this scaffold as highly selective inhibitors of cdc-like kinases (CLKs) and effective modulators of the Hedgehog signaling pathway, both of which are implicated in various cancers.[4][5][6] The addition of an N-oxide moiety can further enhance the pharmacological properties of the molecule, potentially improving solubility and metabolic stability, making Furo[3,2-b]pyridine 4-oxides a compelling subject for anticancer drug discovery.

The Foundation: In Vitro Evaluation of Cytotoxicity

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cells in a controlled laboratory setting.[7][8] These in vitro assays are crucial for high-throughput screening and for triaging molecules with insufficient activity before they advance to more complex and costly preclinical animal testing.[8][9]

Causality in Assay Selection: Why the MTT Assay?

For assessing cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method.[10][11] Its principle lies in the enzymatic conversion of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[10][12] The amount of formazan produced is directly proportional to the number of viable cells.[11] This assay is selected for its robustness, reproducibility, and suitability for 96-well plate formats, which is ideal for screening various concentrations of the test compounds.[8]

Comparative In Vitro Cytotoxicity Data

The following table presents hypothetical yet plausible IC₅₀ (half-maximal inhibitory concentration) values for a representative Furo[3,2-b]pyridine 4-oxide derivative compared against Doxorubicin, a standard chemotherapeutic agent, and a nanoparticle-based therapy, Zinc Oxide Nanoparticles (ZnO NPs), which represent an alternative therapeutic modality.[13]

Compound/AgentCancer Cell LineCancer TypeIC₅₀ (µM)
This compound (Hypothetical) A498Renal Cancer4.5
This compound (Hypothetical) MCF-7Breast Cancer7.2
Doxorubicin (Reference) A498Renal Cancer~2.0
Doxorubicin (Reference) [14]MCF-7Breast Cancer~2.35 - 4.57
ZnO Nanoparticles (Alternative) [13]HepG2Liver Cancer~5.8 µg/mL

Note: Data for the this compound is illustrative. Doxorubicin values are sourced from existing literature for comparative context.[14]

Advancing to Preclinical Models: In Vivo Assessment

While in vitro assays provide essential preliminary data, they cannot replicate the complex biological environment of a living organism.[15] Therefore, in vivo studies using animal models are a necessary step to evaluate a drug candidate's efficacy, pharmacokinetics, and toxicity in a systemic context.[8]

Rationale for Model Selection: The Human Tumor Xenograft Model

The most common preclinical model for evaluating antitumor effects is the human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice (e.g., athymic nude mice).[16][17] This model allows for the direct assessment of a compound's ability to inhibit the growth of a human tumor in a living system.[16] For this guide, we will focus on a subcutaneous model, where tumor cells are injected into the flank of the mouse, allowing for easy monitoring and measurement of tumor volume over time.[16]

Comparative In Vivo Efficacy Data

The table below illustrates a potential outcome of a xenograft study, comparing the tumor growth inhibition (TGI) of our hypothetical this compound derivative with a standard-of-care agent.

Compound/AgentMouse ModelTumor Cell LineDose RegimenTumor Growth Inhibition (TGI) (%)
This compound (Hypothetical) Athymic Nude MiceA49850 mg/kg, daily65%
Cisplatin (Reference) Athymic Nude MiceA4985 mg/kg, weekly72%

The Crucial Link: Establishing the In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[1][18] As defined by the U.S. Food and Drug Administration (FDA), this correlation is a cornerstone of modern drug development, enabling in vitro dissolution or activity data to serve as a surrogate for in vivo bioavailability and efficacy studies.[18][19]

For anticancer agents, a successful IVIVC can correlate in vitro potency (IC₅₀) with in vivo efficacy (e.g., TGI). Establishing this link is not trivial and requires careful experimental design and data analysis.

Levels of Correlation

The FDA outlines several levels of IVIVC, with Level A being the most rigorous.[18]

  • Level A Correlation: This represents a point-to-point relationship between the in vitro dissolution/release rate and the in vivo absorption rate. For cytotoxic drugs, this can be adapted to correlate in vitro potency across different cell lines or exposure times with in vivo tumor response.

  • Level B Correlation: Utilizes statistical moments to compare the mean in vitro dissolution time with the mean in vivo residence time.

  • Level C Correlation: A single-point correlation that relates one dissolution time point (e.g., t₅₀%) to one pharmacokinetic parameter like AUC or Cmax.

For novel chemical entities like Furo[3,2-b]pyridine 4-oxides, striving for a Level A or a robust multiple Level C correlation provides the highest degree of confidence in the predictive power of the in vitro assays.[20]

Workflow for Establishing IVIVC

The following diagram illustrates the integrated workflow for developing an IVIVC for a novel anticancer compound.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_correlation IVIVC Development a Compound Synthesis & Characterization b High-Throughput Screening (e.g., MTT Assay) a->b c IC50 Determination (Dose-Response Curves) b->c d Mechanistic Studies (Apoptosis, Cell Cycle) c->d h Data Collection (In Vitro & In Vivo) c->h d->h e Xenograft Model Development f Efficacy Studies (Tumor Growth Inhibition) e->f g Pharmacokinetic (PK) & Toxicology Studies f->g f->h g->h i Deconvolution & Mathematical Modeling h->i j Establish Predictive Model (e.g., Level A Correlation) i->j k Model Validation j->k l Decision Point k->l Regulatory Submission & Biowaiver Justification

Caption: Workflow for establishing an In Vitro-In Vivo Correlation.

Targeting the Hedgehog Pathway

As Furo[3,2-b]pyridine derivatives have been shown to modulate the Hedgehog signaling pathway, understanding this mechanism is key to interpreting both in vitro and in vivo results.[4]

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibition GLI GLI SMO->GLI Activation (via SUFU release) SUFU SUFU GLI_A GLI (Activator) GLI->GLI_A Translocation TargetGenes Target Gene Expression GLI_A->TargetGenes Transcription Hh Hedgehog Ligand (Hh) Hh->PTCH1 FP4O Furo[3,2-b]pyridine 4-oxide FP4O->SMO Modulation?

Caption: Simplified Hedgehog signaling pathway and potential modulation.

Experimental Protocols

To ensure scientific integrity, the protocols described below are detailed and self-validating, incorporating necessary controls for reliable data interpretation.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing cytotoxicity in adherent cancer cell lines.[10][12][21][22]

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line (e.g., A498)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[22]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO)[22]

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for 'medium only' (background) and 'cells only' (untreated control).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of the this compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Also, add vehicle control (medium with DMSO, concentration matched to the highest compound dose).

  • Exposure: Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate for 3-4 hours at 37°C until purple precipitate is visible.[12]

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Subcutaneous Xenograft Mouse Model

This protocol outlines the establishment of a xenograft model for in vivo efficacy testing.[16][23] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunodeficient mice (e.g., 6-8 week old female athymic nude mice)

  • Human cancer cells (e.g., A498), cultured to ~80% confluency

  • Sterile PBS and Trypsin-EDTA

  • Matrigel or similar basement membrane extract (optional, can improve tumor take rate)[24]

  • Syringes (1 mL) with 27-gauge needles

  • Anesthetic (e.g., Isoflurane)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cultured cancer cells using trypsin. Wash the cells with sterile, serum-free medium or PBS. Perform a cell count and check viability (should be >95%).

  • Injection Suspension: Resuspend the cell pellet in cold PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5-10 x 10⁶ cells per 100 µL.[23] Keep the cell suspension on ice to maintain viability.

  • Implantation: Anesthetize a mouse. Swab the right flank with an alcohol pad. Subcutaneously inject 100 µL of the cell suspension.

  • Tumor Growth Monitoring: Monitor the mice daily for health and tumor appearance. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the this compound formulation, vehicle control, and any positive controls (e.g., Cisplatin) according to the planned dose and schedule (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Endpoint: Continue treatment and tumor monitoring for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent Tumor Growth Inhibition (TGI) at the end of the study.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel anticancer agents. This guide outlines a systematic and robust approach to correlate in vitro activity with in vivo efficacy, a critical step in translating a promising molecule from the bench to the clinic. By employing standardized, self-validating protocols and establishing a predictive IVIVC, researchers can de-risk their development programs, optimize lead candidates, and accelerate the delivery of new therapies to patients.

Future work should focus on expanding the in vitro screening to a broader panel of cancer cell lines and developing orthotopic in vivo models, which may offer a more clinically relevant tumor microenvironment.[17][25] Furthermore, integrating pharmacokinetic and pharmacodynamic (PK/PD) modeling with the IVIVC will provide a more comprehensive understanding of the drug's behavior and its therapeutic window.

References

Comparative Cytotoxicity of Furo[3,2-b]pyridine Analogs: A Guide for Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Furo[3,2-b]pyridines in Oncology

The landscape of cancer therapy is in a perpetual state of evolution, with a continuous demand for novel therapeutic agents that exhibit high efficacy against malignant cells while sparing their normal counterparts. Within this pursuit, heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the Furo[3,2-b]pyridine scaffold has garnered significant attention as a "privileged structure" in medicinal chemistry.[1] Its unique bicyclic framework, consisting of fused furan and pyridine rings, provides a versatile template for chemical modifications, leading to the development of derivatives with a broad spectrum of pharmacological activities, including potent anticancer properties.[2][3]

This guide provides a comparative analysis of the cytotoxic effects of various Furo[3,2-b]pyridine analogs on a range of cancer and normal cell lines. We will delve into the structure-activity relationships that govern their cytotoxic potency and selectivity, explore the underlying mechanisms of action, and provide detailed protocols for assessing their efficacy in a laboratory setting. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to advance the development of this promising class of anticancer agents.

Comparative Cytotoxicity: A Quantitative Analysis

A primary metric for evaluating the potential of an anticancer compound is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit the growth of 50% of a cell population in vitro.[2] A lower IC50 value signifies greater potency. Equally important is the selectivity index (SI), calculated as the ratio of the IC50 value for a normal cell line to that of a cancer cell line. A higher SI value indicates a greater therapeutic window, suggesting that the compound is more toxic to cancer cells than to normal cells.[4]

The following table summarizes the reported IC50 values for a selection of Furo[3,2-b]pyridine analogs and related furopyridine derivatives against various human cancer and normal cell lines. For comparative purposes, data for the conventional chemotherapeutic agent Doxorubicin are also included.

Compound/DrugCancer Cell LineCancer TypeIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Furo[2,3-b]pyridine derivative 7 Neuro-2aNeuroblastoma5.8IMR-90>25>4.3[4]
Furo[2,3-b]pyridine derivative 12a Neuro-2aNeuroblastoma3.6IMR-90>25>6.9[4]
Furo[3,2-b]indole derivative 10a A498Renal CancerNot Specified---[2][5]
Doxorubicin MCF-7Breast Cancer~2.35 - 4.57---[2]
Doxorubicin HCT-116Colon Cancer~2.11---[2]
Doxorubicin HeLaCervical Cancer~2.35--[2]

Note: The data presented is a compilation from various studies and may not represent a direct head-to-head comparison under identical experimental conditions. The selectivity index is calculated where data for a corresponding normal cell line is available.

Mechanism of Action: Unraveling the Pathways to Cell Death

The anticancer activity of Furo[3,2-b]pyridine derivatives is not solely defined by their cytotoxic potency but also by the molecular mechanisms through which they exert their effects. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers for patient stratification.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Furo[3,2-b]pyridine analogs have been shown to trigger apoptosis through various signaling cascades.[6]

Furthermore, these compounds can interfere with the cell cycle, the series of events that lead to cell division and duplication. By arresting the cell cycle at specific checkpoints, typically the G2/M phase, Furo[3,2-b]pyridine derivatives prevent cancer cells from proliferating.[2]

Inhibition of Key Oncogenic Kinases

Many Furo[3,2-b]pyridine derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer.[7] These enzymes play critical roles in signaling pathways that control cell growth, survival, and proliferation. Key kinase targets for Furo[3,2-b]pyridine analogs include:

  • Cdc-like Kinases (CLKs): These kinases are involved in the regulation of pre-mRNA splicing, a process that is frequently altered in cancer, leading to the production of aberrant proteins that promote tumor growth.[2] By inhibiting CLKs, Furo[3,2-b]pyridines can disrupt this process and selectively kill cancer cells.[1]

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a central signaling node that is hyperactivated in a wide range of human cancers, promoting cell survival and resistance to therapy.[7] Certain Furo[3,2-b]pyridine derivatives have been identified as potent inhibitors of PI3K, effectively shutting down this pro-survival pathway.[8]

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the point of intervention for Furo[3,2-b]pyridine-based inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Furopyridine Furo[3,2-b]pyridine Inhibitor Furopyridine->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a target for Furo[3,2-b]pyridine-based inhibitors.

Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-documented protocols are essential. The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.[9] It offers several advantages, including simplicity, sensitivity, and stability of the endpoint.[9]

Detailed Step-by-Step Methodology for the SRB Assay
  • Cell Seeding:

    • Culture cancer and normal cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the Furo[3,2-b]pyridine analog in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of final concentrations for testing.

    • Remove the culture medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for a specified exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

    • Incubate the plates at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water to remove the TCA and dead cells.

    • Allow the plates to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Stain the cells for 30 minutes at room temperature.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove the unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plates on a gyratory shaker for 5 minutes to ensure complete dissolution of the dye.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 510 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

The following diagram outlines the general workflow for in vitro cytotoxicity testing.

Cytotoxicity_Workflow Cell_Culture 1. Cell Culture & Maintenance Cell_Seeding 2. Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Treatment 4. Treatment with Serial Dilutions Cell_Seeding->Treatment Compound_Prep 3. Test Compound Preparation Compound_Prep->Treatment Incubation 5. Incubation (e.g., 48-72 hours) Treatment->Incubation SRB_Assay 6. SRB Assay (Fixation, Staining) Incubation->SRB_Assay Absorbance 7. Absorbance Measurement SRB_Assay->Absorbance Data_Analysis 8. Data Analysis (% Viability, IC50) Absorbance->Data_Analysis

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

Conclusion and Future Directions

Furo[3,2-b]pyridine analogs represent a highly promising class of compounds in the development of novel anticancer therapeutics. Their potent cytotoxic activity against a range of cancer cell lines, coupled with the potential for selective toxicity, underscores their therapeutic potential. The ability of these compounds to modulate key oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, provides a strong mechanistic basis for their anticancer effects.

Future research should focus on a more systematic evaluation of the selectivity of Furo[3,2-b]pyridine derivatives by testing them against a broader panel of cancer and normal cell lines in parallel. In vivo studies using animal models are also a critical next step to validate the preclinical efficacy and to assess the pharmacokinetic and toxicological profiles of lead compounds.[5] Through continued interdisciplinary efforts in medicinal chemistry, molecular biology, and pharmacology, the full therapeutic potential of Furo[3,2-b]pyridines can be realized, paving the way for the development of more effective and less toxic cancer treatments.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Furo[3,2-b]pyridine 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our responsibility extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Furo[3,2-b]pyridine 4-oxide (CAS No. 181526-18-1), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Core Safety & Hazard Profile

Understanding the hazard profile of this compound is the foundation of its safe handling and disposal. While comprehensive toxicological data is limited, information aggregated from suppliers and regulatory bodies classifies the compound as an irritant.[1]

Hazard Classifications:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols to prevent accidental exposure during handling and disposal preparation.

Parameter Guideline Rationale & Source
Primary Hazards Skin, eye, and potential respiratory irritation.Prevents chemical burns, irritation, and inhalation-related issues.[1][2]
Handling Environment Certified chemical fume hood.Ensures adequate ventilation to minimize inhalation of dust or vapors.[3][4]
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Protects against accidental splashes and airborne particles.[3][5]
Skin Protection Chemical-impermeable gloves (e.g., Nitrile) and a flame-resistant lab coat.Prevents direct skin contact and subsequent irritation.[3][5]
First Aid: Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water.Immediate decontamination minimizes the severity of skin irritation.[5]
First Aid: Eye Contact Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present.Thorough rinsing is critical to remove the chemical and prevent serious eye damage.[1][5]
First Aid: Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen.Removes the individual from the source of exposure and supports respiration.[1][5]

Pre-Disposal and Spill Management Protocol

Proper containment and handling prior to disposal are critical to preventing unintended release and exposure.

Segregation and Storage of Waste

All waste containing this compound, whether in solid form, in solution, or as contaminated materials, must be treated as hazardous waste.

  • Dedicated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (Irritant).

  • Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[6]

Accidental Release and Spill Cleanup

In the event of a spill, the primary objective is to contain and clean the material safely.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Personal Protection: Don the appropriate PPE, including respiratory protection if necessary.[5]

  • Containment: For solid spills, carefully sweep or vacuum the material into a suitable, closed container for disposal. Avoid dust formation. For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand).[4][7]

  • Cleanup: Collect the absorbed material and place it in the designated hazardous waste container.[5]

  • Decontamination: Clean the spill area thoroughly.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is that it must not enter the environment. Do not discharge to sewer systems or contaminate water, foodstuffs, or feed. [5][8] The recommended method is chemical destruction via incineration.

Method 1: Disposal of Pure Compound and Concentrated Solutions
  • Waste Collection: Carefully transfer the waste this compound into a designated hazardous waste container. Ensure the container is properly sealed and labeled.

  • Institutional EHS Contact: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority.[3] They will provide specific instructions and arrange for collection.

  • Professional Disposal: The material must be disposed of by a licensed professional waste disposal service.[7] The standard and most effective method is controlled incineration in a chemical destruction plant equipped with flue gas scrubbing to neutralize harmful combustion byproducts.[5][8]

Method 2: Disposal of Contaminated Materials

This includes items such as gloves, weighing paper, absorbent pads, and empty containers.

  • Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5]

  • Rinsate Collection: Crucially, the rinsate from this process is considered hazardous waste. It must be collected and added to a designated container for halogen-free organic solvent waste.

  • Container Disposal: Once triple-rinsed, the container can be punctured to make it unusable for other purposes and then disposed of in accordance with institutional guidelines, which may include recycling or sanitary landfill.[5][8]

  • Solid Waste: All contaminated solid materials (gloves, wipes, etc.) must be collected in a sealed, labeled hazardous waste bag or container for incineration.

The following workflow provides a logical decision-making process for the disposal of this compound.

G Disposal Workflow for this compound start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_liquid Pure Compound or Concentrated Solution waste_type->solid_liquid Solid/Liquid contaminated Contaminated Materials (Glassware, PPE, etc.) waste_type->contaminated Materials collect_pure Collect in a Labeled, Sealed Hazardous Waste Container solid_liquid->collect_pure rinse Triple-Rinse Container with Suitable Solvent contaminated->rinse Container collect_solids Collect Solid Waste for Incineration contaminated->collect_solids Other Solids contact_ehs Contact Institutional EHS for Pickup collect_pure->contact_ehs collect_rinsate Collect Rinsate as Hazardous Solvent Waste rinse->collect_rinsate puncture_dispose Puncture and Dispose of Empty Container per Institutional Protocol rinse->puncture_dispose collect_rinsate->contact_ehs collect_solids->contact_ehs end Disposal Complete & Documented contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

Regulatory Compliance: A Non-Negotiable Imperative

It is paramount to recognize that chemical waste disposal is governed by a multi-layered regulatory framework. Chemical waste generators are legally responsible for ensuring that discarded chemicals are classified and disposed of correctly.[9][10] Always consult your local, regional, and national hazardous waste regulations to ensure complete and accurate compliance.[10][11] Your institution's EHS department is your primary resource for navigating these specific requirements.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific practice.

References

Comprehensive Safety and Handling Guide for Furo[3,2-b]pyridine 4-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Furo[3,2-b]pyridine 4-oxide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: Understanding the Risks

While a comprehensive toxicological profile for this compound is not fully established, available data and the chemical's structure as a heterocyclic N-oxide necessitate a cautious approach. The primary identified hazards are:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1]

Although not officially classified for other hazards, the lack of extensive data means that other potential risks, such as respiratory irritation or toxicity from prolonged exposure, cannot be ruled out. Therefore, handling procedures should be designed to minimize all potential routes of exposure.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is crucial for minimizing exposure risk. The following table outlines the required PPE for handling this compound.

PPE Category Item Specification/Standard Purpose
Eye and Face Protection Safety GogglesChemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards.[1]Protects against splashes and dust.
Face ShieldTo be worn over safety goggles.Provides an additional layer of protection for the face and neck.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves.Prevents skin contact with the chemical.[2]
Body Protection Laboratory CoatFlame-resistant, long-sleeved.[1]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorFull-face respirator recommended if dust or aerosols are generated outside of a fume hood.[1]Prevents inhalation of airborne particles.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and preventing accidents.

Engineering Controls
  • Ventilation: All handling of this compound, particularly in solid form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of dust and vapors.[1]

  • Containment: For procedures with a higher risk of generating dust or aerosols, such as weighing, consider using a glove box or a powder containment hood.

Procedural Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don appropriate PPE prep_workspace Prepare workspace in fume hood prep_ppe->prep_workspace Ensure safety weigh Weigh and transfer solid prep_workspace->weigh Begin handling dissolve Dissolve in solvent weigh->dissolve If creating a solution decontaminate Decontaminate surfaces and equipment weigh->decontaminate After use dissolve->decontaminate After use wash Wash hands thoroughly decontaminate->wash Personal hygiene waste Dispose of waste in designated container wash->waste Final step

Safe Handling Workflow for this compound
Specific Handling Procedures

  • Weighing and Transferring: To avoid generating dust, handle the solid material with care. Use a spatula or other appropriate tool for transferring the powder.

  • Preparing Solutions: When dissolving, slowly add the solid this compound to the solvent to prevent splashing.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Always wash your hands with soap and water after removing gloves.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

  • Spills: In case of a spill, avoid dust formation.[1] Collect the spilled material and place it in a suitable container for disposal. Ensure the area is well-ventilated.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound should be collected in a clearly labeled, sealed container suitable for chemical waste.

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[1]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furo[3,2-b]pyridine 4-oxide
Reactant of Route 2
Reactant of Route 2
Furo[3,2-b]pyridine 4-oxide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.